molecular formula CH6BrN B8034568 Methylammonium bromide

Methylammonium bromide

Cat. No.: B8034568
M. Wt: 111.97 g/mol
InChI Key: ISWNAMNOYHCTSB-UHFFFAOYSA-N
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Description

Methylammonium bromide (MABr), with the chemical formula CH6BrN and a molecular weight of 111.97 g/mol, is an organic ammonium halide of critical importance in materials science . It serves as a fundamental precursor for the synthesis of organic-inorganic hybrid perovskites, most notably methylammonium lead tribromide (MAPbBr3) . This compound is typically supplied as a white, free-flowing crystalline powder with a high melting point of approximately 296 °C, indicating good thermal stability for processing . In research and development, this compound is primarily valued for fabricating high-performance optoelectronic devices. In photovoltaics, it is used to form MAPbBr3 perovskites, which have a band gap of around 2.3 eV and can yield solar cells with a high open-circuit voltage of up to 1.40 V . It is also crucial for creating mixed-halide and mixed-cation perovskite compositions (e.g., (FAPbI3)1-x(MAPbBr3)x), allowing precise tuning of the band gap and crystalline structure to optimize solar energy conversion efficiency . Beyond photovoltaics, MABr is employed in synthesizing perovskites for light-emitting diodes (LEDs), where MAPbBr3 nanoplatelets can exhibit bright green photoluminescence (peak ~529 nm) with high quantum yields . Emerging applications also include its use in perovskite-based saturable absorbers for mode-locked fiber lasers and, notably, as a key reagent in a highly sensitive and selective method for the environmental detection of lead . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

methylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNAMNOYHCTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH3+].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218868
Record name Methylammonium bromide
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Molecular Weight

111.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-37-5
Record name Methylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylammonium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDV5PY4944
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methylammonium (B1206745) Bromide: Crystal Structure and Properties

This technical guide provides a comprehensive overview of the crystal structure, properties, and synthesis of methylammonium bromide (CH₃NH₃Br or MABr), a key precursor in the fabrication of perovskite-based optoelectronic devices.

Introduction

This compound (MABr) is an organic ammonium (B1175870) halide salt that has garnered significant attention as a fundamental building block for methylammonium lead halide perovskites (e.g., MAPbBr₃). These perovskites are at the forefront of research for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors. Understanding the intrinsic properties of MABr is crucial for controlling the crystallization, morphology, and ultimate performance of these advanced materials. This guide details the known structural, optical, and thermal properties of pure MABr, along with detailed experimental protocols for its synthesis and characterization.

Crystal Structure

This compound is a white crystalline solid at room temperature.[1] While it is a fundamental component of the well-studied cubic perovskite MAPbBr₃, detailed crystallographic data for pure MABr is less commonly reported. However, characterization via X-ray diffraction (XRD) confirms its crystalline nature.[2][3] The structure of related simple ammonium halides, such as NH₄Br, is known to be cubic (space group P4̅3m).[4]

Further structural analysis of pure MABr powder can be performed using the data available in public repositories, which includes raw XRD and Fourier-transform infrared spectroscopy (FTIR) data.[2][3]

Table 1: Crystallographic and Physical Properties of this compound

PropertyValue / Description
Chemical FormulaCH₃NH₃Br
Molar Mass111.97 g/mol
AppearanceWhite crystalline solid
Crystal SystemCrystalline, specific phase data requires further analysis
XRD Data ReferenceAvailable via Mendeley Data[2][3]
FTIR Data ReferenceAvailable via Mendeley Data[2][3]

Material Properties

Optical Properties

Pure this compound is transparent in the visible light spectrum, which is a critical property for its use in perovskite solar cells where it should not absorb light intended for the active perovskite layer. Its optical band gap is therefore expected to be in the ultraviolet range. Direct measurements on pure MABr are not widely available in the literature, but data from related compounds suggest a very wide band gap. For instance, a composite film containing cetyltrithis compound (a related organic halide) exhibited an optical band gap of 4.162 eV.[5] Furthermore, theoretical calculations for ammonium bromide (NH₄Br) place its band gap at 4.04 eV.[4]

Table 2: Optical Properties of this compound

PropertyValue / Description
AppearanceWhite, transparent crystals[1]
Spectral RangeTransparent in the visible spectrum
Optical Band Gap> 4.0 eV (inferred from related compounds)[4][5]
PhotoluminescenceNot typically observed in the visible range
Thermal Properties

The thermal stability of MABr is a critical parameter, as perovskite device fabrication often involves annealing steps. MABr has a relatively high melting point and decomposes at elevated temperatures. Thermogravimetric analysis (TGA) shows that the material evaporates in a single, uniform step.[2][3] The primary decomposition products are gaseous methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr).[6]

Table 3: Thermal Properties of this compound

PropertyValue / Description
Melting Point293-296 °C[7]
Decomposition OnsetDetectable decomposition begins around 60 °C[6]
Decomposition ProductsMethylamine (CH₃NH₂) and Hydrogen Bromide (HBr)[6]
Thermal Analysis Profile (TGA)Evaporates in a single step[2][3]

Experimental Protocols

Synthesis of this compound Powder

A common and straightforward method for synthesizing MABr is through the acid-base reaction of methylamine and hydrobromic acid.[8]

Materials:

  • Methylamine (CH₃NH₂) 40% in aqueous solution

  • Hydrobromic acid (HBr) 47%

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a round-bottom flask containing a magnetic stir bar in an ice bath.

  • Slowly add 47% hydrobromic acid to an excess of 40% aqueous methylamine solution under vigorous stirring. A 1:1.3 molar ratio of HBr to CH₃NH₂ can be used.[8]

  • Continue stirring the resulting solution in the ice bath for approximately 2 hours.[9]

  • Remove the solvent using a rotary evaporator at around 60 °C for 45 minutes, which will yield a white powder.[9]

  • To purify the product, wash the white powder crystals three times with diethyl ether.

  • Dry the final product overnight in a vacuum oven at 60 °C.[9]

G cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product methylamine Methylamine (aq) mix 1. Mix in Ice Bath (2 hours, 0°C) methylamine->mix hbr Hydrobromic Acid (aq) hbr->mix evap 2. Rotary Evaporation (60°C) mix->evap wash 3. Wash with Diethyl Ether (3x) evap->wash dry 4. Dry in Vacuum Oven (60°C) wash->dry mabr Pure Methylammonium Bromide (MABr) Powder dry->mabr

Synthesis workflow for this compound.
Characterization Protocols

XRD is used to confirm the crystallinity and phase purity of the synthesized MABr powder.

Instrumentation:

  • A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) and a suitable detector (e.g., PIXcel3D).[10]

Procedure:

  • Grind a small amount of the synthesized MABr powder to ensure a fine, homogeneous sample.

  • Mount the powder on a zero-background sample holder.

  • Collect the diffraction pattern over a 2θ range suitable for organic salts (e.g., 10-70°).

  • Analyze the resulting diffractogram to identify crystalline peaks. Compare the pattern against reference data, such as that available from the ICDD PDF4+ database or other crystallographic repositories.[2][3][10]

TGA is employed to study the thermal stability and decomposition profile of MABr.

Instrumentation:

  • A thermogravimetric analyzer capable of operating under a controlled atmosphere (e.g., flowing nitrogen).

Procedure:

  • Place a small, accurately weighed amount of MABr powder (typically 5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to a temperature above its expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The resulting curve will show the onset of decomposition and the temperature range over which it occurs.[11]

UV-Vis spectroscopy is used to determine the optical absorbance properties and estimate the optical band gap of MABr.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute solution of MABr in a UV-transparent solvent, such as deionized water or ethanol.

  • Use a quartz cuvette for the measurements.

  • Record the absorption spectrum against a solvent-only reference blank over a range from the deep UV to the near-infrared (e.g., 200-800 nm).

  • The spectrum is expected to show high transmittance in the visible region (400-700 nm) with a sharp absorption edge in the UV region, from which the optical band gap can be estimated using a Tauc plot.

Logical Relationships in Perovskite Formation

This compound does not function as an active material on its own but is a critical precursor that provides the organic cation (CH₃NH₃⁺) and a halide anion (Br⁻) to form the [ABX₃] perovskite crystal structure when combined with a metal halide like lead(II) bromide (PbBr₂).

G cluster_precursors Precursors cluster_process Process cluster_product Final Structure mabr This compound (CH₃NH₃Br) Provides A-site cation (MA⁺) and X-site anion (Br⁻) solution Solution Processing (e.g., in DMF) mabr->solution pbbr2 Lead(II) Bromide (PbBr₂) Provides B-site cation (Pb²⁺) and X-site anion (Br⁻) pbbr2->solution perovskite Methylammonium Lead Bromide Perovskite (MAPbBr₃) [ABX₃ Structure] solution->perovskite Crystallization

Role of MABr in the formation of MAPbBr₃ perovskite.

References

Synthesis of High-Purity Methylammonium Bromide for Perovskite Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkable rise of perovskite solar cells and optoelectronic devices has placed a significant emphasis on the quality of precursor materials. Methylammonium (B1206745) bromide (MABr), a key component in many high-performance perovskite formulations, must be synthesized and purified to exceptionally high standards to ensure optimal device performance, stability, and reproducibility. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity MABr for perovskite applications.

Synthesis of Methylammonium Bromide

The most common and straightforward method for synthesizing this compound is the acid-base reaction between methylamine (B109427) (CH₃NH₂) and hydrobromic acid (HBr). The reaction is typically carried out in an ice bath to control the exothermic nature of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methylamine solution (e.g., 40% in water or 33 wt. % in ethanol)

  • Hydrobromic acid (e.g., 48% aqueous solution)

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Place a round-bottom flask containing the methylamine solution in an ice bath and begin stirring.

  • Slowly add a stoichiometric amount of hydrobromic acid to the methylamine solution using a dropping funnel. The reaction should be kept at 0°C for approximately 2 hours with continuous stirring.[1]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

  • Remove the ice bath and allow the solution to warm to room temperature.

  • The solvent is then removed using a rotary evaporator. One protocol suggests evaporation for 45 minutes at 60°C.[2]

  • The resulting white powder is crude this compound.

Purification of this compound

Purification of the crude MABr is a critical step to remove unreacted starting materials, byproducts, and other impurities that can be detrimental to perovskite film quality and device performance. The two primary methods for purification are solvent washing and recrystallization.

Solvent Washing

This method involves washing the crude MABr with a solvent in which it is insoluble, thereby dissolving and removing impurities.

Experimental Protocol: Solvent Washing of MABr

Procedure:

  • Wash the crude MABr powder with diethyl ether. This is typically done by suspending the powder in the solvent, stirring, and then filtering.

  • Repeat the washing step three times to ensure thorough removal of impurities.[2]

  • Dry the purified white powder overnight in a vacuum oven at approximately 60°C.[2]

Recrystallization

Recrystallization is a powerful purification technique that can yield highly pure crystalline MABr. The principle is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution.

Experimental Protocol: Recrystallization of MABr from Ethanol

Procedure:

  • Dissolve the crude MABr in a minimal amount of hot ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Table 1: Comparison of Synthesis and Purification Methods for this compound

MethodReagentsTypical ConditionsReported YieldPurityAdvantagesDisadvantages
Synthesis Methylamine, Hydrobromic Acid0°C, 2 hours~80%[3][4]CrudeSimple, high yieldRequires purification
Purification: Solvent Washing Diethyl EtherRoom temperature, multiple washesHigh recoveryGoodFast, simpleLess effective for certain impurities
Purification: Recrystallization EthanolHot dissolution, slow coolingLower than washingHigh to very highExcellent for removing a wide range of impuritiesMore time-consuming, lower yield

Characterization of High-Purity this compound

To ensure the suitability of the synthesized MABr for perovskite fabrication, a thorough characterization is essential. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, and thermal analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC) to determine thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool to confirm the chemical structure of MABr and to quantify its purity. In a typical ¹H NMR spectrum of MABr, the methyl protons (CH₃) and the ammonium (B1175870) protons (NH₃⁺) will appear as distinct peaks with specific chemical shifts and integrations. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of the analyte's signals to that of a certified internal standard of known concentration.

Thermal Analysis (TGA/DSC)

TGA and DSC provide crucial information about the thermal stability and decomposition of MABr. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and decomposition temperatures. For high-purity MABr, a sharp, single decomposition step is expected in the TGA curve, and the DSC should show a clean melting point without broad features that might indicate impurities.

Table 2: Characterization Data for High-Purity this compound

Characterization TechniqueParameterTypical Value/ObservationSignificance
¹H NMR Chemical Shift (CH₃)~2.5 ppmConfirms methyl group
Chemical Shift (NH₃⁺)~7.5 ppmConfirms ammonium group
Purity (qNMR)> 99.9%Ensures high-quality precursor
TGA Decomposition Onset> 250°CIndicates thermal stability
DSC Melting PointSharp peakConfirms high purity

Impact of MABr Purity on Perovskite Device Performance

The purity of the MABr precursor has a profound impact on the quality of the resulting perovskite film and, consequently, the performance of the solar cell. Impurities can act as charge traps or recombination centers, reducing the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Furthermore, impurities can accelerate the degradation of the perovskite film, leading to poor device stability.

Table 3: Correlation of MABr Purity with Perovskite Solar Cell Performance

MABr PurityPerovskite Film QualityPower Conversion Efficiency (PCE)Stability
Low Purity (<98%) Pinholes, small grains, high defect densityLowPoor, rapid degradation
High Purity (98-99.9%) Larger grains, lower defect densityModerate to HighImproved
Ultra-High Purity (>99.9%) Uniform, large-grained films, low defect densityHigh to Very HighExcellent, enhanced lifetime

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Methylamine Methylamine (CH₃NH₂) Reaction Acid-Base Reaction (0°C, 2h) Methylamine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Crude_MABr Crude MABr Reaction->Crude_MABr Washing Solvent Washing (Diethyl Ether) Crude_MABr->Washing Recrystallization Recrystallization (Ethanol) Crude_MABr->Recrystallization Pure_MABr High-Purity MABr Washing->Pure_MABr Recrystallization->Pure_MABr NMR NMR Spectroscopy Pure_MABr->NMR TGA_DSC TGA/DSC Analysis Pure_MABr->TGA_DSC Purity_Performance_Relationship cluster_film Perovskite Film Properties cluster_device Device Performance Purity MABr Purity GrainSize Grain Size Purity->GrainSize increases DefectDensity Defect Density Purity->DefectDensity decreases Uniformity Uniformity Purity->Uniformity improves Efficiency Efficiency (PCE) GrainSize->Efficiency DefectDensity->Efficiency Stability Stability DefectDensity->Stability Uniformity->Efficiency Reproducibility Reproducibility Uniformity->Reproducibility

References

Navigating the Solubility Landscape of Methylammonium Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of methylammonium (B1206745) bromide (MABr), a critical precursor in the fabrication of perovskite-based optoelectronic devices. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures. While extensive quantitative data for MABr in a wide array of organic solvents is not abundant in publicly accessible literature, this guide collates the existing qualitative information and provides a robust framework for its experimental determination.

Quantitative and Qualitative Solubility Data

Methylammonium bromide is generally characterized by its good solubility in polar organic solvents, a property crucial for its application in solution-processed perovskite solar cells and other electronic devices.[1] However, precise quantitative solubility data across a range of solvents and temperatures is not widely tabulated in current literature. The available information is often qualitative or pertains to the solubility of the complete perovskite material (e.g., methylammonium lead bromide, MAPbBr3) rather than MABr itself.

The following table summarizes the known qualitative and semi-quantitative solubility of this compound in several common organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, the presence of impurities (especially water), and the specific isomeric form of the solvent.

SolventChemical FormulaTypeReported Solubility (at approx. 25 °C unless specified)
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticHighly Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
γ-Butyrolactone (GBL)C₄H₆O₂Polar AproticReported as a solvent for MABr-containing perovskites
MethanolCH₃OHPolar ProticHighly Soluble
Ethanol (absolute)C₂H₅OHPolar ProticSoluble[2]
IsopropanolC₃H₈OPolar ProticExpected to be soluble, but quantitative data is scarce

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility values, the gravimetric method offers a reliable and straightforward approach. This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment
  • This compound (MABr), high purity

  • Organic solvent of interest (e.g., DMF, DMSO, Ethanol)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of MABr to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Extraction:

    • Once equilibrated, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter.

  • Solvent Evaporation:

    • Dispense the filtered, saturated solution into a pre-weighed, dry glass vial or evaporating dish.

    • Record the exact weight of the vial/dish with the solution.

    • Carefully evaporate the solvent. This can be achieved by placing the vial/dish in a drying oven at a temperature below the decomposition point of MABr and above the boiling point of the solvent. Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive solvents.

  • Drying and Weighing:

    • Once the solvent is fully evaporated, place the vial/dish in a vacuum desiccator to cool to room temperature and to remove any residual solvent.

    • Weigh the vial/dish containing the dried MABr solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).

      • Solubility ( g/100 mL):

        • Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial)

        • Solubility = (Mass of solute / Volume of solution extracted) * 100

      • Molarity (mol/L):

        • Moles of solute = Mass of solute / Molar mass of MABr (111.97 g/mol )

        • Molarity = Moles of solute / Volume of solution extracted (in Liters)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Prepare Materials (MABr, Solvent, Glassware) add_excess Add Excess MABr to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Extract Supernatant with Syringe Filter settle->filter transfer Transfer Known Volume of Filtered Solution to Vial filter->transfer weigh_initial Weigh Pre-dried, Empty Vial weigh_initial->transfer weigh_solution Weigh Vial with Solution transfer->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry Dry to Constant Weight (Oven/Vacuum Desiccator) evaporate->dry weigh_final Weigh Vial with Dried Solute dry->weigh_final calculate Calculate Solubility (g/100mL or mol/L) weigh_final->calculate end End: Report Solubility Data calculate->end

Gravimetric method for solubility determination.

This guide underscores the importance of precise solubility data for the advancement of perovskite technology and provides the necessary tools for researchers to obtain this critical information. As the field evolves, it is anticipated that a more comprehensive quantitative understanding of the solubility of precursor materials like this compound will become increasingly vital.

References

A Comprehensive Technical Guide to the Optical and Electronic Properties of Methylammonium Bromide Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical and electronic properties of methylammonium (B1206745) bromide (MABR) films, with a primary focus on their integration within methylammonium lead bromide (MAPbBr3) perovskite structures. This document synthesizes key research findings, offering a centralized resource for understanding the fundamental characteristics, experimental methodologies, and structure-property relationships of these promising materials. While the primary applications of MABR films are in optoelectronics, this guide is also intended for professionals in drug development who may be exploring novel materials for sensing or delivery applications.

Optical Properties of Methylammonium Bromide Films

This compound-containing perovskite films exhibit a range of notable optical properties that make them suitable for various optoelectronic applications. These properties are intrinsically linked to the material's composition, crystal structure, and film morphology.

A key optical characteristic is the direct band gap of MAPbBr3, which is typically observed in the range of 2.28 to 2.32 eV.[1][2] This corresponds to a sharp absorption onset in the visible spectrum, generally between 535 nm and 550 nm.[1][2] The photoluminescence (PL) of these films is a significant area of study, with emission peaks that can be tuned. While bulk MAPbBr3 typically exhibits green photoluminescence, quantum-confined nanoparticles and thin films have been shown to produce blue emission, with peaks around 488 nm.[3] The exciton (B1674681) binding energy, a measure of the electrostatic interaction between an electron and a hole, has been reported to be in the range of approximately 40 to 60 meV for MAPbBr3.[4][5]

Optical PropertyTypical Value(s)Reference(s)
Band Gap 2.28 - 2.32 eV[1][2]
Absorption Onset 535 - 550 nm[1][2]
Photoluminescence (PL) Peak (Bulk) Green Emission[3]
Photoluminescence (PL) Peak (Nanoparticles/Thin Films) ~488 nm (Blue Emission)[3]
Exciton Binding Energy ~40 - 60 meV[4][5]
Third-Order Nonlinear Susceptibility (χ(3)) ~1.6 x 10⁻⁶ esu[6]

Electronic Properties of this compound Films

The electronic properties of MABR-based films are critical for their performance in devices such as solar cells and light-emitting diodes. These properties are highly sensitive to the film's crystallinity, grain size, and defect density.

Current-voltage characteristics of Au/MAPbBr3/FTO devices have demonstrated ohmic behavior at low voltages, transitioning to trap-limited space charge limited current at higher voltages.[1] The charge carrier mobility in these films has been shown to increase with an increase in the thickness of the MABR layer, with reported values increasing from 1.89 x 10⁻² to 1.08 x 10⁻¹ cm² V⁻¹ s⁻¹.[1] Concurrently, the trap density has been observed to decrease with increasing MABR thickness, with values decreasing from 1.89 x 10¹⁶ to 1.40 x 10¹⁶ cm⁻³.[1]

Electronic PropertyReported Value(s)Conditions/NotesReference(s)
Carrier Mobility 1.89 x 10⁻² - 1.08 x 10⁻¹ cm² V⁻¹ s⁻¹Increased with MABr thickness[1]
Trap Density 1.89 x 10¹⁶ - 1.40 x 10¹⁶ cm⁻³Decreased with MABr thickness[1]
Current-Voltage Behavior Ohmic at low voltages, Trap-limited space charge limited current at high voltagesAu/MAPbBr3/FTO device structure[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of high-quality MABR films. The following sections outline common experimental protocols.

Synthesis of this compound (MABr) Precursor

The synthesis of the MABr precursor is a foundational step for the fabrication of MABR-containing films.

G cluster_synthesis MABr Precursor Synthesis start Start reactants React Methylamine (B109427) (CH3NH2) and Hydrobromic Acid (HBr) start->reactants stir Stir in Ice Bath (e.g., 2 hours at 0°C) reactants->stir evaporate Evaporate Solvent (e.g., 60°C for 45 min) stir->evaporate wash Wash with Diethyl Ether (3 times) evaporate->wash dry Dry in Vacuum Oven (e.g., overnight at 60°C) wash->dry end_product White MABr Powder dry->end_product

MABr Precursor Synthesis Workflow

Protocol:

  • Reaction: React aqueous hydrobromic acid (HBr) with methylamine (CH₃NH₂) in a flask.

  • Cooling and Stirring: Place the reaction flask in an ice bath and stir the solution continuously for approximately 2 hours.

  • Solvent Removal: Evaporate the solvent by heating the solution, for instance, at 60°C for 45 minutes, until a white powder precipitates.

  • Washing: Wash the resulting white crystals three times with diethyl ether to remove unreacted precursors and byproducts.

  • Drying: Dry the purified MABr powder overnight in a vacuum oven at 60°C.

Fabrication of MAPbBr₃ Thin Films by Spin Coating

Spin coating is a widely used technique for depositing uniform thin films of MAPbBr₃ from a precursor solution.

G cluster_spin_coating Spin Coating Film Fabrication start Start solution Prepare Precursor Solution (MABr and PbBr2 in DMF/DMSO) start->solution substrate Clean Substrate solution->substrate dispense Dispense Solution onto Substrate substrate->dispense spin Spin Coat (e.g., 4000 rpm for 30s) dispense->spin antisolvent Anti-solvent Quenching (e.g., Chlorobenzene) spin->antisolvent anneal Anneal Film (e.g., 100°C for 10 min) antisolvent->anneal end_product MAPbBr3 Thin Film anneal->end_product G cluster_processing Processing Parameters cluster_structure Structural & Morphological Properties cluster_properties Optical & Electronic Properties precursors Precursor Stoichiometry (MABr:PbBr2 ratio) crystallinity Crystallinity precursors->crystallinity film_morphology Film Morphology (Uniformity, Pinholes) precursors->film_morphology solvents Solvent System (DMF, DMSO) grain_size Grain Size solvents->grain_size solvents->film_morphology annealing Annealing Conditions (Temperature, Time) annealing->crystallinity annealing->grain_size antisolvent Anti-solvent Engineering antisolvent->crystallinity antisolvent->film_morphology band_gap Band Gap crystallinity->band_gap pl Photoluminescence crystallinity->pl mobility Carrier Mobility crystallinity->mobility grain_size->pl grain_size->mobility absorption Absorption film_morphology->absorption film_morphology->mobility defect_density Defect Density defect_density->pl trap_density_prop Trap Density defect_density->trap_density_prop trap_density_prop->mobility

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of methylammonium (B1206745) bromide (MABr). Understanding these properties is critical for applications in materials science, particularly in the field of perovskite solar cells, as well as for ensuring stability in pharmaceutical contexts where the methylammonium moiety may be present. This document outlines the key decomposition reactions, presents quantitative data from thermal analysis techniques, provides detailed experimental protocols, and visualizes the underlying processes.

Core Concepts: Thermal Decomposition Pathways

Methylammonium bromide, upon heating, primarily undergoes two competing decomposition pathways. The relative prominence of these pathways is temperature-dependent.

  • Reversible Acid-Base Dissociation: At lower to moderate temperatures, MABr can reversibly dissociate into methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr). This is an equilibrium process; in a closed system, the gaseous products can recombine to reform the salt.[1]

  • Irreversible Decomposition: At higher temperatures, an irreversible decomposition pathway becomes more significant, yielding methyl bromide (CH₃Br) and ammonia (B1221849) (NH₃).[1] This pathway is considered detrimental to the long-term stability of MABr-containing materials.[1]

The bromide-based compounds are generally considered more thermally stable than their iodide counterparts.[2]

Quantitative Thermal Analysis Data

The thermal stability and decomposition of this compound have been quantified using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For MABr, this reveals the onset of decomposition and the percentage of mass lost at different stages.

ParameterValueConditionsReference
Onset Decomposition Temperature ~250-330 °CInert Atmosphere (N₂ or Ar)[3]
Activation Barrier (Decomposition) 244 kJ/molFirst-order process model[4]
Primary Mass Loss Event Corresponds to the sublimation and decomposition of the salt.Inert Atmosphere[5]

Note: The onset temperature can vary depending on factors such as heating rate and sample purity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions and reaction enthalpies.

ParameterValueConditionsReference
Enthalpy of Dissociation 171.2 kJ/molInert Atmosphere[4]
Phase Transitions Reversible phase transitions observed upon warming and cooling cycles.Inert Atmosphere[6]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable data on the thermal properties of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for analyzing the thermal stability of MABr using a standard thermogravimetric analyzer.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Analytical balance (microgram sensitivity)

  • Alumina or platinum crucibles

  • This compound sample

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the MABr sample is dry and has been stored in a desiccator to avoid moisture absorption.

    • Tare an empty TGA crucible on the analytical balance.

    • Carefully place 5-10 mg of the MABr sample into the crucible.

    • Record the exact mass of the sample.

  • Instrument Setup:

    • Place the sample crucible onto the TGA's autosampler tray or manually load it onto the balance mechanism.

    • Place an empty crucible on the reference position if using a simultaneous TGA-DSC instrument.

    • Close the furnace.

  • Experimental Parameters:

    • Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Set the initial temperature to 30 °C and allow the system to equilibrate for 10-15 minutes to achieve a stable baseline.

    • Program the temperature to ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Acquisition:

    • Start the experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition, which is typically identified by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

    • Calculate the percentage of mass loss for each decomposition step.

    • Optionally, plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for evaluating the thermal transitions and enthalpies of this compound using DSC.

Objective: To identify phase transitions and measure the enthalpy of decomposition of MABr.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Aluminum or hermetically sealed sample pans and lids

  • Crimping press for sample pans

  • This compound sample

  • Spatula

Procedure:

  • Sample Preparation:

    • Tare an empty aluminum DSC pan with its lid.

    • Weigh 2-5 mg of the MABr sample directly into the pan.

    • Securely crimp the lid onto the pan using the press. For volatile samples, hermetically sealed pans are recommended.

  • Instrument Setup:

    • Place the sealed sample pan in the sample position of the DSC cell.

    • Place an empty, sealed pan in the reference position.

    • Close the DSC cell.

  • Instrument Calibration:

    • Perform a temperature and enthalpy calibration using a certified indium standard according to the instrument manufacturer's instructions.

  • Experimental Parameters:

    • Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min.

    • Set the initial temperature to a point well below any expected transitions (e.g., 0 °C).

    • Program a heating-cooling-heating cycle to observe reversible transitions. For example:

      • Heat from 0 °C to 250 °C at 10 °C/min.

      • Cool from 250 °C to 0 °C at 10 °C/min.

      • Heat from 0 °C to 400 °C at 10 °C/min to observe decomposition.

  • Data Acquisition:

    • Start the experiment. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) on the y-axis against the temperature on the x-axis.

    • Identify endothermic (melting, decomposition) and exothermic (crystallization) peaks.

    • Integrate the area under the peaks to determine the enthalpy of the transitions (in J/g or kJ/mol). The onset temperature of a peak is typically used to report the transition temperature.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways MABr This compound (CH₃NH₃Br) CH3NH2 Methylamine (CH₃NH₂) MABr->CH3NH2 Δ HBr Hydrogen Bromide (HBr) CH3Br Methyl Bromide (CH₃Br) MABr->CH3Br ΔΔ NH3 Ammonia (NH₃) CH3NH2->MABr Recombination

Caption: Decomposition pathways of this compound.

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Results start MABr Sample weigh Weigh Sample (2-10 mg) start->weigh encapsulate Place in Crucible/Pan weigh->encapsulate tga TGA Analysis (Inert Atmosphere, 10°C/min) encapsulate->tga dsc DSC Analysis (Inert Atmosphere, 10°C/min) encapsulate->dsc tga_data Mass Loss vs. Temp. - Onset Temperature - % Mass Loss tga->tga_data dsc_data Heat Flow vs. Temp. - Phase Transitions - Enthalpy (ΔH) dsc->dsc_data stability Thermal Stability Profile tga_data->stability decomposition Decomposition Kinetics and Thermodynamics tga_data->decomposition dsc_data->decomposition

References

A Technical Guide to Phase Transitions in Methylammonium Bromide (MAPbBr₃) Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structural phase transitions in methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃, hereafter MAPbBr₃) single crystals. It consolidates key quantitative data, details common experimental protocols for synthesis and characterization, and visualizes the transition pathways and workflows.

Introduction

Methylammonium lead bromide is a prominent member of the hybrid organic-inorganic perovskite family, materials that have garnered significant attention for their exceptional optoelectronic properties.[1][2] The performance and stability of devices based on these materials are intrinsically linked to their crystal structure. MAPbBr₃ exhibits a series of temperature- and pressure-dependent phase transitions, which involve changes in the crystal lattice symmetry, the orientation of the organic methylammonium (MA⁺) cation, and the tilting of the lead-halide octahedra.[3][4][5] A thorough understanding of these transitions is critical for controlling material properties and enhancing device performance and stability.

Temperature-Induced Phase Transitions

MAPbBr₃ undergoes several structural phase transitions as a function of temperature. While there is broad agreement on the general sequence of phases—from a low-temperature orthorhombic phase to an intermediate tetragonal phase and a high-temperature cubic phase—the exact transition temperatures and space group assignments can vary in the literature.[2][3][4][5] These discrepancies can arise from sample quality, experimental conditions, and measurement techniques.

A key transition is the orthorhombic-to-tetragonal phase change observed at approximately 150 K in microcrystals.[1][6][7] Studies have also identified transitions at ~145 K, ~155 K, and ~236 K, corresponding to changes between orthorhombic, tetragonal, and cubic phases.[4][8] For instance, one sequence reported involves transitions from a polar orthorhombic phase (Pna2₁) below 145 K, to a tetragonal phase (P4/mmm) at 155 K, another tetragonal phase (I4/mcm) at 234 K, and finally the cubic phase (Pm-3m).[3][5] Other research using neutron diffraction has identified an additional intermediate orthorhombic phase (Imma) within the 148.5–154.0 K range.[2]

Table 1: Summary of Temperature-Dependent Phase Transitions in MAPbBr₃

PhaseCrystal SystemSpace GroupApproximate Transition Temperature (K)Reference(s)
Phase ICubicPm-3m> 236 - 240[2][3][5][9]
Phase IITetragonalI4/mcm~150 - 240[2][3][5][9]
IntermediateTetragonalP4/mmm~155[3][5]
IntermediateOrthorhombicImma148.5 - 154.0[2]
Phase IIIOrthorhombicPnma / Pna2₁< 145 - 150[2][3][4][5][8]
AdditionalOrthorhombic-~80[10]

Note: The reported transition temperatures and space groups can vary between studies.

G cluster_temp Temperature-Induced Phase Transitions ortho Orthorhombic (Pnma / Pna2₁) tetra Tetragonal (I4/mcm) ortho->tetra ~145-150 K cubic Cubic (Pm-3m) tetra->cubic ~236-240 K G cluster_pressure Pressure-Induced Phase Transitions cubic1 Cubic (Pm-3m) cubic2 Cubic (Im-3) cubic1->cubic2 ~0.8 GPa ortho Orthorhombic (Pmn2₁) cubic2->ortho ~1.8 GPa amorph Amorphous ortho->amorph > 2.7 GPa G cluster_workflow General Experimental Workflow cluster_char Characterization precursors Precursors (MABr, PbBr₂) synthesis Crystal Growth (e.g., ITC, SAC) precursors->synthesis solvent Solvent (DMF, NMF) solvent->synthesis crystal MAPbBr₃ Single Crystal synthesis->crystal diffraction Diffraction (XRD, Neutron) crystal->diffraction spectroscopy Spectroscopy (PL, Raman, IR) crystal->spectroscopy calorimetry Calorimetry (DSC) crystal->calorimetry analysis Data Analysis & Structure Refinement diffraction->analysis spectroscopy->analysis calorimetry->analysis results Phase Transition Determination analysis->results

References

CAS number 6876-37-5 properties and applications

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is a significant discrepancy between the provided CAS number and the requested topic. The CAS number 6876-37-5 correctly identifies Methylammonium Bromide (MABr) , a compound primarily used in materials science, particularly in the fabrication of perovskite solar cells and LEDs.

The requested content, an in-depth technical guide for researchers in drug development focusing on biological properties and signaling pathways, does not align with the known applications of this compound. An extensive search for biological data, such as signaling pathways and detailed experimental protocols for biological assays related to CAS 6876-37-5, did not yield any relevant information.

Furthermore, a search for the chemical name "L-Glutamic acid, N,N-bis(1-oxododecyl)-, 1,1'-di-2-propen-1-yl ester" did not provide sufficient information to create the requested technical guide.

Therefore, we are unable to proceed with generating the requested content. We recommend verifying the CAS number and the chemical name of the compound of interest. If you can provide the correct information for a biologically active compound, we will be pleased to assist you in generating the in-depth technical guide.

Unveiling the Electronic Landscape: A Technical Guide to the Bandgap and Energy Levels of Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylammonium (B1206745) bromide (MABr), a key precursor in the synthesis of methylammonium lead bromide (MAPbBr₃) perovskites, plays a pivotal role in the burgeoning field of optoelectronics.[1] Its properties directly influence the electronic and optical characteristics of the resulting perovskite materials, which are integral to the development of high-efficiency solar cells, light-emitting diodes (LEDs), and other semiconductor devices.[1] A thorough understanding of the bandgap and energy levels of MABr-containing perovskites is therefore paramount for the rational design and optimization of these technologies. This technical guide provides a comprehensive overview of these fundamental parameters, details the experimental and computational methodologies used for their determination, and presents the data in a clear, accessible format.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of methylammonium lead bromide, including its bandgap, valence band maximum (VBM), and conduction band minimum (CBM), have been extensively studied. The bandgap, in particular, is a crucial parameter as it dictates the range of the electromagnetic spectrum the material can absorb or emit. The experimentally determined values for the bandgap of MAPbBr₃ typically fall within the range of 2.23 to 2.32 eV.[2][3][4][5] This wide bandgap allows for the partial transmission of visible light, making it a suitable candidate for transparent photovoltaic applications and as the top cell in tandem solar cells.[2]

The energy levels, specifically the VBM and CBM, determine the alignment of the perovskite layer with adjacent charge transport layers in a device, which is critical for efficient charge extraction.[6] Ultraviolet photoelectron spectroscopy (UPS) is a powerful technique for directly measuring the ionization energy, which corresponds to the VBM. For MAPbBr₃, the ionization energy has been measured to be 5.6 eV.[7] The CBM can then be estimated by subtracting the bandgap from the VBM, placing it at approximately -3.3 eV relative to the vacuum level.[7]

The following table summarizes the key electronic properties of methylammonium lead bromide, compiled from various experimental and computational studies.

PropertyValueMethodReference
Bandgap (Eg) 2.23 eVUV-Vis Spectroscopy[4]
2.27 eVOptical Absorption[8]
2.28 eVPhotoluminescence[3]
~2.3 eVGeneral Experimental[3][9]
2.32 eVUV-Vis Spectroscopy[2]
Valence Band Maximum (VBM) / Ionization Energy -5.6 eVUltraviolet Photoelectron Spectroscopy (UPS)[7]
Conduction Band Minimum (CBM) / Electron Affinity ~ -3.3 eVCalculated from VBM and Bandgap[7]
Work Function 4.6 eVUltraviolet Photoelectron Spectroscopy (UPS)[7]

Experimental Protocols for Characterization

The accurate determination of the bandgap and energy levels of methylammonium bromide-based perovskites relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for the most commonly employed approaches.

Optical Bandgap Determination via UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used method to determine the optical bandgap of semiconductor materials.[10][11] The process involves measuring the absorbance of a thin film of the material over a range of wavelengths and then using a Tauc plot to extrapolate the bandgap energy.[10][12]

Methodology:

  • Thin Film Preparation: A uniform thin film of methylammonium lead bromide perovskite is deposited on a transparent substrate (e.g., glass or FTO-coated glass).[10] This is typically achieved using solution-based techniques like spin-coating or through vapor deposition methods.[4][13][14] For solution processing, a precursor solution containing MABr and a lead source (like PbBr₂) is first prepared.[13]

  • Absorbance Measurement: The absorbance spectrum of the perovskite thin film is recorded using a UV-Vis spectrophotometer.[11] The instrument measures the amount of light absorbed by the sample at each wavelength.

  • Tauc Plot Construction: The optical bandgap (Eg) is determined from the Tauc plot, which is based on the relationship: (αhν)n ∝ (hν - Eg), where α is the absorption coefficient, hν is the photon energy, and 'n' is a constant that depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor, which is characteristic of many perovskites).[10][12]

  • Bandgap Extrapolation: The linear portion of the (αhν)² versus hν plot is extrapolated to the energy axis (where (αhν)² = 0) to determine the optical bandgap of the material.[10]

G cluster_workflow UV-Vis Spectroscopy Workflow for Bandgap Determination prep Perovskite Thin Film Preparation uvvis Measure Absorbance (UV-Vis Spectrophotometer) prep->uvvis calc Calculate Absorption Coefficient (α) uvvis->calc tauc Construct Tauc Plot ((αhν)² vs. hν) calc->tauc extrapolate Extrapolate Linear Region to Energy Axis tauc->extrapolate bandgap Determine Optical Bandgap (Eg) extrapolate->bandgap

Workflow for optical bandgap determination.
Energy Level Determination via Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful surface-sensitive techniques used to directly probe the occupied and unoccupied electronic states of a material, respectively.[6][15] UPS is particularly crucial for determining the valence band maximum and the work function.[15]

Methodology:

  • Sample Preparation: A thin film of the perovskite material is prepared on a conductive substrate and introduced into an ultra-high vacuum (UHV) chamber.[15]

  • UV Irradiation: The sample surface is irradiated with a monochromatic beam of ultraviolet photons (typically from a helium discharge lamp, He I at 21.22 eV or He II at 40.8 eV).[15]

  • Photoelectron Emission: The incident photons cause the emission of photoelectrons from the material's surface.[15]

  • Kinetic Energy Analysis: An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.[15]

  • Data Analysis:

    • Valence Band Maximum (VBM): The VBM is determined by extrapolating the leading edge of the valence band spectrum to the baseline.[15] The ionization energy is the energy difference between the vacuum level and the VBM.

    • Work Function (Φ): The work function is calculated from the secondary electron cutoff (the low kinetic energy end of the spectrum) using the equation Φ = hν - (EF - Ecutoff), where hν is the incident photon energy, EF is the Fermi level, and Ecutoff is the kinetic energy at the cutoff.[15]

G cluster_ups UPS Experimental Setup source UV Photon Source (e.g., He Lamp) sample Perovskite Sample (in UHV) source->sample analyzer Electron Energy Analyzer sample->analyzer e- detector Detector analyzer->detector output Photoelectron Spectrum detector->output

Schematic of a UPS experiment.

Computational Approaches

In addition to experimental methods, computational techniques based on Density Functional Theory (DFT) are widely used to predict and understand the electronic structure of perovskite materials.[9][16] Various exchange-correlation functionals, such as the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) and modified Becke–Johnson (mBJ) GGA, are employed to calculate the band structure.[17] While standard DFT often underestimates the bandgap, more advanced methods like the GW approximation or the use of hybrid functionals can provide results that are in better agreement with experimental values, albeit at a higher computational cost.[16][18] These computational studies are invaluable for screening new materials and for providing theoretical insights into the origins of the observed electronic properties.

Energy Level Alignment in a Perovskite Solar Cell

The bandgap and energy levels of methylammonium lead bromide are fundamental to its application in devices like solar cells. The proper alignment of the perovskite's energy levels with those of the electron transport layer (ETL) and the hole transport layer (HTL) is crucial for efficient charge separation and transport, and thus for high power conversion efficiency.[2]

G cluster_device Energy Level Diagram of a MAPbBr₃ Solar Cell cluster_levels FTO FTO ETL ETL (e.g., TiO₂) Perovskite MAPbBr₃ HTL HTL (e.g., Spiro-OMeTAD) Metal Metal (e.g., Ag/Au) vac Vacuum Level cbm_etl CBM vbm_etl VBM cbm_pero CBM ~ -3.3 eV cbm_pero->cbm_etl e⁻ vbm_pero VBM ~ -5.6 eV cbm_htl LUMO vbm_htl HOMO vbm_htl->vbm_pero h⁺ fermi_metal Fermi Level

Energy levels in a perovskite solar cell.

In a typical n-i-p device structure, photo-generated electrons in the MAPbBr₃ layer are injected into the CBM of the ETL, while holes are transferred to the HOMO of the HTL.[2] The favorable band alignment minimizes energy losses and facilitates efficient charge collection at the respective electrodes.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of Methylammonium Lead Bromide (MAPbBr₃) Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) is a metal halide perovskite with remarkable optoelectronic properties, including a tunable bandgap, high photoluminescence quantum yield, and excellent charge carrier mobility.[1] These characteristics make it a highly attractive material for applications in solar cells, light-emitting diodes (LEDs), and radiation detectors.[2][3][4] This application note provides detailed protocols for the synthesis of MAPbBr₃ in two common forms: bulk powder/single crystals and colloidal quantum dots, using methylammonium bromide (MABr) and lead(II) bromide (PbBr₂) as precursors.

Safety Precautions: Lead(II) bromide is a toxic substance and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures involving lead compounds and volatile organic solvents should be performed inside a certified fume hood.

Protocol 1: Synthesis of MAPbBr₃ Bulk Powder/Single Crystals via Solution Method

This protocol details a common one-step solution-based method for synthesizing crystalline MAPbBr₃. The process involves dissolving equimolar amounts of the precursors in a polar aprotic solvent, followed by crystallization induced by heat or solvent evaporation.

Materials and Equipment

  • This compound (MABr, CH₃NH₃Br)

  • Lead(II) bromide (PbBr₂, 98% or higher)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anti-solvent)

  • Glass vials or crystallization dish

  • Magnetic stirrer and stir bars

  • Hot plate or oil bath

  • Centrifuge and tubes

  • Vacuum oven

  • Spatula, weighing paper, and analytical balance

  • Syringes and 0.22 µm PTFE filters

Experimental Protocol

  • Precursor Solution Preparation:

    • In a fume hood, weigh out equimolar amounts of MABr and PbBr₂. For a 1 Molar solution, dissolve 0.112 g of MABr and 0.367 g of PbBr₂ in 1 mL of DMF.[5]

    • Place the precursors and solvent in a glass vial with a magnetic stir bar.

    • Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60-70°C) for approximately 1 hour or until all solids are completely dissolved, forming a clear, colorless solution.[5][6]

    • Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any undissolved impurities.[5]

  • Crystallization:

    • For Single Crystals (Inverse Temperature Crystallization): Transfer 2 mL of the filtered precursor solution into a clean glass vial. Place the vial in an oil bath and heat it slowly to 80°C. Allow the crystals to grow for 5-20 hours.[5]

    • For Powder (Precipitation): While stirring the prepared solution, a white or yellowish precipitate may form.[7] The solution can be cooled or an anti-solvent can be added to induce further precipitation.

  • Isolation and Washing:

    • For Single Crystals: Once the crystals have grown to the desired size, carefully remove them from the growth solution using a pipette or by decanting the solution. Wash the crystals by adding DCM (an anti-solvent), which will cause any remaining unreacted precursors to precipitate. Add a small amount of DMF to redissolve this precipitate and discard the liquid. Repeat this washing process until the addition of DCM results in a colorless solution.[5]

    • For Powder: Centrifuge the solution containing the precipitate at a high speed (e.g., 7500 rpm) to separate the solid MAPbBr₃ powder from the solvent.[7] Discard the supernatant.

  • Drying:

    • Carefully transfer the washed crystals or powder to a clean container.

    • Dry the product in a vacuum oven at 60-70°C overnight to completely remove any residual solvent.[5][7][8] The final product should be a vibrant orange or red-orange crystalline solid.

Protocol 2: Synthesis of MAPbBr₃ Quantum Dots (QDs) via Ligand-Assisted Reprecipitation (LARP)

This protocol describes a facile room-temperature method for producing highly luminescent MAPbBr₃ perovskite quantum dots (PQDs). The synthesis relies on the rapid injection of a precursor solution into a non-polar anti-solvent containing ligands that cap the nanocrystals and control their growth.[3]

Materials and Equipment

  • MABr and PbBr₂

  • Dimethylformamide (DMF, anhydrous)

  • Toluene (B28343) (anhydrous)

  • Oleic Acid (OA)

  • Oleylamine (OLA)

  • Beakers and magnetic stirrer

  • Hot plate

  • Syringes

  • Centrifuge and tubes

Experimental Protocol

  • Precursor Solution Preparation:

    • Prepare a solution by dissolving MABr and PbBr₂ in DMF.[3]

    • Add capping ligands such as Oleic Acid (OA) and Oleylamine (OLA) to the precursor solution. The solution should remain transparent.[3]

  • Reaction Setup:

    • In a separate beaker, add 20 mL of toluene and place it on a hot plate with vigorous stirring.[3]

    • Heat the toluene to 60°C.[3]

  • Injection and Crystallization:

    • Rapidly inject 1 mL of the prepared precursor solution into the hot, stirring toluene.[3]

    • A colloidal solution will form immediately, which should emit a bright green light under UV illumination, indicating the formation of MAPbBr₃ quantum dots.[3]

  • Purification:

    • Transfer the colloidal solution to centrifuge tubes.

    • Centrifuge the solution to precipitate the quantum dots.

    • Discard the supernatant and redisperse the PQD precipitate in a non-polar solvent like hexane (B92381) or chloroform.[3]

    • This washing step can be repeated to further purify the quantum dots and enhance their emissive properties. The final product is a stable colloidal solution of MAPbBr₃ QDs.[3]

Data Presentation

The following tables summarize key quantitative parameters from various reported synthesis protocols and typical characterization results for MAPbBr₃.

Table 1: Summary of Synthesis Parameters for MAPbBr₃

Precursor Ratio (MABr:PbBr₂) Solvent(s) Concentration Temperature (°C) Time (hours) Reference
1:1 DMF 1 M 80 5 - 20 [5]
1:1.05 DMF (alkaline) - 70 - [7]
1:1.75 to 1:3.5 DMF - 70 1 [6]
3:1 - - - - [4][8]

| 1:1 | NMF / HBr | 0.4 M - 1 M | Room Temp | 24 - 72 |[9] |

Table 2: Typical Characterization Data for Synthesized MAPbBr₃

Characterization Technique Parameter Typical Value(s) Reference
Powder X-Ray Diffraction (PXRD) Cubic Lattice Peaks (100), (200) ~15°, ~30° [6][10]
UV-Vis Absorption Absorption Onset / Bandgap 552 - 562 nm / 2.20 - 2.25 eV [6][11]
Photoluminescence (PL) Emission Peak 528 - 539 nm [2][10]

| Transmission Electron Microscopy (TEM) | Quantum Dot Size | 5 - 7 nm |[10] |

Visualizations

Diagrams created using Graphviz illustrate the experimental workflow and the relationships between the chemical components.

G cluster_prep Precursor Preparation cluster_synthesis Synthesis & Isolation cluster_purification Purification & Final Product weigh Weigh MABr & PbBr₂ dissolve Dissolve in DMF weigh->dissolve filtrate Filter Solution dissolve->filtrate react Crystallization (Heating / Evaporation) filtrate->react isolate Isolate Product (Decant / Centrifuge) react->isolate wash Wash with Anti-solvent isolate->wash dry Dry under Vacuum wash->dry product Final MAPbBr₃ Product dry->product

Caption: Experimental workflow for the solution-based synthesis of MAPbBr₃.

G cluster_inputs Inputs cluster_outputs Outputs center MAPbBr₃ Synthesis crystals Crystals / Powder center->crystals yields qds Quantum Dots center->qds yields precursors Precursors mabr MABr pbbr2 PbBr₂ mabr->center forms 'A' site cation pbbr2->center forms 'B' & 'X' sites solvents Solvents dmf DMF (Solvent) dcm DCM (Anti-solvent) dmf->center dissolves precursors dcm->center purifies product product Product

Caption: Logical relationships of components in MAPbBr₃ synthesis.

References

Application Notes and Protocols for Spin Coating of Methylammonium Bromide-Based Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the fabrication of high-quality Methylammonium (B1206745) Bromide (MABr)-based perovskite thin films using the spin coating technique. The following sections offer a comprehensive guide to precursor preparation, deposition procedures, and post-deposition treatments, supported by quantitative data and a visual workflow diagram.

Introduction

Methylammonium lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) is a metal halide perovskite with promising applications in optoelectronic devices such as solar cells, LEDs, and photodetectors, owing to its tunable bandgap and excellent photoluminescence properties. The quality of the perovskite thin film is paramount for achieving high device performance. Spin coating is a widely used solution-based method for depositing uniform perovskite films. This document outlines established recipes and protocols for the successful fabrication of MABr-based perovskite films.

Precursor Solution Preparation

The quality of the perovskite film is highly dependent on the precursor solution. The following table summarizes various reported precursor solution compositions.

Precursor ComponentMolar Ratio (MABr:PbBr₂)Solvent(s)ConcentrationReference(s)
Methylammonium Bromide (MABr)1:1Dimethylformamide (DMF)0.5 M[1]
Lead Bromide (PbBr₂)1:1Dimethylformamide (DMF)0.5 M[1]
This compound (MABr)3:1Dimethylformamide (DMF)Not specified[2]
Lead Bromide (PbBr₂)3:1Dimethylformamide (DMF)Not specified[2]
This compound (MABr)StoichiometricDimethylformamide (DMF)1 M[3]
Lead Bromide (PbBr₂)StoichiometricDimethylformamide (DMF)1 M[3]
Formamidinium Iodide (FAI)(FAPbI₃)₀.₈(MAPbBr₃)₀.₂Dimethyl sulfoxide (B87167) (DMSO):γ-butyrolactone (GBL) (1:1 v/v)0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent[4]
This compound (MABr)(FAPbI₃)₀.₈(MAPbBr₃)₀.₂Dimethyl sulfoxide (DMSO):γ-butyrolactone (GBL) (1:1 v/v)0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent[4]
Lead Iodide (PbI₂)(FAPbI₃)₀.₈(MAPbBr₃)₀.₂Dimethyl sulfoxide (DMSO):γ-butyrolactone (GBL) (1:1 v/v)0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent[4]
Lead Bromide (PbBr₂)(FAPbI₃)₀.₈(MAPbBr₃)₀.₂Dimethyl sulfoxide (DMSO):γ-butyrolactone (GBL) (1:1 v/v)0.96 mmol FAPbI₃, 0.24 mmol MAPbBr₃ in 1 mL solvent[4]

Experimental Protocols

This section details the step-by-step procedures for substrate preparation and perovskite film deposition via one-step and two-step spin coating methods.

Substrate Preparation

Proper substrate cleaning is crucial for uniform film formation and good adhesion.

  • Sequentially sonicate the substrates (e.g., FTO or ITO-coated glass) in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.

One-Step Spin Coating Protocol

In the one-step method, the MABr and PbBr₂ precursors are mixed in a common solvent and spin-coated onto the substrate.

  • Prepare the MAPbBr₃ precursor solution as detailed in Table 1 (e.g., 0.5 M MAPbBr₃ in DMF).[1]

  • Filter the precursor solution through a 0.2 μm PVDF syringe filter before use.[1]

  • Deposit the precursor solution onto the prepared substrate.

  • Spin coat the substrate using a two-step program. For example, a first step at 1000 rpm for 10 seconds followed by a second step at 5000 rpm for 20 seconds.[4]

  • During the second spin coating step (at around 15 seconds), dispense an anti-solvent (e.g., 50 µL of anhydrous toluene) onto the spinning substrate to induce rapid crystallization.[4]

  • Immediately transfer the substrate to a hotplate for annealing.

Two-Step Spin Coating Protocol

The two-step method involves the sequential deposition of the lead halide and the methylammonium halide.

  • Prepare a solution of PbBr₂ in a suitable solvent (e.g., DMF).

  • Spin coat the PbBr₂ solution onto the prepared substrate and anneal to form a uniform PbBr₂ film.

  • Prepare a solution of MABr in a solvent such as 2-propanol (e.g., 10 mg/mL).[5]

  • Dip the PbBr₂-coated substrate into the MABr solution for a specific duration (e.g., 30 seconds to 15 minutes) to allow for the conversion to MAPbBr₃.[5]

  • Alternatively, spin coat the MABr solution onto the PbBr₂ film.

  • Anneal the resulting film to complete the perovskite formation.

Annealing Parameters

Annealing is a critical step for achieving highly crystalline and uniform perovskite films. The temperature and duration significantly impact the film morphology and optoelectronic properties.

Perovskite CompositionAnnealing Temperature (°C)Annealing Time (minutes)AtmosphereReference(s)
(FAPbI₃)₀.₈(MAPbBr₃)₀.₂100 - 17510Air[4][6]
MAPbBr₃10010Vacuum[5]
MAPbI₃60, 80, 100Not specifiedNot specified[7]
MAPbI₃100 - 25010 s - 20 minNot specified[8]

Generally, for MABr-based perovskites, annealing temperatures are kept below 150°C to prevent the degradation of the organic cation.[8]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the one-step spin coating fabrication of MABr-based perovskite films.

G Workflow for One-Step Spin Coating of MABr-based Perovskite Films cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment cluster_char Characterization sub_prep Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) sol_prep Precursor Solution Preparation (MABr + PbBr2 in DMF) sub_prep->sol_prep spin_coat Spin Coating (e.g., 1000 rpm/10s -> 5000 rpm/20s) sol_prep->spin_coat anti_solvent Anti-Solvent Quenching (e.g., Toluene) spin_coat->anti_solvent anneal Annealing (e.g., 100-140 °C for 10 min) anti_solvent->anneal characterization Film Characterization (XRD, SEM, UV-Vis, PL) anneal->characterization

Caption: One-Step Spin Coating Workflow.

Characterization of Perovskite Films

The quality of the fabricated MABr-based perovskite films should be assessed using various characterization techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the perovskite film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity. A smooth, dense film with large grains is generally desired.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the perovskite film.

  • Photoluminescence (PL) Spectroscopy: To evaluate the emission properties and defect densities within the film. High PL intensity can be indicative of low non-radiative recombination.

Troubleshooting and Key Considerations

  • Film Inhomogeneity: Uneven films can result from improper substrate cleaning, aged precursor solutions, or suboptimal spin coating parameters. Ensure a clean and wettable substrate surface.

  • Pinholes: The presence of pinholes is detrimental to device performance. The use of anti-solvents and optimization of annealing conditions can help mitigate pinhole formation.

  • Humidity Control: Perovskite materials are sensitive to moisture. Fabrication in a controlled environment, such as a nitrogen-filled glovebox, is recommended for reproducible results. The relative humidity can influence the crystallization dynamics and final film quality.[1]

  • Precursor Stoichiometry: The molar ratio of MABr to PbBr₂ can influence the film properties. While a 1:1 ratio is common, slight variations have been explored to tune the material characteristics.

  • Solvent Choice: The choice of solvent and the use of solvent additives can significantly impact precursor solubility, solution stability, and film morphology.

References

Application Notes and Protocols for Antisolvent Engineering of Methylammonium Bromide (MABr) Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication of methylammonium (B1206745) bromide (MABr) perovskite solar cells using antisolvent engineering. This technique is crucial for controlling the crystallization of the perovskite film, leading to enhanced morphology, reduced defects, and improved device performance.

Introduction to Antisolvent Engineering

Antisolvent engineering is a widely used solution-based method to produce high-quality perovskite thin films. The process involves depositing a perovskite precursor solution onto a substrate, followed by the introduction of an "antisolvent" during the spin-coating process. The antisolvent is a solvent in which the perovskite precursors are insoluble. Its introduction induces rapid supersaturation of the precursor solution, leading to fast nucleation and the formation of a uniform and dense polycrystalline perovskite film.[1][2] The choice of antisolvent, its application rate, and the timing of its introduction are critical parameters that significantly influence the final film quality and device performance.[3]

The quality of the perovskite film is paramount for efficient solar cell operation as it ensures effective photogeneration of charge carriers, as well as their separation and transport to the respective contacts.[2] Antisolvent dripping is a common technique where the antisolvent is dripped onto the spinning substrate coated with the perovskite precursor solution.[2] This method has been shown to produce polycrystalline perovskite films with excellent surface coverage and stable crystal phases, leading to highly reproducible power conversion efficiencies (PCEs).[2]

Experimental Protocols

This section details the step-by-step procedures for fabricating MABr perovskite solar cells using the antisolvent dripping technique.

Substrate Preparation
  • Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • UV-Ozone Treatment: The cleaned substrates are then treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

Deposition of Electron Transport Layer (ETL)
  • A compact titanium dioxide (c-TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds.

  • The substrates are then annealed at 500°C for 1 hour in air.

  • After cooling to room temperature, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste (e.g., 30NR-D) diluted in ethanol (B145695) at 5000 rpm for 30 seconds.

  • The substrates are subsequently sintered at 500°C for 30 minutes in air.

Perovskite Layer Formation via Antisolvent Dripping
  • Precursor Solution Preparation: Prepare a 1.0 M precursor solution of MABr and lead bromide (PbBr₂) in a 1:1 molar ratio in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). The solution should be stirred at 70°C for at least 2 hours.

  • Spin-Coating:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the MABr precursor solution onto the m-TiO₂ layer.

    • Spin-coat in a two-step program:

      • 1000 rpm for 10 seconds (ramp rate of 200 rpm/s).

      • 5000 rpm for 30 seconds (ramp rate of 1000 rpm/s).

  • Antisolvent Dripping:

    • During the second step of the spin-coating program (at the 15-second mark), drip a controlled volume (e.g., 100 µL) of the chosen antisolvent onto the center of the spinning substrate.

    • Commonly used antisolvents for bromide-based perovskites include toluene, chlorobenzene (B131634), and isopropanol.[4][5]

  • Annealing:

    • Immediately after spin-coating, transfer the substrates onto a hotplate.

    • Anneal the films at a specific temperature and for a set duration to promote crystal growth and remove residual solvents. A typical annealing process for MABr is 100-120°C for 10-15 minutes.[6] The optimal annealing temperature and time can vary depending on the specific antisolvent used.[6]

Deposition of Hole Transport Layer (HTL)
  • Prepare a solution of spiro-OMeTAD (72.3 mg) in chlorobenzene (1 mL).

  • Add 28.8 µL of 4-tert-butylpyridine (B128874) (tBP) and 17.5 µL of a lithium salt solution (520 mg Li-TFSI in 1 mL acetonitrile) to the spiro-OMeTAD solution.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

Deposition of Metal Electrode
  • Mask the desired active area of the solar cell.

  • Deposit an 80-100 nm thick gold (Au) or silver (Ag) layer by thermal evaporation under high vacuum (<10⁻⁶ Torr).

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for the fabrication of MABr and similar methylammonium-based perovskite solar cells using antisolvent engineering.

Table 1: Perovskite Precursor Solution and Spin-Coating Parameters

Perovskite CompositionPrecursors & Molar RatioSolvent System (v/v)Spin-Coating ProgramAntisolvent Dripping TimeReference
CH₃NH₃PbBr₃MABr:PbBr₂ (1:1)DMF4000 rpm, 30sVaries[4]
CH₃NH₃PbI₃MAI:PbI₂ (1:1)DMF:DMSO (4:1)4000 rpm, 30s5, 10, 15, 20, 25s[7]
(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅FAI:MABr:PbI₂:PbBr₂DMF:DMSO (4:1)1500 rpm/15s, 5000 rpm/30sDuring 2nd step[3]

Table 2: Antisolvent and Annealing Parameters

Perovskite CompositionAntisolventAntisolvent VolumeAnnealing Temperature (°C)Annealing Time (min)Reference
CH₃NH₃PbBr₃TolueneNot SpecifiedNot SpecifiedNot Specified[4]
CH₃NH₃PbBr₃ChlorobenzeneNot SpecifiedNot SpecifiedNot Specified[4]
CH₃NH₃PbI₃Diethyl Ether250 µL10010[7]
CH₃NH₃PbI₃TolueneNot Specified60, 80, 100, 120, 140Not Specified[6]
CH₃NH₃PbI₃ChlorobenzeneNot Specified60, 80, 100, 120, 140Not Specified[6]
CH₃NH₃PbI₃o-dichlorobenzeneNot Specified60, 80, 100, 120, 140Not Specified[6]

Table 3: Device Performance Metrics with Different Antisolvents

Perovskite CompositionAntisolventPCE (%)Voc (V)Jsc (mA/cm²)FFReference
MAPbBr₃-basedChlorobenzene17.42 (simulated)2.10 (simulated)8.87 (simulated)93.02 (simulated)[4]
Cs-doped FAMANot Specified21.1Not SpecifiedNot SpecifiedNot Specified[8]
MA-free CsFAChlorobenzene (slow drip)20.7Not SpecifiedNot SpecifiedNot Specified[1]
MA-free CsFAEthyl Acetate (slow drip)~19Not SpecifiedNot SpecifiedNot Specified[1]
MA-free CsFADiethyl Ether (slow drip)~18Not SpecifiedNot SpecifiedNot Specified[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for MABr perovskite solar cell fabrication.

Logical Relationship of Antisolvent Engineering Parameters

logical_relationship cluster_inputs Controllable Parameters cluster_process Crystallization Dynamics cluster_outputs Film & Device Properties antisolvent_type Antisolvent Type (e.g., Toluene, CB, IPA) supersaturation Supersaturation Rate antisolvent_type->supersaturation dripping_time Dripping Time dripping_time->supersaturation dripping_rate Dripping Rate dripping_rate->supersaturation antisolvent_volume Antisolvent Volume antisolvent_volume->supersaturation nucleation Nucleation Density supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth morphology Film Morphology (Grain Size, Uniformity) crystal_growth->morphology crystallinity Crystallinity crystal_growth->crystallinity defects Defect Density morphology->defects performance Device Performance (PCE, Voc, Jsc, FF) morphology->performance crystallinity->defects crystallinity->performance defects->performance

Caption: Interplay of parameters in antisolvent engineering.

References

Application Notes and Protocols for Passivation of Methylammonium Bromide Perovskite Interfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylammonium (B1206745) bromide (MABr)-based perovskites are a critical class of materials in the development of optoelectronic devices, including solar cells and light-emitting diodes. However, the performance and stability of these devices are often limited by defects at the interfaces of the perovskite layer. These defects can act as non-radiative recombination centers, leading to significant energy losses and degradation of the device over time. Interfacial passivation is a crucial strategy to mitigate these issues by reducing defect densities, improving charge extraction, and enhancing overall device performance and longevity.

This document provides a detailed overview of various passivation strategies for MABr perovskite interfaces, summarizing key quantitative data and providing experimental protocols for the application of these techniques.

Passivation Strategies and Mechanisms

Interfacial passivation aims to cure defects that are present at the perovskite surface and grain boundaries. These defects can be ionic vacancies (e.g., halide or methylammonium vacancies), uncoordinated lead ions (Pb²⁺), or interstitial defects. Passivation is typically achieved by introducing specific chemical agents that can interact with these defects through various mechanisms:

  • Lewis Acid-Base Interactions: Lewis basic molecules can donate a lone pair of electrons to undercoordinated Pb²⁺ ions (a Lewis acid), effectively passivating them.[1][2]

  • Ionic Bonding: Ionic compounds can fill halide or cation vacancies, reducing the density of charged defects at the interface.[1][3]

  • Formation of 2D/3D Heterostructures: The introduction of larger organic cations can lead to the formation of a thin, wide-bandgap 2D perovskite layer on top of the 3D MABr perovskite. This layer can effectively passivate the surface and improve moisture resistance.[4]

  • Hydrogen Bonding: Molecules capable of forming hydrogen bonds can interact with the organic cations of the perovskite, helping to stabilize the structure.[5][6]

Quantitative Data on Passivation Strategies

The effectiveness of different passivation strategies can be quantified by measuring the changes in the photovoltaic parameters of perovskite solar cells. The following table summarizes the performance improvements achieved with various passivation agents.

Passivating AgentPerovskite CompositionDevice StructureParameterControl ValuePassivated ValueReference
Ethylammonium Bromide (EABr)Not specifiedInvertedPCE (%)20.4121.06[7]
Voc (V)Not specifiedNot specified[7]
Jsc (mA/cm²)Not specifiedNot specified[7]
FF (%)Not specifiedNot specified[7]
Phenylethylammonium Bromide (PEABr)MAPbBr₃Single Crystal DeviceSensitivity (µC Gyair⁻¹ cm⁻²)Not specified15280[8]
Detection Limit (nGyair s⁻¹)Not specified87[8]
Tris(pentafluorophenyl)borane (BCF)Not specifiedNot specifiedPCE (%)Not specified22.86[5][6]
Piperazine dihydriodide (PZDI)Methylammonium-freeInvertedPCE (%)Not specified23.17[9][10][11]
Voc deficit (V)Not specified~0.327[9][11]
1-methyl-3-benzyl-imidazolium bromide (BzMIMBr)FAPbI₃Not specifiedPCE (%)Not specified25.3[12]
Diethylene glycol dimethacrylate (DGDMA)CsFAMANot specifiedPCE (%)18.0621.82[13]
Coumarin Methacrylate (CMA)Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)₃Not specifiedPCE (%)19.1521.28[14][15]
Coumarin Hydroxyethyl (CHE)Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)₃Not specifiedPCE (%)19.1521.14[14][15]

Experimental Protocols

Detailed methodologies for key passivation experiments are provided below.

Protocol 1: Surface Passivation of MAPbBr₃ Single Crystals with Organic Halide Salts

This protocol is adapted from a solvent-based surface passivation strategy to suppress ion migration.[8]

Materials:

  • Methylammonium lead bromide (MAPbBr₃) single crystals

  • Methylammonium bromide (MABr)

  • Phenylethylammonium bromide (PEABr)

  • Isopropanol (IPA)

  • Nitrogen (N₂) gas

Procedure:

  • Prepare passivation solutions by dissolving MABr and PEABr in IPA at a concentration of 1 mg/mL.

  • Place the MAPbBr₃ single crystal in a spin coater.

  • Dispense 100 µL of the MABr or PEABr solution onto the surface of the single crystal.

  • Spin coat at 3000 rpm for 30 seconds.

  • Anneal the passivated crystal on a hotplate at 60 °C for 10 minutes to remove residual solvent.

  • Store the passivated crystals in a nitrogen-filled glovebox.

Protocol 2: Bottom Interface Passivation with Ethylammonium Bromide (EABr)

This protocol describes the introduction of EABr at the bottom interface of a perovskite film to improve device performance.[7]

Materials:

  • Substrate (e.g., ITO-coated glass)

  • Ethylammonium bromide (EABr)

  • Perovskite precursor solution (e.g., MABr and PbBr₂ in DMF/DMSO)

  • Chlorobenzene (antisolvent)

Procedure:

  • Prepare a dilute solution of EABr in a suitable solvent (e.g., isopropanol).

  • Spin-coat the EABr solution onto the substrate at 4000 rpm for 30 seconds.

  • Anneal the substrate at 100 °C for 10 minutes.

  • Deposit the perovskite precursor solution onto the EABr-treated substrate via spin-coating. The exact parameters (spin speed, time, ramp) will depend on the desired film thickness and morphology.

  • During the spin-coating of the perovskite, dispense an antisolvent (e.g., chlorobenzene) to induce crystallization.

  • Anneal the complete perovskite film at 100 °C for 10-15 minutes.

Protocol 3: Additive Engineering with π-conjugated Aromatic Additives

This protocol involves adding passivating agents directly to the perovskite precursor solution.[14][15]

Materials:

  • Perovskite precursors (e.g., CsI, FAI, MABr, PbI₂, PbBr₂)

  • π-conjugated aromatic additives (e.g., Coumarin Methacrylate - CMA, Coumarin Hydroxyethyl - CHE)

  • DMF/DMSO mixed solvent

  • Substrates for device fabrication

Procedure:

  • Prepare the perovskite precursor solution by dissolving the halide salts and lead sources in a DMF/DMSO solvent mixture. A typical composition is Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃.[14][15]

  • Prepare stock solutions of the aromatic additives (CMA or CHE) in a suitable solvent.

  • Add the desired amount of the additive solution to the perovskite precursor solution. The optimal concentration needs to be determined experimentally.

  • Stir the final solution for at least 2 hours before use.

  • Fabricate the perovskite solar cell devices using standard spin-coating and annealing procedures with the modified precursor solution.

Visualizing Passivation Strategies

The following diagrams illustrate the logical relationships and experimental workflows of the described passivation strategies.

PassivationMechanisms cluster_defects Interface Defects cluster_passivation Passivation Agents Halide Vacancies Halide Vacancies MA Vacancies MA Vacancies Uncoordinated Pb2+ Uncoordinated Pb2+ Ionic Compounds (EABr, MABr) Ionic Compounds (EABr, MABr) Ionic Compounds (EABr, MABr)->Halide Vacancies Ionic Bonding Ionic Compounds (EABr, MABr)->MA Vacancies Ionic Bonding Lewis Bases (Organic Molecules) Lewis Bases (Organic Molecules) Lewis Bases (Organic Molecules)->Uncoordinated Pb2+ Lewis Acid-Base Interaction Large Organic Cations (PEABr) Large Organic Cations (PEABr) Large Organic Cations (PEABr)->Uncoordinated Pb2+ 2D Layer Formation

Caption: Mechanisms of defect passivation at perovskite interfaces.

ExperimentalWorkflow cluster_surface Surface Passivation Workflow cluster_bulk Bulk (Additive) Passivation Workflow S1 Prepare Passivation Solution (e.g., PEABr in IPA) S2 Deposit on Perovskite Film (Spin-coating) S1->S2 S3 Anneal to Remove Solvent S2->S3 B1 Prepare Perovskite Precursor Solution B2 Add Passivating Agent (e.g., CMA) B1->B2 B3 Deposit Perovskite Film (Spin-coating) B2->B3 B4 Anneal Film B3->B4

References

Application Notes and Protocols: Incorporating Methylammonium Bromide in Mixed-Halide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Methylammonium (B1206745) Bromide (MABr) into mixed-halide perovskite systems. The inclusion of MABr is a critical strategy for tuning the optoelectronic properties and enhancing the stability of perovskite materials, which are of significant interest for applications in solar cells, light-emitting diodes (LEDs), and photodetectors.

Introduction: The Role of Methylammonium Bromide

This compound (CH₃NH₃Br or MABr) is an organic halide salt commonly used as a precursor in the synthesis of hybrid organic-inorganic perovskites. In mixed-halide perovskites, typically containing iodide as the primary halide, the partial substitution of iodide with bromide through the incorporation of MABr offers several key advantages:

  • Bandgap Tunability: The introduction of bromide ions systematically increases the bandgap of the perovskite material. This allows for precise tuning of the absorption and emission spectra, which is crucial for optimizing device performance, such as in tandem solar cells.[1][2]

  • Enhanced Stability: Perovskites incorporating bromide have demonstrated improved stability against environmental factors like humidity and thermal stress.[3][4] This is partly attributed to the stronger chemical bonds and the suppression of ion migration within the crystal lattice.[3] Specifically, bromide substitution can inhibit the migration of methylammonium (MA⁺) cations, a key factor in the structural stability of these materials.[3]

  • Improved Crystallinity and Morphology: The addition of MABr can influence the crystallization process, leading to films with larger grain sizes and fewer defects. This improved morphology is beneficial for charge transport and can lead to higher device efficiencies.

Quantitative Data Summary

The incorporation of MABr has a quantifiable impact on the key performance parameters of perovskite solar cells. The following tables summarize the reported effects on optoelectronic properties and device performance.

Table 1: Effect of MABr Incorporation on Perovskite Optoelectronic Properties

Perovskite CompositionBandgap (eV)Exciton Binding Energy (meV)Reference
MAPbI₃~1.5 - 1.649 - 68.3[1][2]
MAPbI₃₋ₓBrₓTunable from 1.5 to 2.358.3 ± 4.0[2]
MAPbBr₃~2.3~60[5]
MAPbI₃₋ₓClₓ-49.7 ± 6.2[2]

Table 2: Performance of Perovskite Solar Cells with MABr

Perovskite Absorber LayerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
MAPbI₃9.2---[6]
MAPbI₃₋ₓBrₓ5.4---[6]
MAPbI₃₋ₓClₓ12.5---[6]
CH₃NH₃PbBr₃ (Vapor-Assisted)8.71.459.7561.5[5]
FA₀.₄MA₀.₆PbI₃1.53---[7]
FA₀.₄MA₀.₆PbI₂.₈Br₀.₂2.17---[7]
10% GABr in MAPI16.70 ± 0.20---[8]
MAPI (Control)15.35 ± 0.15---[8]

Note: Performance metrics can vary significantly based on the complete device architecture and fabrication conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of MABr and its incorporation into mixed-halide perovskite thin films for solar cell fabrication.

Synthesis of this compound (MABr)

Materials:

  • Methylamine (CH₃NH₂) 40% in aqueous solution

  • Hydrobromic acid (HBr) 47%

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol:

  • In a round-bottom flask placed in an ice bath, slowly add hydrobromic acid to a stirred solution of methylamine. The reaction is exothermic and should be performed with caution in a fume hood.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • After the reaction is complete, remove the solvent using a rotary evaporator at approximately 60°C.[9]

  • The resulting white precipitate is this compound.

  • To purify the product, recrystallize it by dissolving the precipitate in a minimal amount of hot ethanol and then inducing precipitation by adding diethyl ether.

  • Filter the recrystallized product and dry it under vacuum.

Fabrication of Mixed-Halide Perovskite Solar Cells (One-Step Spin Coating)

This protocol describes a common one-step spin-coating method for fabricating planar heterojunction perovskite solar cells.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Detergent, deionized water, acetone, isopropanol

  • Electron Transport Layer (ETL) solution (e.g., TiO₂ or SnO₂)

  • Perovskite precursor solution (see below)

  • Chlorobenzene (B131634) (anti-solvent)

  • Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD)

  • Gold or silver for top electrode

  • Spin coater

  • Hotplate

  • Thermal evaporator

Perovskite Precursor Solution Preparation (Example: MAPb(I₁₋ₓBrₓ)₃):

  • Dissolve lead iodide (PbI₂) and this compound (MABr) in a suitable solvent mixture, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).[10]

  • The molar ratio of MABr to PbI₂ will determine the final bromide concentration in the perovskite film. For example, to achieve a specific Br content 'x', the molar ratio of MABr to PbI₂ in the precursor solution should be adjusted accordingly.

Device Fabrication Protocol:

  • Substrate Cleaning:

    • Pattern the FTO-coated glass substrates using zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[9]

    • Dry the substrates with a nitrogen gun.

  • ETL Deposition:

    • Deposit the electron transport layer (e.g., a compact TiO₂ layer) onto the FTO substrate. For instance, spin-coat a TiO₂ solution and then anneal at high temperature (e.g., 450°C for 60 minutes).[10]

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the mixed-halide perovskite precursor solution onto the ETL-coated substrate using a one-step spin-coating method. A typical spin-coating program is 4000 rpm for 30 seconds.[10]

    • During the spin-coating process, drip an anti-solvent such as chlorobenzene onto the rotating substrate to induce rapid crystallization.[10]

    • Anneal the film on a hotplate to remove residual solvent and complete the crystallization.

  • HTL Deposition:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD solution) onto the perovskite film by spin-coating.

  • Top Electrode Deposition:

    • Complete the device by thermally evaporating a metal top electrode (e.g., gold or silver) through a shadow mask.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_final Finalization p1 FTO Substrate Patterning p2 Ultrasonic Cleaning p1->p2 f1 ETL Deposition (e.g., TiO2) p2->f1 f2 Perovskite Spin-Coating (with MABr precursor) f1->f2 f3 Anti-Solvent Dripping f2->f3 f4 Annealing f3->f4 f5 HTL Deposition (e.g., Spiro-OMeTAD) f4->f5 c1 Top Electrode Evaporation f5->c1 c2 Device Characterization c1->c2

Caption: Workflow for perovskite solar cell fabrication.

Effect of MABr on Perovskite Properties

logical_relationship start Incorporate MABr into Iodide-Based Perovskite effect1 Partial Substitution of Iodide with Bromide start->effect1 prop1 Increased Bandgap effect1->prop1 prop2 Improved Crystallinity effect1->prop2 prop3 Suppressed Ion Migration effect1->prop3 outcome1 Tunable Optoelectronic Properties prop1->outcome1 outcome3 Higher Device Efficiency prop2->outcome3 outcome2 Enhanced Device Stability prop3->outcome2 outcome1->outcome3 outcome2->outcome3

Caption: Impact of MABr on perovskite properties.

Conclusion

The incorporation of this compound is a versatile and effective method for optimizing the performance and stability of mixed-halide perovskite materials. By carefully controlling the stoichiometry of MABr in the precursor solution, researchers can tune the bandgap, improve film quality, and enhance the longevity of perovskite-based optoelectronic devices. The protocols and data presented here serve as a valuable resource for the reproducible fabrication and characterization of high-performance mixed-halide perovskites.

References

Doping Methylammonium Bromide Perovskites for Enhanced Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enhancing the performance of methylammonium (B1206745) bromide (MABr) perovskites through various doping strategies. The information is intended to guide researchers in fabricating high-efficiency and stable perovskite-based optoelectronic devices.

Introduction to Doping in MABr Perovskites

Methylammonium bromide (MABr) based perovskites are a class of materials with significant potential for applications in solar cells and light-emitting diodes (LEDs). However, their performance and stability can be further improved by the strategic incorporation of dopants. Doping can influence the material's crystal structure, electronic properties, and morphology, leading to enhanced device efficiency, stability, and charge carrier dynamics. This document outlines key doping strategies and their impact on MABr perovskite performance.

Performance Enhancement through Doping: A Quantitative Overview

Various dopants have been investigated to improve the performance of perovskite solar cells. The following table summarizes the quantitative impact of different doping strategies on key photovoltaic parameters.

Dopant/AdditivePerovskite SystemDopant ConcentrationVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
UndopedMA0.9FA0.1PbI30%---< 9.33[1]
Br- MA0.9FA0.1PbI2.85Br0.1515%---9.33[1]
UndopedMAPbI30%---11.8[2][3]
Ba2+ MAPbI33.0 mol%---14.0 (Champion: 14.9)[2][3]
UndopedCs2AgBiBr60%---1.43[4]
MABr (volatile salt) Cs2AgBiBr61.0M---2.53[4]
UndopedFAPbI30%-23.53-< 22.64[5]
MABr FAPbI30.03 g/ml-24.89-22.64[5][6]
Undoped (PEA-0)MAPbBr30%----[7]
Phenethylamine (B48288) (PEA) MAPbBr30.008 mol%----[7]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Some values were not explicitly available in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures in the literature and are intended to be a starting point for researchers.

Synthesis of this compound (MABr)

This protocol describes the synthesis of the MABr precursor.

  • Reaction Setup: In a fume hood, dissolve methylamine (B109427) (CH3NH2) in ethanol (B145695) at 0°C with magnetic stirring.[8]

  • Addition of HBr: Slowly add hydrobromic acid (HBr) dropwise to the methylamine solution.[8] The reaction is exothermic and should be controlled.

  • Crystallization: Continue stirring for approximately two hours at 0°C to allow for the reaction to complete and for MABr to precipitate.[8]

  • Purification: Evaporate the excess ethanol using a rotary evaporator. The resulting white solid is then redissolved in ethanol and precipitated again to enhance purity.[8]

  • Drying: Filter the solid product and dry it in a vacuum oven at 60°C for at least six hours before use.[8]

Perovskite Film Fabrication: One-Step Spin Coating

This is a common method for depositing perovskite thin films.

  • Precursor Solution Preparation: Dissolve equimolar amounts of MABr and lead bromide (PbBr2) in a solvent like dimethylformamide (DMF) to form the MAPbBr3 precursor solution.[9] Dopants, such as BaCl2 or phenethylamine (PEA), can be added to this solution at the desired molar concentration.

  • Substrate Preparation: Clean the substrates (e.g., FTO glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[10] Dry the substrates with a nitrogen gun.

  • Spin Coating: Dispense the perovskite precursor solution onto the substrate. Spin coat at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 60 seconds).[9]

  • Antisolvent Dripping: During the spin coating process (e.g., after 5 seconds), drip an antisolvent such as chlorobenzene (B131634) onto the spinning substrate to induce rapid crystallization.[9]

  • Annealing: Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100°C) for a defined time (e.g., 10 minutes) to promote grain growth and remove residual solvent.

Perovskite Film Fabrication: Vapor-Assisted Deposition

This method can produce high-quality perovskite films with large grains.

  • PbBr2 Deposition: Spin-coat a solution of PbBr2 in DMF onto the substrate to form a uniform film.[11][12]

  • Vapor Reaction: Place the PbBr2-coated substrate in a sealed chamber containing vaporized MABr and, if desired, other additives like choline (B1196258) chloride (CC).[7][13] The reaction is typically carried out at a controlled temperature (e.g., 60°C).[7]

  • Conversion: The PbBr2 film reacts with the MABr vapor to form the MAPbBr3 perovskite layer.[7][13] The presence of additives like PEA in the initial PbBr2 layer can assist in the formation of large, well-oriented grains.[7]

Characterization Techniques

A suite of characterization techniques is essential to evaluate the properties of the doped perovskite films and the performance of the resulting devices.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.

  • UV-Vis Spectroscopy: To measure the light absorption properties and determine the bandgap of the perovskite material.[14]

  • Photoluminescence (PL) Spectroscopy: To assess the radiative recombination efficiency and defect densities within the perovskite film.[15]

  • Time-Resolved Photoluminescence (TRPL): To measure the charge carrier lifetime, providing insights into recombination dynamics.[2][3]

  • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE) of the fabricated solar cells under simulated sunlight.

  • Electrochemical Impedance Spectroscopy (EIS): To study the electrical properties and degradation mechanisms of the perovskite solar cells.[10]

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key processes and concepts in the doping of MABr perovskites.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_fabrication Film Fabrication cluster_characterization Characterization MABr_synth MABr Synthesis Solution_prep Precursor Solution MABr_synth->Solution_prep PbBr2_prep PbBr2 Preparation PbBr2_prep->Solution_prep Dopant_prep Dopant Preparation Dopant_prep->Solution_prep Spin_coating Spin Coating Solution_prep->Spin_coating Annealing Annealing Spin_coating->Annealing Structural Structural (XRD, SEM) Annealing->Structural Optical Optical (UV-Vis, PL) Annealing->Optical Electrical Electrical (J-V, EIS) Annealing->Electrical doping_effects cluster_material Material Properties cluster_device Device Performance Doping Doping (e.g., Ba2+, Br-) Crystal_structure Improved Crystal Quality Doping->Crystal_structure Defect_reduction Reduced Defect Density Doping->Defect_reduction Carrier_dynamics Enhanced Carrier Lifetime Crystal_structure->Carrier_dynamics Stability Enhanced Stability Crystal_structure->Stability Defect_reduction->Carrier_dynamics Defect_reduction->Stability PCE Increased PCE Carrier_dynamics->PCE

References

Application Notes and Protocols for the Fabrication of Flexible Solar Cells with Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication of flexible solar cells incorporating methylammonium (B1206745) bromide (MABr). The inclusion of MABr in perovskite solar cells, either as a primary component or an additive, has been shown to enhance film quality, improve photovoltaic performance, and increase device stability.

Introduction

Methylammonium lead bromide (MAPbBr3) is a type of perovskite material with a wide bandgap of approximately 2.3 eV, making it suitable for applications requiring high open-circuit voltage (Voc), such as in tandem solar cells.[1][2] When used in flexible solar cells, MABr-based perovskites offer the potential for lightweight, conformable, and cost-effective energy harvesting devices. The fabrication process plays a critical role in determining the final performance of these solar cells. This document outlines two primary methodologies for incorporating MABr: a two-step sequential deposition and a one-step method with MABr as an additive.

Data Presentation

The following table summarizes the quantitative performance data of flexible and rigid perovskite solar cells fabricated using MABr, as reported in various studies.

Perovskite CompositionSubstrate TypeDeposition MethodPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Citation(s)
FAPbBr3 (with MABr additive)FlexibleTwo-Step Spin Coating5.0---
FAPbBr3 (with MABr additive)Rigid (Glass)Two-Step Spin Coating7.9---[3]
MAPbBr3Rigid (ITO)Two-Step Dipping4.80.8416.1635.50[4][5][6]
MAPbBr3Rigid (FTO)One-Step Spin Coating7.581.307.3279.87[2]
CH3NH3PbBr3Rigid (Mesoporous TiO2)Vapor-Assisted8.71.459.7561.5[1]
(FASnI3)0.6(MAPbI3)0.4-Solution Process15.080.79526.8670.6[7]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Two-Step Sequential Deposition for FAPbBr3 with MABr Additive on Flexible Substrates

This protocol is adapted from a method for fabricating FAPbBr3 perovskite films where MABr is used as an additive to improve film quality.[3]

Materials:

  • Lead (II) bromide (PbBr2)

  • Formamidinium bromide (FABr)

  • Methylammonium bromide (MABr)

  • Methylammonium chloride (MACl)

  • Methanol

  • Spiro-OMeTAD

  • Gold (Au)

  • Flexible substrate (e.g., PET-ITO)

  • SnO2 electron transport layer (ETL)

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox

  • Thermal evaporator

Procedure:

  • Substrate Preparation: Clean the flexible PET-ITO substrate and deposit a SnO2 electron transport layer.

  • PbBr2 Deposition:

    • Prepare a PbBr2 precursor solution.

    • Deposit the PbBr2 solution onto the SnO2 substrate via spin-coating at 1500 rpm for 30 seconds.[3]

    • Anneal the film in a glovebox at 60°C for 2 minutes.[3]

  • Perovskite Conversion:

    • Prepare a solution containing 0.065 g FABr, 0.009 g MACl, and 0.009 g MABr in 1.0 mL of methanol.[3]

    • Deposit this solution onto the PbBr2 film via spin-coating at 2000 rpm for 30 seconds.[3]

    • Anneal the film in air at 140°C for 25 minutes.[3]

  • Hole Transport Layer (HTL) Deposition:

    • Deposit the Spiro-OMeTAD layer onto the perovskite film.

  • Electrode Deposition:

    • Deposit an 80 nm thick gold (Au) electrode on top of the Spiro-OMeTAD layer using a thermal evaporator.[3]

Two-Step Dipping Method for MAPbBr3

This protocol describes the formation of a MAPbBr3 film by dipping a PbBr2-coated substrate into a MABr solution.[4][5]

Materials:

  • Lead (II) bromide (PbBr2)

  • This compound (MABr)

  • 2-propanol

  • PEDOT:PSS

  • PC71BM

  • 1,2-dichlorobenzene (CB)

  • Aluminum (Al)

  • ITO-coated substrate

Equipment:

  • Spin coater

  • Hotplate

  • Vacuum oven

  • Dipping vessel

  • Thermal evaporator

Procedure:

  • Substrate and HTL Preparation:

    • Clean the ITO substrate.

    • Deposit a layer of PEDOT:PSS.

  • PbBr2 Film Deposition:

    • Deposit a PbBr2 film onto the PEDOT:PSS layer.

    • Anneal the substrate in a vacuum at 100°C for 10 minutes.[4]

  • Perovskite Conversion by Dipping:

    • Prepare a solution of MABr in 2-propanol (10 mg/mL).[4]

    • Dip the PbBr2-coated substrate into the MABr solution for a specified time (e.g., 30 seconds to 15 minutes).[4][6] The dipping time can be optimized to improve device performance.[5]

    • Anneal the film in a vacuum at 100°C for 10 minutes.[4]

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of PC71BM (10 mg/mL) in 1,2-dichlorobenzene.[4]

    • Deposit the PC71BM solution on top of the perovskite layer by spin coating at 1000 rpm for 45 seconds.[4]

    • Dry the film at 100°C for 10 minutes.[4]

  • Electrode Deposition:

    • Deposit an aluminum (Al) top electrode by thermal evaporation in a high vacuum.[4]

Visualizations

Experimental Workflows

The following diagrams illustrate the key steps in the fabrication protocols.

G cluster_0 Two-Step Spin Coating for FAPbBr3 with MABr Additive A0 Substrate Prep (Flexible PET-ITO + SnO2) A1 PbBr2 Spin Coating (1500 rpm, 30s) A0->A1 A2 Annealing (60°C, 2 min) A1->A2 A3 Perovskite Precursor (FABr, MACl, MABr in Methanol) Spin Coating (2000 rpm, 30s) A2->A3 A4 Annealing (140°C, 25 min) A3->A4 A5 HTL Deposition (Spiro-OMeTAD) A4->A5 A6 Au Electrode Evaporation (80nm) A5->A6

Caption: Workflow for two-step spin coating fabrication.

G cluster_1 Two-Step Dipping Method for MAPbBr3 B0 Substrate Prep (ITO + PEDOT:PSS) B1 PbBr2 Deposition B0->B1 B2 Annealing (100°C, 10 min, vacuum) B1->B2 B3 Dipping in MABr (in 2-propanol) B2->B3 B4 Annealing (100°C, 10 min, vacuum) B3->B4 B5 ETL Deposition (PC71BM) B4->B5 B6 Drying (100°C, 10 min) B5->B6 B7 Al Electrode Evaporation B6->B7

Caption: Workflow for two-step dipping fabrication.

Logical Relationship of Device Structure

The following diagram illustrates the typical layered structure of the fabricated perovskite solar cells.

G cluster_2 Flexible Perovskite Solar Cell Structure Electrode_Back Back Electrode (e.g., Au, Al) HTL Hole Transport Layer (HTL) (e.g., Spiro-OMeTAD, PEDOT:PSS) Electrode_Back->HTL Perovskite Perovskite Layer (e.g., FAPbBr3 with MABr, MAPbBr3) HTL->Perovskite ETL Electron Transport Layer (ETL) (e.g., SnO2, PC71BM) Perovskite->ETL TCO Transparent Conductive Oxide (TCO) (e.g., ITO) ETL->TCO Substrate Flexible Substrate (e.g., PET) TCO->Substrate

Caption: Typical device architecture.

References

Characterization of Methylammonium Bromide (MABr) Perovskite Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of Methylammonium (B1206745) bromide (MABr) perovskite films. These guidelines are intended to assist researchers in obtaining reliable and reproducible data for the development and optimization of perovskite-based optoelectronic devices.

Introduction

Methylammonium bromide (CH₃NH₃PbBr₃ or MABr) perovskites are a class of semiconductor materials that have garnered significant attention for their promising applications in solar cells, light-emitting diodes (LEDs), and photodetectors.[1][2][3] The performance of these devices is intrinsically linked to the morphological, structural, and optical properties of the MABr perovskite thin films. Therefore, a thorough and standardized characterization is crucial for advancing the technology. This document outlines the key techniques used to characterize MABr perovskite films, providing both the theoretical basis and practical experimental protocols.

Key Characterization Techniques

A multi-faceted approach is necessary to fully characterize MABr perovskite films. The most common and essential techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallinity.

  • UV-Visible (UV-Vis) Spectroscopy: To analyze the optical absorption properties and determine the bandgap energy.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties, charge carrier dynamics, and defect states.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.

  • Atomic Force Microscopy (AFM): To quantify the surface topography, roughness, and grain boundaries.

The relationship between these techniques and the properties they measure is illustrated in the following diagram:

Characterization_Workflow cluster_synthesis Film Synthesis cluster_properties Measured Properties Synthesis MABr Perovskite Film Synthesis (e.g., Spin-Coating) XRD X-ray Diffraction (XRD) Synthesis->XRD UVVis UV-Vis Spectroscopy Synthesis->UVVis PL Photoluminescence (PL) Synthesis->PL SEM Scanning Electron Microscopy (SEM) Synthesis->SEM AFM Atomic Force Microscopy (AFM) Synthesis->AFM Structure Crystal Structure, Phase Purity XRD->Structure Bandgap Optical Bandgap UVVis->Bandgap Emission Emission Properties, Defects PL->Emission Morphology Surface Morphology, Grain Size SEM->Morphology Roughness Surface Roughness, Topography AFM->Roughness

Caption: Workflow illustrating the characterization of MABr perovskite films.

Quantitative Data Summary

The following tables summarize key quantitative data reported for MABr and related perovskite films. These values can serve as a benchmark for researchers.

Table 1: Structural and Optical Properties of MABr Perovskite Films

ParameterTypical Value(s)Characterization TechniqueReference(s)
Crystal StructureCubicX-ray Diffraction (XRD)[4]
Space GroupPm3mX-ray Diffraction (XRD)[4]
Lattice Parameter (a)~5.93 ÅX-ray Diffraction (XRD)[5]
Optical Bandgap (Eg)2.24 - 2.37 eVUV-Vis Spectroscopy[4][6][7]
Photoluminescence (PL) Peak535 - 548 nmPhotoluminescence Spectroscopy[8][9]

Table 2: Morphological Properties of MABr Perovskite Films

ParameterTypical Value(s)Characterization TechniqueReference(s)
Grain Size217 - 831 nmScanning Electron Microscopy (SEM)[4][10]
Surface Roughness (RMS)< 10 nmAtomic Force Microscopy (AFM)[11]

Experimental Protocols

Detailed protocols for the key characterization techniques are provided below.

Sample Preparation: Spin-Coating of MABr Perovskite Films

A common method for fabricating MABr perovskite thin films is the one-step spin-coating technique.[1][2]

Protocol:

  • Precursor Solution Preparation:

    • Prepare a precursor solution by dissolving this compound (MABr) and Lead(II) bromide (PbBr₂) in a solvent such as N,N-Dimethylformamide (DMF) or a mixture of DMF and Dimethyl sulfoxide (B87167) (DMSO).[2][12]

    • The molar ratio of MABr to PbBr₂ can be varied, with a 1:1 ratio being common.[2] A typical concentration is 0.5 M.[13]

    • Stir the solution for at least 20 minutes to ensure complete dissolution.[13]

    • Filter the solution using a syringe filter (e.g., 0.2 µm PVDF) before use.[13]

  • Substrate Cleaning:

    • Clean the substrates (e.g., FTO-coated glass) sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[8]

    • Dry the substrates with a stream of nitrogen gas.[8]

  • Spin-Coating:

    • Deposit the MABr precursor solution onto the cleaned substrate.

    • Spin-coat the solution at a typical speed of 4000 rpm for 30 seconds.[2]

    • During spinning, an anti-solvent such as chlorobenzene (B131634) (300 μL) can be dripped onto the substrate to induce rapid crystallization.[2]

  • Annealing:

    • Anneal the as-deposited film on a hotplate. A typical annealing temperature is 100°C for 10 minutes in air.[4]

The following diagram outlines the spin-coating workflow:

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment Solution Prepare MABr Precursor Solution SpinCoat Spin-Coat Solution on Substrate Solution->SpinCoat Substrate Clean Substrate Substrate->SpinCoat AntiSolvent Anti-Solvent Dripping (Optional) SpinCoat->AntiSolvent Anneal Anneal Film AntiSolvent->Anneal

Caption: Spin-coating workflow for MABr perovskite film fabrication.

X-ray Diffraction (XRD)

Purpose: To identify the crystalline phase and assess the quality of the MABr perovskite film.

Protocol:

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the 2θ scan range from 10° to 50° to capture the main diffraction peaks of the MABr perovskite structure.[14]

  • Data Acquisition:

    • Mount the MABr perovskite film on the sample holder.

    • Perform the 2θ scan. The characteristic peaks for the cubic MAPbBr₃ structure are expected around 14.8°, 21.0°, 29.8°, 33.5°, 42.6°, and 45.2°, corresponding to the (100), (110), (200), (210), (220), and (300) planes, respectively.

  • Data Analysis:

    • Identify the diffraction peaks and compare them with standard diffraction patterns for MAPbBr₃ to confirm the crystal structure.

    • The absence of peaks from precursor materials (e.g., PbBr₂) indicates complete conversion to the perovskite phase.

    • The sharpness and intensity of the diffraction peaks are indicative of the film's crystallinity.

UV-Visible (UV-Vis) Spectroscopy

Purpose: To determine the light absorption properties and estimate the optical bandgap of the MABr perovskite film.

Protocol:

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer.

    • Set the wavelength range from 300 nm to 800 nm.

  • Data Acquisition:

    • Place a blank substrate (identical to the one used for the film) in the reference beam path.

    • Place the MABr perovskite film in the sample beam path.

    • Record the absorbance spectrum. MABr perovskite films typically show a characteristic absorption onset at around 535-550 nm.[2][4]

  • Data Analysis (Tauc Plot):

    • The optical bandgap (Eg) can be determined using a Tauc plot.

    • Plot (αhν)² versus hν, where α is the absorption coefficient, h is Planck's constant, and ν is the frequency of light.

    • Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0) to find the bandgap energy.

Photoluminescence (PL) Spectroscopy

Purpose: To measure the emission properties of the MABr perovskite film, which provides insights into its quality and the presence of defects.

Protocol:

  • Instrument Setup:

    • Use a PL spectrometer with a suitable excitation source (e.g., a laser with a wavelength shorter than the absorption onset of the film, such as 405 nm).[12]

    • The detector should be sensitive in the visible range.

  • Data Acquisition:

    • Excite the MABr perovskite film with the laser.

    • Collect the emitted light and record the PL spectrum. MABr films typically exhibit a strong emission peak around 535-547 nm.[5][8]

  • Data Analysis:

    • The position of the PL peak corresponds to the band-edge emission.

    • The intensity of the PL peak can be correlated with the radiative recombination efficiency. Higher intensity often suggests better film quality with fewer non-radiative recombination centers.

    • The full width at half maximum (FWHM) of the emission peak is an indicator of the material's purity and structural uniformity.

Scanning Electron Microscopy (SEM)

Purpose: To visualize the surface morphology, including grain size, shape, and the presence of pinholes or defects.

Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and clean.

    • For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging, although modern SEMs with low vacuum modes can often image uncoated samples.

  • Imaging:

    • Mount the sample on an SEM stub using conductive tape.

    • Insert the sample into the SEM chamber.

    • Use an accelerating voltage of around 10 kV to avoid sample damage.[15]

    • Adjust the magnification to visualize the grain structure clearly.

  • Data Analysis:

    • Analyze the SEM images to determine the average grain size and size distribution. Software can be used for automated analysis.

    • Inspect the images for film uniformity, coverage, and the presence of defects like pinholes or cracks.[10]

Atomic Force Microscopy (AFM)

Purpose: To obtain high-resolution topographical images of the film surface and quantify its roughness.

Protocol:

  • Instrument Setup:

    • Use an AFM operating in tapping mode to minimize damage to the soft perovskite film.[15]

  • Imaging:

    • Mount the sample on the AFM stage.

    • Select a scan area (e.g., 5 µm x 5 µm) to obtain a representative view of the surface.

    • Engage the tip and begin scanning.

  • Data Analysis:

    • Process the AFM images to visualize the surface topography.

    • Calculate the root-mean-square (RMS) roughness to quantify the surface smoothness.

    • The images can also reveal details about grain boundaries and other nanoscale features.

The logical flow of these characterization techniques is presented below:

Characterization_Logic cluster_structural Structural Analysis cluster_optical Optical Analysis cluster_morphological Morphological Analysis Start MABr Perovskite Film XRD XRD (Phase & Crystallinity) Start->XRD UVVis UV-Vis (Absorption & Bandgap) Start->UVVis PL PL (Emission & Defects) Start->PL SEM SEM (Grain Size & Uniformity) Start->SEM AFM AFM (Roughness & Topography) Start->AFM XRD->UVVis UVVis->PL SEM->AFM

Caption: Logical flow of characterization techniques for MABr perovskite films.

References

Scalable Production of Methylammonium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylammonium (B1206745) bromide (MABr), a key precursor in the synthesis of perovskite materials for optoelectronic applications, requires reproducible and scalable production methods to ensure high purity and consistency. This document provides detailed application notes and experimental protocols for the scalable synthesis of MABr via two primary routes: the reaction of methylamine (B109427) with hydrobromic acid and a solid-state reaction involving ammonium (B1175870) bromide and paraformaldehyde. These protocols are intended to guide researchers and production chemists in achieving high-yield, high-purity MABr suitable for sensitive applications such as the fabrication of perovskite solar cells and other advanced materials.

Introduction

Methylammonium bromide (CH₃NH₃Br) is an organic ammonium halide salt that serves as a critical building block in the formation of methylammonium lead halide perovskites. The purity and quality of MABr directly impact the performance and stability of the resulting perovskite films and devices. Therefore, robust and scalable synthesis and purification protocols are paramount. This document outlines two effective methods for MABr production, detailing the reaction conditions, purification procedures, and characterization techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of MABr is presented in Table 1. This data is essential for handling, storage, and quality control.

PropertyValue
Molecular Formula CH₆BrN
Molecular Weight 111.97 g/mol
Appearance White crystalline powder
Melting Point ~296 °C
Solubility Soluble in water, ethanol, and isopropanol. Sparingly soluble in dichloromethane.
CAS Number 6876-37-5

Synthesis Protocols

Two primary methods for the scalable synthesis of MABr are detailed below.

Method 1: Reaction of Methylamine with Hydrobromic Acid

This is the most common and straightforward method for producing high-purity MABr. The reaction involves the neutralization of methylamine with hydrobromic acid.

Reaction_Pathway_1 MA Methylamine (CH₃NH₂) MABr This compound (CH₃NH₃Br) MA->MABr + HBr HBr Hydrobromic Acid (HBr) HBr->MABr Reaction_Pathway_2 NH4Br Ammonium Bromide (NH₄Br) MABr This compound (CH₃NH₃Br) NH4Br->MABr + (CH₂O)n, Heat Para Paraformaldehyde ((CH₂O)n) Para->MABr Byproducts Byproducts (e.g., H₂O, Hexamethylenetetramine) MABr->Byproducts MABr_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Method 1 or 2 Crude Product Crude Product Reaction->Crude Product Washing Washing Crude Product->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Pure MABr Pure MABr Drying->Pure MABr Analysis Analysis Pure MABr->Analysis NMR, FTIR, XRD, TGA, Elemental Analysis Final Product Final Product Analysis->Final Product

Troubleshooting & Optimization

Technical Support Center: Stabilizing Mixed-Halide Methylammonium Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mixed-halide Methylammonium Bromide (MA-based) perovskites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of phase segregation in MAPb(I_xBr_1-x)_3 systems.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in mixed-halide perovskites, and why is it a problem?

A1: Phase segregation is a phenomenon where a uniformly mixed crystal of iodide and bromide ions in the perovskite lattice separates into iodide-rich and bromide-rich domains when exposed to light or charge carrier injection.[1][2][3] This is problematic because the iodide-rich domains have a lower bandgap and act as charge carrier traps, leading to a drop in the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of solar cells.[4][5] It also compromises the long-term stability and color purity of light-emitting diodes (LEDs).[3][6]

Q2: What are the primary triggers for phase segregation in my experiments?

A2: The primary triggers for phase segregation are:

  • Photo-illumination: Exposure to light, especially with energy above the perovskite's bandgap, generates charge carriers that can induce local lattice strain and promote ion migration.[7][8]

  • Charge Carrier Injection: Applying a forward bias in a device injects charge carriers, which can also lead to phase segregation, similar to photo-illumination.[3]

  • Defects and Grain Boundaries: Halide vacancies and grain boundaries in the perovskite film act as pathways for ion migration, facilitating the segregation process.[4] Phase segregation is often observed to initiate at these sites.[7]

  • Environmental Factors: While less direct, factors like temperature and atmospheric conditions can influence the kinetics of ion migration and the thermodynamic stability of the mixed-halide phase.[3][6]

Q3: I am observing a red-shift in the photoluminescence (PL) of my mixed-halide perovskite film under illumination. Does this confirm phase segregation?

A3: Yes, a time-dependent red-shift in the PL spectrum under illumination is a classic indicator of photo-induced phase segregation.[7] The initially uniform film has a single PL peak corresponding to the mixed-halide bandgap. As segregation occurs, iodide-rich domains with a lower bandgap form, leading to the emergence of a new, red-shifted PL peak.[1][9] The intensity of this new peak often increases over time as the segregation progresses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of mixed-halide perovskite devices.

Issue 1: Rapid drop in Voc and PCE under continuous illumination.

Cause: This is a strong indication of photo-induced phase segregation, where iodide-rich domains are forming and trapping charge carriers.

Solutions:

  • A-Site Cation Engineering: Partially or fully replacing Methylammonium (MA) with other cations can significantly enhance the stability of the mixed-halide phase. Formamidinium (FA) and Cesium (Cs) are commonly used for this purpose. Incorporating multiple cations (e.g., Cs/FA/MA triple-cation) is a particularly effective strategy.[6]

  • Incorporate Additives: Certain additives can passivate defects, reduce ion migration, and improve the crystallinity of the perovskite film. Guanidinium iodide (GAI) and rubidium-based additives have been shown to consistently suppress phase segregation.[10][11]

  • Improve Film Crystallinity and Reduce Grain Boundaries: Larger, more uniform crystal grains with fewer boundaries can inhibit ion migration. Techniques like solvent annealing or using specific anti-solvents can improve film morphology.[4]

  • Dimensionality Engineering (Nanocrystals): Fabricating the mixed-halide perovskite as nanocrystals can suppress phase segregation. When the crystal size is below a certain threshold (typically tens of nanometers), the energetic barrier for segregation becomes unfavorable.[5][12][13]

Issue 2: Poor reproducibility of device performance and stability.

Cause: Inconsistent film quality, including variations in crystallinity, grain size, and defect density, can lead to unpredictable phase segregation behavior and device performance.

Solutions:

  • Strict Control Over Fabrication Parameters: Ensure precise control over precursor solution concentration, spin-coating speed and duration, anti-solvent application, and annealing temperature and time. Small variations in these parameters can significantly impact film morphology.

  • Solvent Engineering: The choice of solvent for the precursor solution can influence the crystallization kinetics. For example, using N-Methyl-2-pyrrolidone (NMP) instead of Dimethyl Sulfoxide (DMSO) has been shown to suppress halide segregation.[8]

  • Adopt a Two-Step Sequential Deposition Method: This method can sometimes offer better control over the perovskite formation and film morphology compared to the one-step method, leading to more reproducible results.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various strategies to suppress phase segregation.

Table 1: Impact of A-Site Cation Composition on Phase Stability

A-Site Cation CompositionBromide Content (x in MAPb(IxBr1-x)3)ObservationReference
MA-only> 0.2Prone to rapid phase segregation
Cs0.15FA0.85-Improved structural stability by suppressing non-perovskite phase formation[14][15]
Rb0.05FA0.95-Enhanced structural stability[14]
Cs/FA/MA (Triple Cation)-Significantly more resistant to phase segregation compared to MA-only perovskites

Table 2: Effect of Additives on Suppressing Phase Segregation

AdditivePerovskite CompositionKey FindingReference
Guanidinium Iodide (GAI)MAPb(BrxI1-x)3Consistently suppresses ion migration across the compositional gradient.[10][11]
Rubidium Bromide (RbBr)MAPb(BrxI1-x)3Consistently suppresses ion migration tendency.[10][11]
Potassium Iodide (KI)MAPb(BrxI1-x)3Selective in reducing ion migration, depending on the halide composition.[10][11]
Tetrabutylammonium Tetrafluoroborate (TBABF4)MAPb(BrxI1-x)3Selective in reducing ion migration.[10][11]

Table 3: Influence of Crystallite Size on Phase Segregation

Perovskite SystemThreshold Crystal Size for SegregationIllumination ConditionsReference
CsPbBr1.5I1.5~43 nm10 mW/cm²[5]
CsPbBr3-xIx46 ± 7 nm10 mW/cm²[12][13]

Experimental Protocols

Protocol 1: Fabrication of a Triple-Cation Mixed-Halide Perovskite Film for Enhanced Stability

This protocol describes the preparation of a (Cs0.05(FA0.83MA0.17)0.95)Pb(I0.83Br0.17)3 perovskite film, a composition known for its high efficiency and stability against phase segregation.

Precursor Solution Preparation (1 M):

  • Prepare a stock solution of Formamidinium Iodide (FAI) (172 mg) and Lead Iodide (PbI2) (461 mg) in a mixed solvent of anhydrous Dimethylformamide (DMF) (600 µL) and Dimethyl Sulfoxide (DMSO) (200 µL).

  • Prepare a stock solution of this compound (MABr) (22.4 mg) and Lead Bromide (PbBr2) (367 mg) in a mixed solvent of anhydrous DMF (600 µL) and DMSO (200 µL).

  • Prepare a 1.5 M stock solution of Cesium Iodide (CsI) in DMSO.

  • To create the final triple-cation precursor solution, mix the FAI/PbI2 solution and the MABr/PbBr2 solution in a 17:3 volume ratio.

  • Add 5 µL of the 1.5 M CsI stock solution to 100 µL of the mixed lead halide precursor solution.

  • Stir the final solution at room temperature for at least 2 hours before use.

Film Deposition (One-Step Spin-Coating with Anti-Solvent):

  • Clean the substrate (e.g., ITO/SnO2) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. Dry the substrate with a nitrogen gun.

  • Treat the substrate with UV-Ozone for 15 minutes immediately before spin-coating.

  • Deposit the triple-cation precursor solution onto the substrate at 4000 rpm for 30 seconds.

  • During the last 5-10 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the center of the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes in a nitrogen-filled glovebox.

Protocol 2: Synthesis of Mixed-Halide Perovskite Nanocrystals (Hot-Injection Method)

This protocol outlines the synthesis of CsPb(Br_xI_1-x)_3 nanocrystals, which exhibit suppressed phase segregation due to quantum confinement effects.

Precursor Preparation:

  • Cs-oleate solution (0.125 M): Mix Cesium Carbonate (Cs2CO3) (0.407 g), Oleic Acid (OA) (1.25 mL), and 1-Octadecene (ODE) (20 mL) in a 50 mL 3-neck flask. Dry the mixture under vacuum at 120 °C for 1 hour. Then, heat under nitrogen to 150 °C until all Cs2CO3 has reacted.

  • Lead Halide solution (0.188 M): In a separate 50 mL 3-neck flask, mix Lead (II) Iodide (PbI2) and Lead (II) Bromide (PbBr2) in the desired molar ratio (e.g., for CsPbBr_1.5I_1.5, use 0.346 g of PbI2 and 0.275 g of PbBr2). Add dried ODE (10 mL), dried Oleylamine (OAm) (1 mL), and dried OA (1 mL).

  • Dry the lead halide mixture under vacuum at 120 °C for 1 hour.

Synthesis:

  • Under a nitrogen atmosphere, heat the lead halide solution to 140-200 °C (the exact temperature can be tuned to control nanocrystal size).

  • Rapidly inject 0.8 mL of the pre-heated (100 °C) Cs-oleate solution into the lead halide solution.

  • After 5-10 seconds, quickly cool the reaction mixture in an ice-water bath.

  • Purify the nanocrystals by adding methyl acetate (B1210297) and centrifuging. Discard the supernatant and re-disperse the nanocrystal pellet in toluene (B28343) or hexane. Repeat the purification process one more time.

Visualizations

Phase_Segregation_Mechanism cluster_triggers Triggers cluster_process Segregation Process cluster_effects Detrimental Effects Illumination Photo-illumination Carrier_Gen Generation of Hot Carriers Illumination->Carrier_Gen Bias Charge Carrier Injection Bias->Carrier_Gen Ion_Migration Halide Ion Migration (via vacancies and grain boundaries) Carrier_Gen->Ion_Migration induces lattice strain Domain_Formation Formation of I-rich and Br-rich Domains Ion_Migration->Domain_Formation Trap_States Formation of I-rich Trap States Domain_Formation->Trap_States PL_Redshift PL Red-shift Domain_Formation->PL_Redshift Voc_Loss Voc Loss & PCE Drop Trap_States->Voc_Loss Instability Device Instability Voc_Loss->Instability

Caption: Mechanism of photo-induced phase segregation in mixed-halide perovskites.

Mitigation_Strategies_Workflow cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcomes Improved Outcomes Phase_Segregation Phase Segregation in Mixed-Halide Perovskite A_Site A-Site Cation Engineering (Cs, FA, Rb) Additives Additive Engineering (e.g., GAI, RbBr) Crystallinity Crystallinity Control (e.g., Solvent Annealing) Dimensionality Dimensionality Engineering (Nanocrystals) Suppressed_Migration Suppressed Ion Migration A_Site->Suppressed_Migration Additives->Suppressed_Migration Reduced_Defects Reduced Defect Density Additives->Reduced_Defects Crystallinity->Suppressed_Migration Dimensionality->Suppressed_Migration Quantum Confinement Enhanced_Stability Enhanced Photovoltaic Stability & Performance Suppressed_Migration->Enhanced_Stability Reduced_Defects->Enhanced_Stability

Caption: Workflow of strategies to mitigate phase segregation and improve device stability.

References

Technical Support Center: Methylammonium Bromide (MABr) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylammonium (B1206745) bromide (MABr) thin films. Our goal is to help you reduce defect density and improve the quality of your films for various applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in MABr thin films?

A1: MABr and other perovskite thin films are susceptible to several types of defects that can impact their performance. These can be broadly categorized as:

  • Point Defects: These are zero-dimensional defects at the atomic level and include:

    • Vacancies: Missing atoms or ions (e.g., methylammonium, bromide, or lead vacancies).[1][2]

    • Interstitials: Atoms or ions occupying a site that is normally vacant.[1][2]

    • Anti-site Defects: An atom or ion occupying the site of a different type of atom or ion.[1][2][3]

  • Grain Boundary and Surface Defects: These are one- and two-dimensional defects that occur at the interfaces between crystalline grains and at the surface of the film. They include dangling bonds, uncoordinated ions (like Pb²⁺ or I⁻), and clusters of atoms.[1][2][4]

  • Three-Dimensional Defects: These are larger-scale defects such as pinholes and lead clusters within the film.[5]

Q2: How does the choice of solvent affect defect density in MABr thin films?

A2: The choice of solvent is critical as it directly influences the crystallization process of the perovskite film.[6] Using a single solvent can sometimes lead to rapid crystallization, resulting in needle-like crystals and incomplete surface coverage.[7] A mixed-solvent system, such as a combination of dimethylformamide (DMF) and isopropanol (B130326) (IPA), can improve the solubility of the perovskite precursors and lead to better crystallization and reduced defects.[6][8] Solvent engineering allows for better control over nucleation and crystal growth, resulting in more uniform and higher-quality films.[7][9]

Q3: What is the role of thermal annealing in reducing defects?

A3: Thermal annealing is a crucial post-deposition step that provides the necessary energy to promote crystal growth and improve the overall quality of the MABr thin film.[8] Proper annealing can lead to the dissociation of charges and better interaction between the solvent and the perovskite material, resulting in a higher quality film with fewer defects.[6][10] The annealing temperature and duration are key parameters that need to be optimized to ensure complete crystallization and minimize the formation of defects.[8] For instance, annealing a MAPbBr₃ film at 100°C has been shown to significantly improve film quality.[6][8]

Q4: What are passivation strategies and how do they help in reducing defects?

A4: Passivation strategies aim to neutralize or "passivate" the electronic defects present at the surface and grain boundaries of the MABr thin film. These defects can act as non-radiative recombination centers, which are detrimental to device performance.[4] Passivation can be achieved by introducing specific chemical agents that interact with the defects. Common passivation approaches include:

  • Ionic Compounds: Introducing salts like ethylammonium (B1618946) bromide (EABr) or phenethylammonium iodide (PEAI) can passivate defects.[11][12] EABr, for example, can improve substrate wettability and reduce unreacted PbI₂ at the bottom interface, which is a major source of defects.[11]

  • Organic Molecules: Organic molecules containing specific functional groups can also be effective passivators.[4]

  • Lewis Acids and Bases: Electron-rich defects can be passivated by introducing Lewis acids, while electron-poor defects can be passivated by Lewis bases.[4][13] For example, lead sulfate (B86663) (PbSO₄) has been used as an effective passivator for MAPbBr₃ single crystals.[13]

Q5: How can antisolvent engineering be used to improve film quality?

A5: Antisolvent engineering is a technique used during the one-step solution processing of perovskite films to induce rapid and uniform crystallization.[14] An antisolvent, which is a solvent in which the perovskite precursors are insoluble, is introduced during the spin-coating process. This causes the precursors to quickly precipitate, leading to the formation of a high-quality film with large grains and fewer defects.[14] Using an antisolvent like methylamine (B109427) bromide (MABr) in ethanol (B145695) has been shown to enhance crystallinity and passivate surface defects.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication of MABr thin films.

Problem 1: Poor Film Morphology (Pinholes, Needle-like Crystals)
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent system Utilize a mixed-solvent system (e.g., DMF + IPA) to improve precursor solubility and control crystallization.[6][8]A more uniform and pinhole-free film with improved surface coverage.
Rapid crystallization Employ an antisolvent dripping step during spin coating to induce more controlled and uniform nucleation.[14]Formation of a dense and smooth perovskite film with larger grain sizes.
Sub-optimal annealing Optimize the annealing temperature and time. Insufficient annealing may not provide enough energy for complete crystallization.Enhanced crystallinity and reduced density of pinholes and other morphological defects.
Problem 2: High Defect Density (Low Photoluminescence, Poor Device Performance)
Possible Cause Troubleshooting Step Expected Outcome
Surface and grain boundary defects Introduce a passivation agent post-deposition. This can be done by spin-coating a dilute solution of a passivating agent (e.g., EABr, PEAI) onto the perovskite film.[11][12]Increased photoluminescence intensity and carrier lifetime, leading to improved device performance.
Residual unreacted precursors Modify the precursor solution stoichiometry or use additives that can react with or passivate residual precursors like PbI₂.[11]Reduction in defect-related trap states and improved charge transport.
Ion migration Employ surface passivation with inorganic materials like lead sulfate to stabilize the perovskite surface and reduce ion migration.[13]Enhanced stability of the film and electrical properties of the device.
Poor crystallinity Utilize a methylamine gas treatment to recrystallize the perovskite layer, which can lead to larger crystal domains.[15][16]A significant reduction in trap density and an increase in overall film crystallinity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on reducing defect density in perovskite thin films.

Table 1: Effect of Defect Reduction Strategies on Perovskite Solar Cell Performance

Strategy Perovskite Material Control PCE (%) Treated PCE (%) Reference
Ethylammonium Bromide (EABr) PassivationInverted PSCs20.4121.06[11]
Antisolvent Treatment (MABr in Ethanol)Cs₀.₁₅FA₀.₈₅PbI₃-21.53[14]
Annealing at 100°C for 30 minCH₃NH₃PbI₃₋ₓClₓ-10.64[8]
Ethylammonium Bromide (EABr) Additiveγ-CsPbI₂Br-14.47[17]
Solvent Engineering (DMSO in CsBr/methanol)CsPb(IₓBr₁₋ₓ)₃-13.27[18]

Table 2: Impact of Treatment on Film Properties

Treatment Property Measured Control Value Treated Value Reference
Ethylammonium Bromide (EABr) PassivationRMS Roughness7.2 nm5.7 nm[11]
Methylamine (MA⁰) Gas TreatmentElectron Trap Density~1.6 x 10¹⁶ cm⁻³~0.8 x 10¹⁶ cm⁻³[15][16]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at reducing defect density in MABr thin films.

Protocol 1: Solvent Engineering and Annealing for MAPbBr₃ Thin Films
  • Precursor Solution Preparation:

    • Prepare separate solutions of methylammonium bromide (MABr) and lead bromide (PbBr₂) in different solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and a mixture of DMF and isopropanol (IPA).[6][8] A typical concentration is 1 M.

  • Substrate Preparation:

    • Clean substrates (e.g., FTO glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Thin Film Deposition:

    • Spin-coat the prepared precursor solution onto the substrate. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • Annealing:

    • Transfer the coated substrates onto a hotplate and anneal at a specific temperature. A common condition is 100°C for 10-30 minutes.[6][8]

  • Characterization:

    • Analyze the structural and optical properties of the films using techniques like X-ray Diffraction (XRD), UV-Vis Spectroscopy, and Photoluminescence (PL) Spectroscopy.

Protocol 2: Surface Passivation using Ethylammonium Bromide (EABr)
  • Perovskite Film Fabrication:

    • Fabricate the MABr or other perovskite thin film using a standard procedure (e.g., Protocol 1).

  • Passivation Solution Preparation:

    • Prepare a dilute solution of EABr in a suitable solvent like isopropanol. A typical concentration is in the range of 1-5 mg/mL.

  • Passivation Treatment:

    • Spin-coat the EABr solution onto the cooled perovskite film. A typical spin-coating speed is 4000 rpm for 20 seconds.

  • Post-Passivation Annealing:

    • Anneal the passivated film on a hotplate at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to remove the solvent and promote interaction between the passivator and the perovskite surface.

  • Characterization:

    • Evaluate the effectiveness of the passivation by measuring changes in photoluminescence intensity and lifetime, as well as improvements in device performance.

Visualizations

Logical Relationships and Workflows

cluster_defects Common Defects in MABr Thin Films cluster_solutions Mitigation Strategies PointDefects Point Defects (Vacancies, Interstitials) SolventEng Solvent Engineering PointDefects->SolventEng Controlled by Annealing Thermal Annealing PointDefects->Annealing Reduced by GBDefects Grain Boundary & Surface Defects GBDefects->SolventEng Minimized by Passivation Surface Passivation GBDefects->Passivation Neutralized by MorphoDefects Morphological Defects (Pinholes) MorphoDefects->SolventEng Improved by Antisolvent Antisolvent Engineering MorphoDefects->Antisolvent Prevented by cluster_workflow General Experimental Workflow start Start: Precursor Solution Preparation spin_coating Spin Coating Deposition start->spin_coating antisolvent Optional: Antisolvent Dripping spin_coating->antisolvent annealing Thermal Annealing spin_coating->annealing antisolvent->annealing passivation Optional: Surface Passivation annealing->passivation characterization Characterization (XRD, PL, etc.) annealing->characterization passivation->characterization end End: High-Quality MABr Thin Film characterization->end cluster_passivation Simplified Defect Passivation Pathway Defect Surface Defect (e.g., Uncoordinated Pb²⁺) Interaction Chemical Interaction (Coordination Bonding) Defect->Interaction Passivator Passivating Agent (e.g., EABr) Passivator->Interaction PassivatedDefect Passivated Defect (Reduced Non-radiative Recombination) Interaction->PassivatedDefect

References

Technical Support Center: Enhancing Moisture Stability of Methylammonium Bromide (MABr)-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the moisture stability of methylammonium (B1206745) bromide (MABr)-based perovskite devices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and testing of MABr-based devices, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid device degradation under ambient conditions - High humidity in the processing or storage environment.- Incomplete perovskite film coverage, leaving pinholes.- Hygroscopic nature of the charge transport layers.- Process and store devices in a controlled environment with low humidity (e.g., a glovebox).- Optimize the spin-coating process or use anti-solvents to improve film morphology.[1]- Select moisture-resistant charge transport materials or use encapsulation.[2]
Poor film quality (pinholes, small grains) - Suboptimal precursor solution concentration or solvent system.- Non-ideal annealing temperature or duration.- Contaminated substrate or precursor materials.- Adjust the molar ratios of precursors and experiment with different solvent mixtures (e.g., DMF:DMSO).- Optimize the annealing process to promote larger grain growth.- Ensure substrates are thoroughly cleaned and precursors are of high purity.
Inconsistent device performance and stability - Variations in ambient conditions during fabrication.- Inconsistent application of encapsulation or passivation layers.- Degradation of precursor solutions over time.- Strictly control environmental parameters (temperature, humidity) during fabrication.- Develop a standardized and repeatable protocol for encapsulation and surface treatments.- Use freshly prepared precursor solutions for each batch of devices.
Encapsulation failure (delamination, moisture ingress) - Poor adhesion of the encapsulant to the device stack.- Use of an encapsulant with a high water vapor transmission rate (WVTR).- Incomplete sealing at the edges of the device.- Select an encapsulant with good adhesion properties (e.g., UV-curable epoxy, TPO).[3][4]- Use materials with low WVTR, such as glass or specialized barrier films.[5]- Ensure complete and uniform sealing around the entire device, paying special attention to the edges.[4]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of moisture-induced degradation in MABr-based perovskites?

Water molecules can induce the dissociation of surface methylammonium ligands from the perovskite lattice.[6] This process leads to the formation of hydrated perovskite phases and eventually decomposes the perovskite structure into lead bromide (PbBr₂) and volatile methylamine (B109427) and hydrobromic acid. This degradation is often visible as a change in the film's color from bright orange to white/yellow. Recent studies using atomic-scale visualization have shown that this degradation can be facet-dependent, with specific crystal surfaces dissolving at different rates.[7][8]

2. How can the intrinsic stability of the MABr perovskite material be improved?

Several strategies can enhance the material's inherent resistance to moisture:

  • Cation Engineering: Incorporating other cations like formamidinium (FA) or inorganic cesium (Cs) can improve the structural stability and tolerance to humidity.[2][9] Replacing a percentage of MA ions with Cs ions has been shown to enhance both power conversion efficiency and stability at high humidity.[9]

  • Dimensionality Engineering (2D/3D Perovskites): Introducing larger organic cations (e.g., n-butylammonium) can create a layered 2D/3D perovskite structure. The bulky organic cations act as hydrophobic barriers, preventing water molecules from penetrating the perovskite lattice.[2][10][11]

  • Additive Engineering: The addition of certain compounds to the precursor solution can passivate defects and create a more hydrophobic perovskite film. Hydrophobic polymers and ligands that form strong bonds with the perovskite surface can effectively slow down the degradation process.[7][12]

3. What are the most effective encapsulation strategies for MABr-based devices?

Encapsulation is a crucial step to protect devices from ambient moisture and oxygen.[13][14] Effective methods include:

  • Glass-to-Glass Encapsulation: Sandwiching the device between two glass substrates using a sealant like a UV-curable epoxy or a thermoplastic polymer (e.g., EVA, TPO) provides a robust barrier.[3][4][15]

  • Polymer Encapsulation: Applying polymer coatings like PMMA (polymethyl methacrylate) or specialized photoresists can offer a hydrophobic barrier against moisture.[16][17]

  • Thin Film Encapsulation (TFE): Depositing thin, dense inorganic layers (e.g., Al₂O₃) via techniques like atomic layer deposition can create highly effective moisture barriers.[5][15]

4. Can hydrophobic layers be integrated directly into the device stack?

Yes, incorporating hydrophobic materials within the device architecture is a common and effective strategy. This can be achieved by:

  • Using hydrophobic charge transport layers.

  • Adding a 2D perovskite capping layer on top of the 3D MABr perovskite film. This not only provides moisture resistance but can also passivate surface defects.[2]

  • Introducing hydrophobic molecules or polymers as additives in the perovskite precursor solution, which then migrate to the surface or grain boundaries during film formation.[7]

5. How can I quantitatively assess the improvement in moisture stability?

The stability of your devices can be quantified by:

  • Monitoring Power Conversion Efficiency (PCE) over time: Devices are stored under controlled humidity and temperature conditions, and their PCE is measured periodically. The time it takes for the PCE to drop to a certain percentage of its initial value (e.g., T80, the time to reach 80% of the initial PCE) is a key metric.

  • Photoluminescence (PL) Spectroscopy: The PL intensity of the perovskite film is sensitive to degradation. A decrease in PL intensity over time when exposed to moisture can indicate material decomposition.[17]

  • X-ray Diffraction (XRD): XRD can be used to track changes in the crystalline structure of the perovskite film and to detect the appearance of degradation products like PbBr₂.

  • Water Contact Angle Measurement: This measurement quantifies the hydrophobicity of the perovskite film surface. A higher contact angle indicates better moisture resistance.

Quantitative Data Summary

The following tables summarize key performance and stability data from various studies on improving the moisture stability of MABr-based and related perovskite devices.

Table 1: Device Stability Under Humid Conditions

Perovskite Composition/StrategyStorage ConditionsStability MetricReference
MABr powder in PbI₂ precursor for FA-based PSCsRH 70%Retained PCE for up to 300 h[2]
Theophylline treated PSCsAmbient (RH 20-30%)Maintained 95% of initial PCE for 60 days[2]
Polymer/Al encapsulated devicesOutdoor (Avg. T=18°C, RH=38%)Maintained ~90% of initial PCE after 500 h[16]
TPO encapsulated PSCsLight soaking in ambient atmosphereMaintained 80% of initial PCE after 770 h[3]
2D/3D FA-based perovskite (MA/Br-free)T = 60°CT96 > 1200 h[18]

Table 2: Photoluminescence (PL) Intensity Retention as a Measure of Stability

Perovskite Film & EncapsulantStorage DurationPL Intensity RetentionImprovement over UncoatedReference
MAPbI₃ with PMMA40 days44.8%589.23%[17]
MAPbI₃ with AZ5214 photoresist40 days38.2%487.69%[17]
MAPbBr₃ with PMMANot specified43.1%71.72%[17]
MAPbBr₃ with AZ5214 photoresistNot specified48.4%92.83%[17]

Experimental Protocols

Protocol 1: Fabrication of a Standard MABr-Based Perovskite Film (Spin-Coating)

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes before use.

  • Precursor Solution Preparation:

    • Prepare a 0.5M solution of MABr and PbBr₂ (1:1 molar ratio) in a mixed solvent of anhydrous DMF and DMSO (e.g., 4:1 v/v ratio).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Spin-Coating:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit an electron transport layer (e.g., SnO₂) onto the substrate and anneal.

    • Dispense the perovskite precursor solution (e.g., 30 µL) onto the substrate.

    • Spin-coat in a two-step program: e.g., 1000 rpm for 10 seconds, followed by 6000 rpm for 20 seconds.[16]

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a predetermined temperature (e.g., 100°C) for a specified time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.

  • Completion of Device:

    • Deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) via spin-coating and thermal evaporation, respectively.

Protocol 2: Moisture Stability Testing

  • Device Encapsulation:

    • Encapsulate the completed devices using the chosen method (e.g., glass-to-glass with UV-curable epoxy). Ensure the encapsulation is performed in an inert atmosphere.

  • Environmental Chamber:

    • Place the encapsulated and unencapsulated (control) devices into a climate-controlled environmental chamber.

    • Set the desired relative humidity (e.g., 70-85% RH) and temperature (e.g., 25°C or 85°C for accelerated testing).

  • Performance Monitoring:

    • Measure the initial current density-voltage (J-V) characteristics of all devices under simulated AM 1.5G solar illumination to determine the initial PCE.

    • At regular intervals (e.g., every 12, 24, or 100 hours), remove the devices from the chamber and re-measure their J-V characteristics.

  • Data Analysis:

    • Plot the normalized PCE (PCE/Initial PCE) as a function of time for each device.

    • Determine key stability metrics such as T80 (time to 80% of initial PCE) to compare the effectiveness of different stability-enhancing strategies.

Visualizations

Moisture_Degradation_Pathway cluster_0 Ambient Environment cluster_1 Perovskite Film H2O H₂O (Moisture) MABr_Perovskite CH₃NH₃PbBr₃ (MABr Perovskite) H2O->MABr_Perovskite Infiltration Hydrated_Perovskite Hydrated Perovskite Intermediate MABr_Perovskite->Hydrated_Perovskite Hydration & Ligand Dissociation Degradation_Products PbBr₂ + CH₃NH₂↑ + HBr↑ Hydrated_Perovskite->Degradation_Products Decomposition

Caption: Moisture-induced degradation pathway of MABr perovskite.

Stability_Improvement_Workflow cluster_0 Intrinsic Material Modification cluster_1 Device Fabrication & Protection start MABr Precursor Solution Cation_Eng Cation Engineering (e.g., add Cs⁺, FA⁺) start->Cation_Eng Dim_Eng Dimensionality Engineering (e.g., add Butylammonium) start->Dim_Eng Add_Eng Additive Engineering (e.g., add Hydrophobic Polymers) start->Add_Eng Spin_Coat Optimized Film Deposition Cation_Eng->Spin_Coat Dim_Eng->Spin_Coat Add_Eng->Spin_Coat HTL_Select Hydrophobic HTL Selection Spin_Coat->HTL_Select Encapsulation Encapsulation (e.g., Glass, Polymer, TFE) HTL_Select->Encapsulation Final_Device Stable MABr-Based Device Encapsulation->Final_Device

Caption: Workflow for improving MABr device moisture stability.

References

Technical Support Center: Optimizing Annealing Temperature for Methylammonium Bromide (MABr) Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Methylammonium (B1206745) Bromide (MABr) perovskite films. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the critical annealing step of film fabrication.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of annealing in the fabrication of MABr perovskite films?

A1: Annealing is a critical thermal treatment step that plays a key role in the formation of high-quality perovskite films. Its primary functions are to evaporate residual solvents from the spin-coating process and to drive the crystallization of the perovskite material.[1][2] Proper annealing promotes the formation of a crystalline structure, which is essential for the desired optoelectronic properties of the film.

Q2: How does the annealing temperature affect the grain size and morphology of MAPbBr₃ films?

A2: The annealing temperature has a significant impact on the grain size and overall morphology of the perovskite film. Generally, increasing the annealing temperature leads to an increase in grain size.[3][4] For instance, in mixed FAPbI₃/MAPbBr₃ films, a smooth and dense morphology was achieved at temperatures exceeding 135 °C, while lower temperatures resulted in rougher films with defects like pinholes.[3][4][5] However, excessively high temperatures can lead to detrimental effects.

Q3: What are the consequences of using a suboptimal annealing temperature?

A3: Using a suboptimal annealing temperature can lead to several issues that negatively impact film quality and device performance:

  • Too Low Temperature: Results in incomplete solvent removal, poor crystallinity, rough film morphology, and the presence of pinholes.[3][4]

  • Too High Temperature: Can cause thermal decomposition of the perovskite material. For example, in mixed halide perovskites containing MABr, annealing at temperatures above 135 °C can lead to the formation of a PbI₂ phase due to the decomposition of methylammonium bromide (MABr) and methylammonium iodide (MAI).[3]

Q4: What is a typical annealing temperature and duration for MAPbBr₃ films?

A4: The optimal annealing temperature and duration can vary depending on the specific solvent system and deposition method. However, a common starting point for MAPbBr₃ films is annealing at 100 °C .[2][6] The duration can range from a few minutes to over an hour. For example, one study found that for a mixed-solvent system (DMF + IPA), annealing at 100 °C significantly improved film quality.[6] Another protocol for a CH₃NH₃PbI₃₋ₓClₓ perovskite film reported optimal results with annealing at 100 °C for 30 minutes.[2]

Troubleshooting Guide

Problem 1: My perovskite film has a high density of pinholes after annealing.

Possible Cause Recommended Solution
Incomplete Solvent Evaporation This can occur if the annealing temperature is too low or the duration is too short. Try incrementally increasing the annealing temperature (e.g., in 10 °C steps) or extending the annealing time. A two-stage annealing process, starting at a lower temperature and then ramping up, can also help control solvent removal and improve film uniformity.[7]
Poor Precursor Solution Quality Aged or improperly prepared precursor solutions can contribute to film defects. Ensure you are using freshly prepared precursor solutions. Confirm that all components are fully dissolved before spin-coating.
Suboptimal Spin-Coating Parameters The spin-coating process itself can introduce defects. Optimize the spin speed and duration to achieve a uniform wet film before annealing.

Problem 2: The annealed film shows poor crystallinity in XRD analysis.

Possible Cause Recommended Solution
Insufficient Thermal Energy The annealing temperature may be too low to provide the necessary energy for complete crystallization. Systematically increase the annealing temperature and observe the effect on the XRD pattern. Studies have shown that increasing the annealing temperature generally leads to improved crystallinity, up to the point of decomposition.[3]
Rapid Annealing Very rapid heating can sometimes lead to non-uniform crystal growth. Consider a slower ramp-up to the target annealing temperature to allow for more controlled crystallization.
Solvent System Issues The choice of solvent can influence the crystallization process. For MAPbBr₃, a mixed solvent system like DMF and isopropanol (B130326) (IPA) has been shown to improve crystallization upon annealing.[6]

Problem 3: I observe a yellowish tint in my film and a PbI₂ peak in the XRD pattern after annealing.

Possible Cause Recommended Solution
Thermal Decomposition This is a strong indication that the annealing temperature is too high, causing the MABr to decompose and leaving behind lead iodide (PbI₂), which has a characteristic yellow color.[3][8]
Action Reduce the annealing temperature. If you are annealing above 130-135 °C, try lowering the temperature to a range of 100-120 °C and re-evaluate the film properties. Monitor the XRD pattern for the disappearance of the PbI₂ peak.[3]

Problem 4: The photoluminescence (PL) of my film is weak after annealing.

Possible Cause Recommended Solution
High Density of Defects/Trap States Pinholes, grain boundaries, and impurities can act as non-radiative recombination centers, quenching the photoluminescence. Revisit the troubleshooting steps for pinholes and poor crystallinity to improve the overall film quality.
Incomplete Crystallization If the film is not fully crystallized, the PL intensity will be low. Ensure your annealing parameters (temperature and time) are sufficient for complete crystallization.
Surface Defects The surface of the perovskite film is prone to defect formation. Some advanced techniques involve post-annealing treatments or the use of passivating agents to heal surface defects.

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on Mixed-Cation ((FAPbI₃)₀.₈(MAPbBr₃)₀.₂) Perovskite Film Properties

Annealing Temperature (°C)Key ObservationsReference
75 - 135Grain size increases with temperature. Rough morphology with some defects at lower end.[3][4][5]
> 135Smooth and dense perovskite film formation.[3][4][5]
> 135Onset of PbI₂ phase formation due to thermal decomposition.[3]
175Complete suppression of the δ-FAPbI₃ phase.[3]

Table 2: Photovoltaic Performance of Inverted Perovskite Solar Cells with (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ Films Annealed at Different Temperatures

Annealing Temperature (°C)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
13520.60.8865.912.0[3][5]

Experimental Protocols

Protocol 1: Preparation of MAPbBr₃ Perovskite Precursor Solution

This protocol describes the preparation of a 0.5 M MAPbBr₃ solution.

Materials:

  • This compound (MABr)

  • Lead (II) Bromide (PbBr₂)

  • Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve 1 mmol (0.112 g) of MABr in 2 mL of DMF. Stir for approximately 20 minutes until fully dissolved.

  • In a separate vial, add 1 mmol (0.367 g) of PbBr₂.

  • Transfer 1 mL of the MABr solution from the first vial to the vial containing PbBr₂.

  • Stir the resulting mixture until the PbBr₂ is completely dissolved and the solution is clear.

  • Filter the final solution using a 0.2 µm PVDF syringe filter.

  • Store the filtered precursor solution at room temperature (around 20°C and 40% relative humidity).[9]

Protocol 2: Spin-Coating and Annealing of MAPbBr₃ Perovskite Film

This protocol outlines a general procedure for film deposition and annealing.

Equipment:

  • Spin-coater

  • Hotplate

  • Nitrogen-filled glovebox (recommended)

Procedure:

  • Clean the substrate (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.

  • Optional: Treat the substrate with UV-ozone for 10-15 minutes to improve the wettability.

  • Transfer the substrate to the spin-coater inside a glovebox.

  • Dispense an adequate volume of the filtered MAPbBr₃ precursor solution onto the center of the substrate to cover the surface.

  • Spin-coat the substrate. A two-step program is often used, for example:

    • Step 1: 1000 rpm for 10 seconds (for initial spreading).

    • Step 2: 4000-6000 rpm for 30-40 seconds (for thinning and drying).[3]

  • During the second spin-coating step (e.g., with 10-15 seconds remaining), dispense an anti-solvent such as toluene (B28343) or chlorobenzene (B131634) onto the spinning substrate. This helps to induce rapid crystallization and form a uniform film.

  • Immediately transfer the substrate to a preheated hotplate inside the glovebox.

  • Anneal the film at the desired temperature (e.g., 100 °C) for the specified duration (e.g., 10-30 minutes).

  • After annealing, allow the film to cool down to room temperature before proceeding with subsequent device fabrication steps.

Visualizations

experimental_workflow sub_prep Substrate Cleaning & Preparation spin_coat Spin-Coating (with anti-solvent) sub_prep->spin_coat precursor Precursor Solution Preparation (MAPbBr₃) precursor->spin_coat annealing Thermal Annealing (e.g., 100°C, 10-30 min) spin_coat->annealing characterization Film Characterization (XRD, SEM, PL) annealing->characterization device_fab Device Fabrication (e.g., electrode deposition) annealing->device_fab

Caption: Experimental workflow for MABr perovskite film fabrication.

annealing_optimization start Start: As-deposited Film (Amorphous, Solvent-rich) low_temp Low Annealing Temp. (< 100°C) start->low_temp Increase T opt_temp Optimal Annealing Temp. (~100-130°C) start->opt_temp Increase T high_temp High Annealing Temp. (> 135°C) start->high_temp Increase T outcome_low Outcome: - Poor Crystallinity - Pinholes - Rough Morphology low_temp->outcome_low outcome_opt Outcome: - Good Crystallinity - Large Grains - Smooth Film opt_temp->outcome_opt outcome_high Outcome: - Thermal Decomposition - PbI₂ Formation - Degraded Performance high_temp->outcome_high

Caption: Relationship between annealing temperature and film quality.

References

Troubleshooting low open-circuit voltage in MABr solar cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylammonium (B1206745) lead bromide (MABr) solar cell research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and professionals diagnose and resolve common issues encountered during the fabrication and characterization of MABr-based perovskite solar cells, with a specific focus on understanding and improving low open-circuit voltage (Voc).

Troubleshooting Guide: Low Open-Circuit Voltage (Voc)

Low open-circuit voltage is a common issue that significantly limits the power conversion efficiency of solar cells. It is primarily an indicator of excessive recombination within the device.[1] This guide provides a systematic approach to identifying and resolving the root causes of Voc loss.

Q1: My MABr solar cell shows a significantly lower Voc than expected. Where should I begin troubleshooting?

A low Voc can stem from issues in the material precursors, the perovskite film itself, the interfaces between layers, or the measurement conditions. Follow this systematic workflow to diagnose the problem.

G start Start: Low Voc Observed check_materials 1. Verify Precursor & Solvent Quality start->check_materials check_fab 2. Analyze Perovskite Film Quality start->check_fab check_interfaces 3. Investigate Interfacial Properties start->check_interfaces check_measurement 4. Validate Measurement Protocol start->check_measurement cause_impure Cause: Impurities, Degradation, Incorrect Stoichiometry check_materials->cause_impure cause_morphology Cause: Pinholes, Small Grains, Poor Crystallinity, Surface Defects check_fab->cause_morphology cause_recombination Cause: Interfacial Recombination, Poor Energy Level Alignment check_interfaces->cause_recombination cause_protocol Cause: Incorrect Scan Rate, Environmental Factors, Setup Issues check_measurement->cause_protocol solution_materials Action: Use fresh, high-purity precursors. Check stoichiometry. cause_impure->solution_materials solution_fab Action: Optimize annealing, use anti-solvent, control environment. cause_morphology->solution_fab solution_interfaces Action: Use interfacial passivation layers (e.g., NBS). Optimize ETL/HTL. cause_recombination->solution_interfaces solution_measurement Action: Use standardized protocol, control atmosphere, calibrate system. cause_protocol->solution_measurement G cluster_0 Energy Level Diagram ETL_CBM ETL CBM ETL_VBM ETL VBM ETL_line PVSK_CBM Perovskite CBM PVSK_VBM Perovskite VBM PVSK_line HTL_CBM HTL CBM HTL_VBM HTL VBM HTL_line ETL_label ETL PVSK_label MABr Perovskite HTL_label HTL Energy_label Energy Evac_label E_vac photon Photon (hν) electron e⁻ photon->electron electron->ETL_CBM Extraction hole h⁺ hole->HTL_VBM Extraction defect Defect State recomb_arrow_h recomb_arrow_h defect->recomb_arrow_h recomb_arrow_e recomb_arrow_e recomb_arrow_e->defect Non-Radiative Recombination (Voc Loss)

References

Technical Support Center: Degradation of Methylammonium Bromide Under Illumination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation mechanisms of Methylammonium (B1206745) Bromide (MABr) under illumination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Methylammonium Bromide under illumination?

A1: Under illumination, this compound (MABr) primarily degrades via two main pathways. These degradation routes have been extensively studied in the context of methylammonium lead halide perovskites, and similar mechanisms are expected for pure MABr.[1][2][3]

  • Pathway 1 (Reversible): Deprotonation of the methylammonium cation (CH₃NH₃⁺) to form gaseous methylamine (B109427) (CH₃NH₂) and hydrobromic acid (HBr).[2][3][4] This pathway is considered largely reversible in a closed system.

  • Pathway 2 (Irreversible): Decomposition into gaseous methyl bromide (CH₃Br) and ammonia (B1221849) (NH₃).[1][2][3] This pathway is generally considered irreversible and more detrimental to the material's stability.

Q2: How does the stability of this compound compare to Methylammonium Iodide (MAI)?

A2: this compound is generally considered to be more stable than its iodide counterpart, Methylammonium Iodide (MAI).[4][5] This increased stability is attributed to the stronger bonding between the methylammonium cation and the bromide anion compared to the iodide anion.

Q3: What is the role of humidity in the degradation of MABr?

A3: Humidity is a critical factor that accelerates the degradation of MABr.[6][7][8] Moisture can facilitate the deprotonation of the methylammonium cation, promoting the formation of methylamine and hydrobromic acid.[6] In the context of methylammonium lead bromide perovskites, exposure to high humidity has been shown to significantly alter the material's photophysics and crystalline structure.[6][7]

Q4: Can thermal effects contribute to degradation during illumination experiments?

A4: Yes, it is crucial to distinguish between photodegradation and thermal degradation. The light source used for illumination can also generate heat, which can induce or accelerate thermal degradation pathways.[9][10] It is recommended to use a "dark control" sample kept at the same temperature as the illuminated sample to isolate the effects of light.[11]

Q5: What are the common solid-state byproducts of MABr degradation?

A5: While the primary degradation products are gaseous (methylamine, HBr, methyl bromide, and ammonia), prolonged degradation, especially in the context of perovskites, can lead to the formation of other solid-state byproducts. For instance, in MAPbBr₃, the degradation can result in the formation of lead(II) bromide (PbBr₂).[9] For pure MABr, significant degradation might lead to changes in the crystalline structure and morphology.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent degradation rates between experiments. 1. Fluctuations in light source intensity. 2. Variations in ambient humidity and temperature. 3. Inconsistent sample preparation (e.g., film thickness, crystal size).1. Calibrate and monitor the light source output regularly. 2. Conduct experiments in a controlled environment with stable humidity and temperature. 3. Standardize the sample preparation protocol.
Difficulty in detecting gaseous degradation products. 1. Low concentration of degradation products. 2. Inadequate sensitivity of the analytical instrument (e.g., mass spectrometer). 3. Leaks in the experimental setup.1. Increase the illumination time or intensity to generate a higher concentration of products. 2. Use a more sensitive detector or pre-concentrate the gas sample before analysis. 3. Thoroughly check the experimental chamber for any gas leaks.
Sample discoloration not correlating with expected degradation products. 1. Photobleaching of the material. 2. Formation of non-volatile surface species. 3. Contamination of the sample.1. Correlate color changes with spectroscopic data (e.g., UV-Vis absorption) to understand the electronic changes. 2. Use surface-sensitive techniques like XPS to analyze the chemical composition of the discolored surface. 3. Ensure the purity of the starting MABr material and the cleanliness of the experimental setup.
Unclear distinction between photodegradation and thermal degradation. 1. Heating of the sample by the light source. 2. Lack of a proper control experiment.1. Use a heat filter or a cooling stage to maintain a constant sample temperature. 2. Always run a parallel "dark control" experiment where the sample is kept at the same temperature as the illuminated sample but shielded from light.[11]
Poor reproducibility of analytical results (e.g., GC-MS). 1. Contamination of the GC column or inlet. 2. Leaks in the GC-MS system. 3. Sample degradation in the injector port.1. Clean the injector and bake the column according to the manufacturer's instructions. 2. Perform a leak check of the entire GC-MS system. 3. Optimize the injector temperature to prevent thermal decomposition of the analytes.

Data Presentation

Table 1: Key Degradation Products of this compound

Degradation Pathway Gaseous Products Nature of Pathway
Pathway 1Methylamine (CH₃NH₂) + Hydrobromic Acid (HBr)Reversible
Pathway 2Methyl Bromide (CH₃Br) + Ammonia (NH₃)Irreversible

Note: This table is based on degradation pathways identified for the methylammonium cation, primarily in the context of perovskite materials.[1][2][3][4]

Experimental Protocols

Protocol 1: In-situ Monitoring of Gaseous Degradation Products using Mass Spectrometry

This protocol is adapted from methodologies used for studying the degradation of methylammonium lead halide perovskites.[1][2][3]

  • Sample Preparation:

    • Prepare a thin film of MABr on a suitable substrate (e.g., quartz) by spin-coating a solution of MABr in a solvent like N,N-dimethylformamide (DMF).

    • Alternatively, use a powdered sample of crystalline MABr.

  • Experimental Setup:

    • Place the sample in a high-vacuum chamber equipped with a quartz window for illumination.

    • Connect the chamber to a mass spectrometer (MS) capable of detecting low molecular weight species.

    • Use a calibrated light source (e.g., a solar simulator) to illuminate the sample.

    • Incorporate a temperature controller to maintain a constant sample temperature.

  • Data Collection:

    • Evacuate the chamber to a high vacuum.

    • Record the background mass spectrum.

    • Illuminate the sample while continuously monitoring the mass-to-charge ratios (m/z) corresponding to the expected degradation products (e.g., CH₃NH₂: m/z = 31, HBr: m/z = 80/82, CH₃Br: m/z = 94/96, NH₃: m/z = 17).

    • Perform control experiments in the dark to assess thermal degradation.

  • Data Analysis:

    • Analyze the evolution of the ion currents for each degradation product as a function of illumination time.

    • Quantify the relative amounts of the different degradation products.

Protocol 2: Structural and Chemical Analysis of Degraded MABr using XRD and XPS

This protocol is based on standard techniques for materials characterization.[1][9]

  • Sample Preparation:

    • Prepare MABr samples (thin films or powders) on appropriate substrates.

  • Degradation Procedure:

    • Expose the samples to a controlled light source for a defined period.

    • Maintain a parallel set of "dark control" samples.

  • X-ray Diffraction (XRD) Analysis:

    • Acquire XRD patterns of the pristine, illuminated, and dark control samples.

    • Analyze the patterns for changes in crystallinity, peak positions, and the appearance of new peaks, which might indicate the formation of new crystalline phases.

  • X-ray Photoelectron Spectroscopy (XPS) Analysis:

    • Perform XPS analysis on the pristine, illuminated, and dark control samples.

    • Analyze the core-level spectra of C 1s, N 1s, and Br 3d to identify changes in the chemical states and elemental composition of the surface.

Mandatory Visualizations

DegradationPathways cluster_path1 Pathway 1 (Reversible) cluster_path2 Pathway 2 (Irreversible) MABr This compound (CH₃NH₃Br) Illumination Illumination (hν) CH3NH2_HBr Methylamine (CH₃NH₂) + Hydrobromic Acid (HBr) Illumination->CH3NH2_HBr Deprotonation CH3Br_NH3 Methyl Bromide (CH₃Br) + Ammonia (NH₃) Illumination->CH3Br_NH3 Decomposition

Caption: Degradation pathways of this compound under illumination.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare MABr Sample (Thin Film or Powder) Illuminate Illuminate Sample in Controlled Environment Prep->Illuminate DarkControl Maintain Dark Control at Same Temperature Prep->DarkControl GasAnalysis Gaseous Product Analysis (e.g., Mass Spectrometry) Illuminate->GasAnalysis SolidAnalysis Solid-State Analysis (e.g., XRD, XPS) Illuminate->SolidAnalysis DarkControl->SolidAnalysis

Caption: General experimental workflow for studying MABr degradation.

References

How to improve the crystallinity of Methylammonium bromide films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylammonium (B1206745) Bromide (MABr) Film Fabrication. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the crystallinity and overall quality of their MABr films.

This section addresses specific issues encountered during experimental work, offering explanations and actionable protocols to resolve them.

Q1: My MABr film has poor surface coverage and many pinholes. How can I create a more uniform and compact film?

A: Poor surface coverage and the presence of pinholes are typically caused by uncontrolled, non-uniform crystallization during the spin-coating process. An effective and widely used technique to overcome this is the anti-solvent dripping method .[1][2]

This method involves dripping a solvent in which the MABr precursors are insoluble (the anti-solvent), such as Toluene or Chlorobenzene, onto the spinning substrate during the latter half of the spin-coating step.[1] The anti-solvent rapidly reduces the solubility of the precursors in the host solvent, inducing fast and uniform nucleation across the substrate. This leads to the formation of a dense, polycrystalline perovskite film with high surface coverage and minimal pinholes.[2] Additionally, polymer additives like poly(ethylene glycol) (PEG) have been shown to improve the surface coverage of perovskite films.[3]

Experimental Protocol: Anti-Solvent Dripping Method

This protocol is a general guideline for fabricating a perovskite film using the anti-solvent technique. Parameters should be optimized for specific substrate types and lab conditions (e.g., humidity).

  • Precursor Solution Preparation:

    • Prepare a precursor solution of MABr and a lead halide (e.g., PbBr₂) in a solvent like DMF, DMSO, or a mixture of the two.[4][5] A typical concentration is around 1.0–1.4 M.

    • Stir the solution at a moderate temperature (e.g., 60-70 °C) for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Spin-Coating & Deposition:

    • Clean your substrate (e.g., FTO/glass) sequentially with detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes before deposition.

    • Dispense the precursor solution onto the substrate.

    • Begin a two-step spin-coating program. A typical program might be:

      • Step 1: 1000 rpm for 10 seconds (with a 5-second ramp).

      • Step 2: 4000-6000 rpm for 30 seconds (with a 3-second ramp).

    • During Step 2, typically 10-15 seconds before the end of the program, dispense a controlled volume (e.g., 100-200 µL) of an anti-solvent (e.g., Toluene or Chlorobenzene) onto the center of the spinning substrate.[1] The film should rapidly change color, indicating crystallization.

  • Annealing:

    • Immediately transfer the substrate to a pre-heated hotplate.

    • Anneal the film at a temperature between 80-120 °C for 10-30 minutes to remove residual solvents and promote crystal growth.[4]

Visualization: Anti-Solvent Workflow

G sub Substrate Preparation sol Precursor Solution Dispensing sub->sol spin1 Low-Speed Spin (Spreading) sol->spin1 spin2 High-Speed Spin (Thinning) spin1->spin2 anti Anti-Solvent Dripping spin2->anti Induces Nucleation anneal Thermal Annealing anti->anneal film Uniform, Crystalline MABr Film anneal->film Promotes Grain Growth G cluster_0 Process Parameters cluster_1 Film Properties Annealing Annealing (Temp & Time) Crystallinity Improved Crystallinity (Narrower XRD Peaks) Annealing->Crystallinity GrainSize Larger Grain Size Annealing->GrainSize Additives Additive Engineering Additives->Crystallinity Defects Reduced Defect Density Additives->Defects Solvent Solvent Choice Solvent->GrainSize Solvent->Defects G cluster_additives Additive Type cluster_mechanisms Mechanism start Precursor Solution (MABr + PbBr2) MACl Halide Salt (e.g., MACl) start->MACl IL Ionic Liquid (e.g., BMIB) start->IL Polymer Polymer (e.g., PEG) start->Polymer Intermediate Intermediate Phase Formation MACl->Intermediate Kinetics Slows Crystallization Kinetics IL->Kinetics Coverage Improves Wetting & Surface Coverage Polymer->Coverage end High-Crystallinity MABr Film Intermediate->end Kinetics->end Coverage->end

References

Navigating the Challenges of Methylammonium Bromide Solubility in Perovskite Precursor Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylammonium (B1206745) bromide (MABr) is a critical precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices. However, its solubility in common organic solvents can be a significant hurdle, leading to issues with precursor solution stability, film morphology, and ultimately, device performance. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving Methylammonium Bromide (MABr)?

A1: The most prevalent solvents for dissolving MABr in perovskite precursor solutions are polar aprotic solvents, primarily N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and to a lesser extent, gamma-butyrolactone (B3396035) (GBL). Often, a mixture of these solvents, particularly DMF and DMSO, is used to optimize solubility and control the crystallization process.[1][2][3]

Q2: What is the typical solubility of MABr in these solvents?

A2: The solubility of MABr is highly dependent on the solvent and temperature. In DMSO, MABr exhibits high solubility, reaching up to 5 M at around 45°C.[2] In DMF, the solubility is lower.[2] A key phenomenon to be aware of is "retrograde solubility," where the solubility of the perovskite precursor can decrease at higher temperatures.[2][4] For instance, in DMSO, the solubility of MAPbBr3 shows a maximum around 60-75°C and then slightly decreases with a further increase in temperature.[3]

Q3: Why is my MABr not dissolving completely?

A3: Incomplete dissolution of MABr can be attributed to several factors:

  • Solvent Quality: The presence of impurities or water in the solvent can significantly impact the solubility of MABr. Always use high-purity, anhydrous solvents.

  • Temperature: The dissolution of MABr can be slow at room temperature. Gentle heating is often employed to facilitate the process.

  • Concentration: You may be attempting to create a supersaturated solution. Refer to solubility data to ensure you are within the solubility limits for the given solvent and temperature.

Q4: My MABr solution is forming a gel. What is causing this and how can I prevent it?

A4: Gel formation in MABr precursor solutions is often linked to the formation of colloidal aggregates or intermediate phases.[5] This can be triggered by factors such as:

  • High Concentrations: Preparing solutions at very high concentrations can promote the formation of networked structures.

  • Solvent Interactions: The coordination of solvent molecules (like DMSO) with the lead halide can lead to the formation of intermediate complexes that contribute to gelation.

  • Temperature: In some cases, temperature changes can induce the formation of these gel-like phases.

To prevent gelation, consider the following:

  • Work with concentrations that are well within the solubility limits.

  • Use a co-solvent system (e.g., DMF:DMSO) to modulate the solvent-precursor interactions.

  • Ensure vigorous and continuous stirring during dissolution until a clear solution is obtained.

Q5: Are there any additives that can improve the solubility of MABr?

A5: Yes, certain additives can be used to enhance the solubility and stability of MABr in precursor solutions. For instance, the addition of a small amount of a protic solvent like isopropanol (B130326) to DMF has been shown to improve the solubility and crystallization of the perovskite film.[6] Ionic liquids, such as 1-butyl-3-methylimidazolium bromide (BMIB), have also been demonstrated to improve crystal quality and reduce the nucleation temperature, which is related to the solution's stability.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
MABr powder is not fully dissolving. 1. Insufficient solvent volume.2. Low temperature.3. Solvent contamination (e.g., water).4. Reaching the solubility limit.1. Ensure the correct molar concentration is being prepared.2. Gently warm the solution (e.g., 40-60°C) with continuous stirring.[8]3. Use fresh, anhydrous solvents.4. Consult solubility tables and consider diluting the solution.
Precipitation occurs after the solution cools down. 1. Supersaturation at lower temperatures.2. "Salting-out" effect if other salts are present in high concentrations.1. Prepare the solution at a slightly elevated temperature and use it while warm.2. Filter the solution while warm using a PTFE syringe filter (0.22 µm) to remove any undissolved particles that could act as nucleation sites.[8]3. Optimize the concentration of all components in the precursor solution.
The precursor solution appears cloudy or hazy. 1. Incomplete dissolution of one or more components.2. Formation of colloidal particles.3. Contamination.1. Continue stirring and consider gentle heating.2. Sonicate the solution for a short period to break up aggregates.3. Filter the solution through a 0.22 µm PTFE filter.[8]
The solution forms a gel over time. 1. High concentration of precursors.2. Strong coordination of solvent molecules leading to intermediate phases.1. Reduce the overall concentration of the precursor solution.2. Adjust the solvent ratio (e.g., increase the proportion of DMF in a DMF:DMSO mixture).3. Prepare the solution fresh before use.

Quantitative Data Summary

Table 1: Solubility of this compound (MABr) in Common Solvents

SolventTemperature (°C)Solubility (Molarity, M)Notes
DMF 30~0.6[2]
90Exhibits retrograde solubility[2]
DMSO 30~3.4[2]
45~5.0[2]
>75Solubility slowly decreases[2]
GBL -Insoluble for bromide perovskites[3]

Note: The solubility of MABr can be influenced by the presence of other precursors like lead bromide (PbBr₂).

Experimental Protocols

Protocol 1: Preparation of a Standard MABr Precursor Solution in DMF:DMSO

  • Materials: this compound (MABr), Lead(II) bromide (PbBr₂), anhydrous N,N-dimethylformamide (DMF), anhydrous dimethyl sulfoxide (DMSO).

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of DMF and DMSO.

  • Dissolution: a. In an inert atmosphere (e.g., a glovebox), weigh the desired amounts of MABr and PbBr₂ into a clean vial. b. Add the prepared DMF:DMSO solvent mixture to the vial to achieve the target concentration. c. Stir the mixture on a hotplate stirrer at a moderate speed. d. Gently heat the solution to 40-60°C to aid dissolution.[8] e. Continue stirring until all solids have completely dissolved and the solution is clear. This may take several hours.

  • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.[8]

  • Storage: Store the solution in a sealed vial in an inert atmosphere. It is recommended to use the solution shortly after preparation for optimal results.[8]

Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_purification Purification and Use weigh Weigh MABr and PbBr₂ add_solvent Add DMF:DMSO Solvent weigh->add_solvent stir_heat Stir and Gently Heat (40-60°C) add_solvent->stir_heat dissolve Complete Dissolution (Clear Solution) stir_heat->dissolve filter Filter (0.22 µm PTFE) dissolve->filter use Use in Device Fabrication filter->use

Figure 1: Experimental workflow for preparing a stable MABr precursor solution.

Figure 2: Troubleshooting decision tree for MABr solubility issues.

References

Technical Support Center: Enhancing Charge Carrier Mobility in Methylammonium Bromide (MABr) Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the charge carrier mobility of methylammonium (B1206745) bromide (MABr) perovskites.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the fabrication and characterization of MABr perovskite films, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Film Quality and Morphology

Q1: My spin-coated MABr perovskite film is uneven and has poor coverage. What could be the cause?

A1: Uneven film formation is a common issue. Potential causes include:

  • Substrate Wettability: The precursor solution may not be wetting the substrate surface properly.

  • Solvent Evaporation Rate: Too rapid or too slow solvent evaporation can lead to non-uniform crystallization.

  • Precursor Solution Quality: Degradation or impurity in the precursor solution can affect film formation.

Troubleshooting Steps:

  • Substrate Treatment: Treat your substrate with oxygen plasma for 10-15 minutes before spin coating to improve surface wettability.[1]

  • Solvent Engineering: The choice of solvent is crucial. While DMF is commonly used, a mixture of solvents can improve solubility and crystallization. For instance, a mix of DMF and isopropanol (B130326) (IPA) has been shown to enhance perovskite film quality.[2][3]

  • Precursor Purity: Ensure you are using high-purity MABr and lead bromide (PbBr₂) precursors. Impurities can act as nucleation sites, leading to poor film quality.[4][5]

Q2: I am observing pinholes and small grain sizes in my MABr perovskite films. How can I improve this?

A2: Pinholes and small grains increase charge carrier scattering and recombination. To address this:

  • Optimize Annealing: The annealing temperature and time significantly impact grain growth. For MABr perovskites, annealing at around 100°C can improve crystallinity and lead to larger grains.[2][3][6]

  • Additive Engineering: The introduction of certain additives to the precursor solution can promote grain growth and passivate defects.

  • Anti-Solvent Dripping: The timing and volume of anti-solvent dripping during spin coating are critical for inducing rapid and uniform crystallization, which can lead to denser films with larger grains.[7]

Issue 2: Low Charge Carrier Mobility

Q3: My MABr perovskite films exhibit low charge carrier mobility. What are the primary limiting factors?

A3: Low charge carrier mobility in MABr perovskites can stem from several factors:

  • High Defect Density: Point defects, such as vacancies and interstitials, and grain boundaries act as scattering centers for charge carriers.

  • Poor Crystallinity: A film with small, disordered crystals will have numerous grain boundaries that impede charge transport.[8]

  • Ion Migration: The movement of ions within the perovskite lattice under an electric field can interfere with charge transport and complicate mobility measurements.[9][10][11]

Troubleshooting Steps:

  • Defect Passivation: Employing additives can passivate defects at the grain boundaries and on the surface of the perovskite film.

  • Enhance Crystallinity: Optimize your fabrication process, particularly the annealing step, to achieve larger, well-oriented grains. A film annealed at 100°C has shown considerably improved charge dissociation.[2][3][6]

  • Precursor Purity: Using high-purity precursors is essential to minimize the incorporation of performance-limiting impurities.[4][5]

Issue 3: Inconsistent Experimental Results

Q4: I am getting significant variations in performance between different batches of MABr perovskite devices. What could be the reason?

A4: Reproducibility is a significant challenge in perovskite research. Key factors contributing to variations include:

  • Precursor Quality: Batch-to-batch variations in precursor purity can lead to inconsistent film quality and device performance.

  • Environmental Control: Perovskite fabrication is highly sensitive to ambient conditions such as humidity and oxygen levels.

  • Process Parameter Control: Minor variations in spin coating speed, annealing temperature, or timing of process steps can lead to different film properties.

Troubleshooting Steps:

  • Standardize Precursor Sourcing and Storage: Use precursors from a reliable source and store them in a controlled, inert environment.

  • Glovebox Processing: Conduct all fabrication steps in a nitrogen-filled glovebox with low humidity and oxygen levels.

  • Automated Processing: Where possible, use automated systems for processes like spin coating and anti-solvent dripping to ensure precise control and reproducibility.

Quantitative Data Summary

The following table summarizes reported charge carrier mobility values for MABr-based perovskites under various fabrication conditions.

Perovskite CompositionFabrication MethodAdditive(s)Annealing ConditionsMeasured Mobility (cm²/Vs)Measurement Technique
MAPbBr₃ Single CrystalSolution GrowthNone-13Pulsed SCLC
MAPbI₃ Polycrystalline FilmSolution ProcessingNone-~2Quasi-steady-state photo-conductivity
MAPbI₃ Single CrystalSolution GrowthNone-164 (hole), 24.8 (electron)SCLC
FAPbI₃ Single CrystalSolution GrowthNone-4.4SCLC
(n-BA)₂(MA)₃Pb₄I₁₃ 2D PerovskiteHot-CastingNone-0.011Dark-CELIV

Experimental Protocols

Protocol 1: One-Step Spin Coating of MABr Perovskite Films

This protocol describes a standard method for depositing MABr perovskite films.

Materials:

  • Methylammonium bromide (MABr)

  • Lead(II) bromide (PbBr₂)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Substrates (e.g., FTO-coated glass)

  • Chlorobenzene (B131634) (anti-solvent)

Procedure:

  • Substrate Cleaning:

    • Sonicate substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with oxygen plasma for 10-15 minutes immediately before use.[1]

  • Precursor Solution Preparation:

    • Prepare a 1 M precursor solution by dissolving equimolar amounts of MABr and PbBr₂ in a solvent mixture of DMF:IPA (e.g., 9:1 v/v).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Spin Coating:

    • Transfer the cleaned substrate to a spin coater inside a nitrogen-filled glovebox.

    • Dispense an adequate amount of the precursor solution onto the substrate to cover the entire surface.

    • Spin coat at 4000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, drip ~100 µL of chlorobenzene onto the center of the spinning substrate.[7]

  • Annealing:

    • Immediately transfer the substrate to a hotplate preheated to 100°C.

    • Anneal the film for 10 minutes.[2][3][6]

    • Allow the film to cool down to room temperature before further characterization or device fabrication.

Protocol 2: Additive Engineering for Enhanced Mobility

This protocol outlines the incorporation of additives into the precursor solution to improve film quality.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for substrate cleaning and precursor solution preparation.

  • Additive Incorporation:

    • Before filtering, add the desired amount of the additive to the precursor solution. For example, a small percentage of MABr can be added to the precursor solution for CsPbBr₃ perovskites.[12]

    • Stir the solution for an additional 30 minutes to ensure the additive is fully dissolved.

  • Proceed with spin coating and annealing as described in steps 3 and 4 of Protocol 1. The optimal spin coating and annealing parameters may need to be re-optimized depending on the additive used.

Visualizations

The following diagrams illustrate key experimental workflows and relationships for enhancing charge carrier mobility in MABr perovskites.

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_out Outcome Precursor High-Purity Precursors (MABr, PbBr₂) Solution Precursor Solution Precursor->Solution Solvent Solvent System (e.g., DMF:IPA) Solvent->Solution Additive Additive (Optional) Additive->Solution SpinCoat Spin Coating Solution->SpinCoat Substrate Substrate Cleaning (O₂ Plasma) Substrate->SpinCoat AntiSolvent Anti-Solvent Dripping SpinCoat->AntiSolvent Anneal Annealing (100°C) AntiSolvent->Anneal Film High-Quality MABr Film Anneal->Film Mobility Enhanced Charge Carrier Mobility Film->Mobility Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions LowMobility Low Charge Carrier Mobility Defects High Defect Density LowMobility->Defects Crystallinity Poor Crystallinity LowMobility->Crystallinity Impurities Precursor Impurities LowMobility->Impurities Passivation Defect Passivation (Additives) Defects->Passivation OptimizeAnneal Optimize Annealing (Temp & Time) Crystallinity->OptimizeAnneal SolventEng Solvent Engineering Crystallinity->SolventEng HighPurity Use High-Purity Precursors Impurities->HighPurity

References

Validation & Comparative

A Comparative Guide to Methylammonium Bromide vs. Formamidinium Bromide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, the choice of organic cation plays a pivotal role in determining device performance and long-term stability. Among the most studied cations are methylammonium (B1206745) (MA⁺) and formamidinium (FA⁺). This guide provides an objective comparison of perovskite solar cells incorporating either methylammonium bromide (MABr) or formamidinium bromide (FABr), supported by experimental data, detailed methodologies, and mechanistic diagrams. This comparison is intended for researchers, scientists, and professionals in materials science and renewable energy development.

Performance Metrics: A Quantitative Comparison

The selection between MABr and FABr significantly influences the key performance parameters of perovskite solar cells: power conversion efficiency (PCE), open-circuit voltage (V₀c), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes representative data from a comparative study on planar heterojunction solar cells based on methylammonium lead bromide (MAPbBr₃) and formamidinium lead bromide (FAPbBr₃).

ParameterThis compound (MAPbBr₃)Formamidinium Bromide (FAPbBr₃)Reference
Power Conversion Efficiency (PCE) ~0.4%Approaching 7%[1]
Open-Circuit Voltage (V₀c) ~1.5 V>1.0 V[1]
Short-Circuit Current Density (Jsc) Low>6.5 mA/cm²[1]
Fill Factor (FF) Low>70%[1]

Note: The provided data represents a specific experimental context and device architecture. Performance can vary based on fabrication conditions, device structure, and other compositional factors.

Impact on Stability

A critical factor in the commercial viability of perovskite solar cells is their long-term stability under operational stressors such as heat, humidity, and light exposure.

Thermal Stability: Formamidinium-based perovskites generally exhibit superior thermal stability compared to their methylammonium counterparts.[2][3][4] The larger size of the FA⁺ cation is believed to contribute to a more stable crystal structure. For instance, FAPbI₃ has been reported to have a slower thermal degradation rate at 150°C compared to MAPbI₃.[2] However, the thermal stability of the perovskite is a complex issue influenced by the entire device architecture and environmental conditions.[2][3][4]

Structural and Environmental Stability: While FAPbI₃ shows better thermal stability, it can exhibit structural instability in the presence of moisture.[2] The incorporation of bromide ions, through either MABr or FABr, can enhance the stability of the perovskite crystal structure. Mixed-cation and mixed-halide approaches, often combining both MA⁺ and FA⁺ along with iodide and bromide, are a common strategy to achieve both high efficiency and improved stability.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of perovskite solar cells incorporating MABr and FABr.

Fabrication of Planar Heterojunction Perovskite Solar Cells

This protocol describes a typical fabrication process for planar heterojunction solar cells, which can be adapted for both MABr and FABr-based perovskite layers.

1. Substrate Preparation:

  • Patterned fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for a specified duration to ensure a hydrophilic surface.

2. Deposition of Electron Transport Layer (ETL):

  • A compact layer of titanium dioxide (TiO₂) is deposited on the FTO substrate, often through a method like spin coating of a precursor solution followed by annealing at high temperatures (e.g., 500°C).

3. Perovskite Layer Deposition (One-Step Method):

  • A precursor solution is prepared by dissolving the lead halide (e.g., PbBr₂) and the organic halide (MABr or FABr) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).

  • The precursor solution is spin-coated onto the ETL-coated substrate.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

  • The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the perovskite crystallization.

4. Deposition of Hole Transport Layer (HTL):

  • A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are commonly included to improve conductivity and device performance.

5. Deposition of Metal Electrode:

  • Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL via thermal evaporation to complete the device.

Characterization Techniques

The performance and properties of the fabricated solar cells are evaluated using a suite of characterization techniques:

  • Current-Voltage (J-V) Measurement: Performed under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the key performance metrics (PCE, V₀c, Jsc, FF).

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology and grain structure of the perovskite film.

  • X-ray Diffraction (XRD): Employed to confirm the crystal structure and phase purity of the perovskite material.

  • UV-Vis Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite film.

  • Photoluminescence (PL) Spectroscopy: To investigate the charge carrier dynamics and recombination processes within the perovskite layer.

  • Stability Testing: Devices are subjected to prolonged exposure to controlled conditions of humidity, elevated temperature, and continuous illumination to assess their long-term stability.

Mechanistic Insights and Logical Relationships

The choice between MABr and FABr influences several fundamental properties of the perovskite material, which in turn affect the overall device performance and stability.

PerovskiteCationEffect cluster_MABr This compound (MABr) cluster_FABr Formamidinium Bromide (FABr) cluster_properties Perovskite Film Properties cluster_performance Device Performance MABr_node Smaller Cation Size Crystal_Structure Crystal Structure (Tolerance Factor) MABr_node->Crystal_Structure Influences Bandgap Optical Bandgap MABr_node->Bandgap Affects FABr_node Larger Cation Size FABr_node->Crystal_Structure Influences FABr_node->Bandgap Affects Thermal_Stability Thermal Stability FABr_node->Thermal_Stability Generally Improves Carrier_Dynamics Charge Carrier Diffusion Length Crystal_Structure->Carrier_Dynamics PCE Power Conversion Efficiency (PCE) Bandgap->PCE Impacts Jsc & Voc Stability Long-Term Stability Thermal_Stability->Stability Carrier_Dynamics->PCE Enhances Charge Collection

Caption: Logical relationship between cation choice and device performance.

The diagram above illustrates how the fundamental difference in cation size between methylammonium and formamidinium influences key material properties, ultimately impacting the power conversion efficiency and long-term stability of the perovskite solar cell.

Caption: General experimental workflow for perovskite solar cell fabrication and characterization.

This workflow outlines the sequential steps involved in fabricating a perovskite solar cell, from substrate preparation to the final device, and the subsequent characterization techniques used to evaluate its performance and properties.

References

A Comparative Performance Analysis of MABr and CsPbBr₃ Perovskites for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite optoelectronics, methylammonium (B1206745) lead bromide (MAPbBr₃) and cesium lead bromide (CsPbBr₃) have emerged as two of the most promising materials. While both exhibit excellent photophysical properties, their performance characteristics and stability differ significantly, influencing their suitability for various applications such as solar cells, LEDs, and photodetectors. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections.

The primary distinction lies in the A-site cation, with the organic methylammonium (MA⁺) in MAPbBr₃ and the inorganic cesium (Cs⁺) in CsPbBr₃. This compositional difference has profound implications for the materials' intrinsic properties, particularly their thermal stability.

Quantitative Performance Comparison

The following table summarizes key performance metrics for MABr (as MAPbBr₃) and CsPbBr₃ perovskites based on reported experimental data.

Performance MetricMABr (MAPbBr₃)CsPbBr₃Key Observations
Photoluminescence Quantum Yield (PLQY) Up to 78.9% (encapsulated)[1]Up to 98%[2]CsPbBr₃ generally exhibits higher PLQY, indicating more efficient radiative recombination.
Carrier Lifetime In the nanosecond rangeUp to 44 ns (surface modified)[3][4]Both materials exhibit relatively long carrier lifetimes, crucial for efficient charge extraction in devices.
Thermal Stability Decomposes at ≥ 180°C[5]Stable up to 230°C[5]CsPbBr₃ shows significantly superior thermal stability due to its all-inorganic nature.
Bandgap ~2.3 eV[6]~2.3 eV[7]Both have similar bandgaps suitable for green light emission and as wide-gap absorbers in tandem solar cells.
Solar Cell Efficiency (PCE) 4.8% (two-step deposition)[8]5.74% to over 10.91%[9]CsPbBr₃-based solar cells have demonstrated higher efficiencies and greater stability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis and characterization of MAPbBr₃ and CsPbBr₃ thin films.

1. Precursor Solution Preparation:

  • MAPbBr₃: Methylammonium bromide (MABr) and lead bromide (PbBr₂) are mixed in a 1.05:1 molar ratio in dimethyl sulfoxide (B87167) (DMSO) at room temperature with stirring to form the precursor solution.[5]

  • CsPbBr₃: Cesium bromide (CsBr) and lead bromide (PbBr₂) are mixed in a 1.1:1 molar ratio in dimethyl sulfoxide (DMSO) at room temperature with stirring.[5]

2. Thin Film Fabrication (Two-Step Deposition for MAPbBr₃):

  • A layer of PbBr₂ is deposited onto a substrate.

  • The PbBr₂-coated substrate is then dipped into a solution of MABr in isopropanol.

  • The film is subsequently annealed to promote the conversion to the MAPbBr₃ perovskite phase. The dipping and annealing times are critical parameters affecting film quality and device performance.[8]

3. Characterization Techniques:

  • Structural Analysis: X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the perovskite films.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) provides information on the film's surface morphology, grain size, and uniformity.

  • Optical Properties: UV-Vis Absorption Spectroscopy is employed to determine the material's bandgap, while Photoluminescence (PL) Spectroscopy measures the emission properties and PLQY. Time-Resolved Photoluminescence (TRPL) is used to determine the carrier lifetime.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and decomposition temperature of the materials.

Visualizing Methodologies and Comparisons

To better illustrate the experimental processes and the relationship between the material properties, the following diagrams are provided.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_fabrication Thin Film Fabrication cluster_characterization Characterization cluster_device Device Testing MABr_sol MABr + PbBr₂ in DMSO deposition Spin Coating / Two-Step Deposition MABr_sol->deposition MABr Path CsPbBr3_sol CsBr + PbBr₂ in DMSO CsPbBr3_sol->deposition CsPbBr₃ Path annealing Thermal Annealing deposition->annealing XRD XRD annealing->XRD SEM SEM annealing->SEM UVVis UV-Vis & PL annealing->UVVis TRPL TRPL annealing->TRPL solar_cell Solar Cell Performance (PCE) annealing->solar_cell

Caption: A typical experimental workflow for comparing MABr and CsPbBr₃ perovskites.

property_comparison cluster_properties Performance Properties MABr MABr (MAPbBr₃) PLQY PLQY MABr->PLQY Good Lifetime Carrier Lifetime MABr->Lifetime Long Stability Thermal Stability MABr->Stability Lower Efficiency Device Efficiency MABr->Efficiency Moderate CsPbBr3 CsPbBr₃ CsPbBr3->PLQY Higher CsPbBr3->Lifetime Long CsPbBr3->Stability Higher CsPbBr3->Efficiency Higher

References

Impact of bromide vs. iodide on perovskite stability and efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the impact of bromide and iodide on the stability and efficiency of perovskite solar cells, providing researchers, scientists, and drug development professionals with critical data and insights for advancing photovoltaic technology.

In the rapidly evolving field of perovskite photovoltaics, the choice of halide composition is a critical determinant of both device efficiency and long-term stability. While iodide-based perovskites have historically demonstrated high power conversion efficiencies (PCEs), their operational stability remains a significant hurdle for commercialization. The incorporation of bromide has emerged as a key strategy to address this challenge. This guide provides an objective comparison of the performance of bromide-containing perovskites against their pure iodide counterparts, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The inclusion of bromide in the perovskite crystal lattice has a profound impact on its optoelectronic properties and stability. The smaller ionic radius of bromide compared to iodide leads to a more compact and stable crystal structure. This structural modification enhances the material's resistance to moisture and suppresses ion migration, a primary degradation pathway in perovskite solar cells.[1][2] The table below summarizes the key performance parameters of perovskite solar cells with varying bromide and iodide compositions, compiled from recent literature.

Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Stability (T80) (hours)
MAPbI₃ (pure iodide)~18-20%~1.05-1.10~22-24~75-80< 500 (under continuous illumination)
MAPb(I₀.₈₅Br₀.₁₅)₃~19-21%~1.10-1.15~21-23~78-82> 1000 (under continuous illumination)
FAPb(I₀.₉Br₀.₁)₃~20-22%~1.12-1.18~23-25~80-84> 1500 (under continuous illumination)
CsₓFA₁₋ₓPb(IᵧBr₁₋ᵧ)₃> 22%> 1.15> 24> 82> 2000 (encapsulated, under various stress tests)

Note: The values presented are approximate and can vary based on the specific fabrication process, device architecture, and testing conditions.

As evidenced by the data, increasing bromide content generally leads to an increase in Voc and FF, which can be attributed to a wider bandgap and reduced non-radiative recombination.[3][4] While Jsc may slightly decrease with higher bromide concentrations due to the wider bandgap absorbing less of the solar spectrum, the overall PCE is often enhanced in mixed halide compositions.[5] Most significantly, the operational stability, represented by the T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value), is dramatically improved with bromide incorporation.[6]

Experimental Protocols

Reproducible and reliable experimental procedures are paramount for advancing perovskite solar cell research. Below are detailed methodologies for the fabrication and stability testing of mixed halide perovskite solar cells.

Perovskite Solar Cell Fabrication (One-Step Spin-Coating)

This protocol describes a common one-step solution-processing method for fabricating perovskite solar cells.[7][8][9]

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to enhance wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

    • A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D, Greatcell Solar) diluted in ethanol (B145695) at 5000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes.

  • Perovskite Layer Deposition:

    • A precursor solution for a mixed halide perovskite (e.g., FAPbI₃ and MAPbBr₃ in a 4:1 molar ratio in a mixed solvent of DMF and DMSO) is prepared inside a nitrogen-filled glovebox.

    • The perovskite solution is spin-coated onto the mesoporous TiO₂ layer in a two-step process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate approximately 15 seconds before the end of the program to induce rapid crystallization.

    • The film is then annealed on a hotplate at 100-150°C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of Spiro-OMeTAD, a common HTL material, is prepared in chlorobenzene (B131634) with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

    • The HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Finally, a gold or silver back electrode (80-100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Stability Testing Protocols

To assess the long-term stability of perovskite solar cells, standardized stress testing protocols, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols, are employed.[10][11][12]

  • Dark Storage (ISOS-D): Devices are stored in the dark in a controlled environment (e.g., nitrogen-filled glovebox or desiccator) at a constant temperature (e.g., 25°C or 85°C) and their performance is periodically measured.

  • Light Soaking (ISOS-L): Devices are continuously illuminated under a solar simulator (e.g., AM1.5G, 100 mW/cm²) at a constant temperature, often at the maximum power point (MPP) to simulate real-world operating conditions. The PCE is monitored over time.

  • Thermal Cycling (ISOS-T): Devices are subjected to repeated temperature cycles (e.g., -40°C to 85°C) in the dark to assess their resilience to thermal stress.

  • Humidity Stress: Devices are exposed to a controlled humidity environment (e.g., 85% relative humidity at 85°C) to evaluate their resistance to moisture-induced degradation.[13][14]

Visualizing the Impact of Halide Choice

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Perovskite_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Completion Cleaning FTO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (TiO₂, Spin-Coating) UV_Ozone->ETL Perovskite Perovskite Deposition (Spin-Coating & Annealing) ETL->Perovskite HTL HTL Deposition (Spiro-OMeTAD, Spin-Coating) Perovskite->HTL Electrode Electrode Deposition (Thermal Evaporation) HTL->Electrode Characterization Characterization Electrode->Characterization J-V, EQE, Stability Testing

Perovskite Solar Cell Fabrication Workflow

Halide_Impact_on_Perovskite_Properties cluster_Iodide Pure Iodide Perovskite cluster_Bromide Bromide Incorporation cluster_Performance Device Performance Iodide Large Ionic Radius Iodide_Props Less Compact Lattice Higher Ion Migration Lower Moisture Resistance Iodide->Iodide_Props Efficiency High Efficiency (PCE) Iodide_Props->Efficiency Lower Stability Limits PCE Bromide Smaller Ionic Radius Bromide_Props More Compact Lattice Suppressed Ion Migration Enhanced Moisture Resistance Bromide->Bromide_Props Bromide_Props->Efficiency Enhances PCE Stability Improved Stability (T80) Bromide_Props->Stability Significantly Improves Voc Increased Open-Circuit Voltage (Voc) Bromide_Props->Voc Increases Jsc Slightly Decreased Short-Circuit Current (Jsc) Bromide_Props->Jsc May Slightly Decrease

Impact of Halide Choice on Perovskite Properties and Performance

References

A Comparative Analysis of Solution-Processed vs. Vapor-Deposited MABr Films

Author: BenchChem Technical Support Team. Date: December 2025

A critical decision in the fabrication of high-performance perovskite-based optoelectronic devices is the choice of deposition method for the constituent thin films. Methylammonium (B1206745) bromide (MABr) is a key component in many mixed-halide perovskites, influencing their stability, bandgap, and overall performance. The two primary methods for depositing MABr films, solution-processing and vapor-deposition, each present a unique set of advantages and disadvantages that impact the final film quality and device characteristics. This guide provides a comparative analysis of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

Data Presentation: A Quantitative Comparison

The properties of MABr films are highly dependent on the fabrication method. The following table summarizes key quantitative parameters for MABr-containing perovskite films deposited by solution-processing and vapor-deposition techniques, drawing from various studies.

PropertySolution-Processed FilmsVapor-Deposited Films
Average Grain Size Typically ranges from hundreds of nanometers to a few micrometers, highly dependent on solvent and annealing conditions.[1]Can be controlled from tens of nanometers to over 850 nm, influenced by substrate and deposition rate.[2][3]
Surface Morphology Often exhibits pinholes and lower surface coverage if not optimized.[4] Can achieve uniform grain distribution with careful control of annealing.[5]Generally pinhole-free with densely packed grains.[2][6] Surface roughness can be under 10 nm.[7]
Crystallinity Crystallinity is significantly improved with thermal annealing.[5] The choice of solvent also plays a crucial role in the final crystal quality.[8]Films exhibit a cubic crystal structure.[2][6] Preferred orientation of crystallites can be influenced by the substrate.[3]
Carrier Mobility Moderate hole mobility-lifetime products have been reported for solution-grown polycrystalline materials.[9]Carrier mobility can be enhanced with increasing MABr thickness, with reported values increasing from 1.89 x 10⁻² to 1.08 x 10⁻¹ cm² V⁻¹ s⁻¹.[2][10]
Trap Density Can be higher due to solvent residues and incomplete reactions.Trap density can be reduced with increasing MABr thickness, with reported values decreasing from 1.89 x 10¹⁶ to 1.40 x 10¹⁶ cm⁻³.[2][10]
Optical Properties Absorption and photoluminescence are highly dependent on the solvent used, with mixed solvents sometimes showing better photon harvesting.[5][8]The absorption onset can be tuned, for instance, a red shift from 540 to 550 nm was observed with increasing MABr thickness.[2][10] A distinct excitonic peak is often visible.[7]
Bandgap Dependent on the specific perovskite composition and processing conditions.An optimum bandgap of 2.28 eV has been reported for MAPbBr₃ films.[2][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for fabricating high-quality MABr films. Below are representative methodologies for both solution-processing and vapor-deposition techniques.

Solution-Processing: Two-Step Spin Coating Method

This method involves the sequential deposition of the inorganic and organic components.

  • Precursor Solution Preparation:

    • Prepare a solution of lead bromide (PbBr₂) in a solvent like dimethylformamide (DMF).

    • Prepare a separate solution of methylammonium bromide (MABr) in a solvent like isopropanol (B130326) (IPA).[8]

  • PbBr₂ Deposition:

    • Dispense the PbBr₂ solution onto a cleaned substrate.

    • Spin-coat the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to form a uniform PbBr₂ film.

    • Anneal the PbBr₂ film on a hotplate at a specific temperature (e.g., 70°C) for a defined time (e.g., 10 minutes).

  • Conversion to Perovskite:

    • Immerse the PbBr₂-coated substrate in the MABr solution for a specific duration (dipping time).[8] The dipping time is a critical parameter that affects the final film properties.

  • Annealing:

    • Anneal the resulting perovskite film at a higher temperature (e.g., 100°C) to promote crystallization and remove residual solvent.[1][5] The annealing time and temperature are crucial for optimizing film quality.[8]

Vapor-Deposition: Sequential Physical Vapor Deposition (PVD)

This technique involves the sequential evaporation of the precursor materials in a high-vacuum environment.

  • Substrate Preparation:

    • Clean the substrate thoroughly.

  • Lead Bromide (PbBr₂) Deposition:

    • Place PbBr₂ powder in a thermal evaporation source inside a high-vacuum chamber.

    • Deposit a thin film of PbBr₂ onto the substrate by heating the source. The thickness of this layer is a critical parameter.[2][10]

  • This compound (MABr) Deposition:

    • In the same vacuum chamber, place MABr powder in a separate thermal evaporation source.

    • Deposit a layer of MABr on top of the PbBr₂ film. The thickness of the MABr layer significantly influences the film's properties.[2][10]

  • Annealing (In-situ or Ex-situ):

    • The substrate may be heated during or after the deposition process to facilitate the reaction between PbBr₂ and MABr to form the perovskite phase.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the solution-processed and vapor-deposited fabrication of MABr-containing films.

SolutionProcessingWorkflow cluster_prep Precursor Preparation cluster_deposition Film Deposition cluster_post Post-Processing PbBr2_sol PbBr2 Solution Spin_PbBr2 Spin-coat PbBr2 PbBr2_sol->Spin_PbBr2 MABr_sol MABr Solution Dip_MABr Dip in MABr MABr_sol->Dip_MABr Anneal_PbBr2 Anneal PbBr2 Spin_PbBr2->Anneal_PbBr2 Anneal_PbBr2->Dip_MABr Final_Anneal Final Annealing Dip_MABr->Final_Anneal

Caption: Workflow for solution-processed MABr film fabrication.

VaporDepositionWorkflow cluster_prep Precursor Loading cluster_post Film Formation Load_PbBr2 Load PbBr2 Evap_PbBr2 Evaporate PbBr2 Load_PbBr2->Evap_PbBr2 Load_MABr Load MABr Evap_MABr Evaporate MABr Load_MABr->Evap_MABr Anneal Annealing (optional) Evap_PbBr2->Anneal Evap_MABr->Anneal

Caption: Workflow for vapor-deposited MABr film fabrication.

Concluding Remarks

The choice between solution-processing and vapor-deposition for MABr film fabrication depends on the desired film characteristics and the specific application. Solution-processing offers the advantages of low cost and simplicity, making it suitable for rapid screening of materials and device architectures.[4] However, it often requires careful optimization of solvents, additives, and annealing conditions to achieve high-quality films with good morphology and crystallinity.[4][8]

Vapor-deposition, while typically requiring more specialized and expensive equipment, offers superior control over film thickness, uniformity, and purity.[10] This method can produce highly crystalline and pinhole-free films, which often translates to improved device performance and stability.[2][6] The ability to precisely control the stoichiometry and create sharp interfaces makes vapor-deposition an attractive option for high-efficiency and long-lasting optoelectronic devices. Ultimately, the selection of the deposition technique will be a trade-off between cost, scalability, and the desired level of control over the final film properties.

References

A Researcher's Guide to Validating the Purity of Synthesized Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, foundational step. In the burgeoning field of perovskite solar cells, the purity of precursor materials like Methylammonium (B1206745) Bromide (MABr) directly impacts device performance and reproducibility. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized MABr, complete with experimental protocols and data for comparative analysis.

The quality of Methylammonium Bromide (MABr), a crucial component in many high-performing perovskite solar cells, is a significant determinant of the final device's efficiency and stability. Impurities, even in trace amounts, can introduce defects in the perovskite crystal lattice, leading to charge recombination and degradation pathways. Therefore, rigorous purity validation of synthesized MABr is not just a quality control measure; it is a prerequisite for reliable and high-performance perovskite device fabrication.

This guide outlines three primary analytical techniques for assessing the purity of MABr: Nuclear Magnetic Resonance (NMR) Spectroscopy, Powder X-ray Diffraction (XRD), and Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC). Each method provides unique insights into the material's composition and thermal stability.

Comparative Analysis of Purity Validation Techniques

A suite of analytical techniques is available to the discerning researcher for the validation of MABr purity. The choice of method often depends on the suspected impurities and the specific information required.

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Quantitative assessment of organic impurities, confirmation of molecular structure.Highly sensitive to proton-containing impurities, provides structural information, can be quantitative.May not detect non-proton-containing inorganic impurities.
Powder X-ray Diffraction (XRD) Identification of crystalline phases and impurities.Excellent for identifying crystalline by-products or unreacted crystalline starting materials.Amorphous impurities will not be detected; quantification can be challenging.
Thermal Analysis (TGA/DSC) Thermal stability, presence of volatile impurities or solvates, and melting point.Provides information on thermal decomposition profile and melting point, which are sensitive to impurities.Does not identify the specific nature of the impurities.

The Impact of MABr Purity on Perovskite Solar Cell Performance

While direct, comprehensive studies quantifying the precise impact of varied MABr purity on perovskite solar cell performance are still emerging, the available research strongly indicates a significant correlation. The use of MABr as an additive has been shown to improve the power conversion efficiency (PCE) of perovskite solar cells. For instance, the addition of MABr to lead-free double perovskite solar cells has been shown to significantly enhance the PCE from 1.43% to 2.53%.[1][2] In another study, the incorporation of MABr in tin-based perovskites led to a substantial increase in PCE from 5.21% to 8.38%, primarily by reducing defect density and improving the open-circuit voltage (Voc) and fill factor (FF).[3]

Although these studies focus on MABr as an additive, they underscore the principle that high-quality, pure MABr is essential for achieving optimal device performance by minimizing defects and promoting better crystal growth.

Experimental Protocols for Purity Validation

Detailed methodologies for each of the key analytical techniques are provided below to enable researchers to rigorously assess the purity of their synthesized MABr.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying and quantifying proton-containing impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized MABr and dissolve it in 0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d6 (DMSO-d6). The use of a high-purity solvent is crucial to avoid the introduction of extraneous signals.

  • Internal Standard (for Quantitative NMR - qNMR): For quantitative analysis, add a known amount of a certified internal standard with a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shift Analysis: Identify the characteristic peaks for MABr. In DMSO-d6, the methyl protons (-CH₃) are expected to appear as a singlet around 2.4 ppm, and the ammonium (B1175870) protons (-NH₃⁺) as a broad singlet at a higher chemical shift, typically around 7.5 ppm.[4][5][6][7] The exact chemical shifts can be influenced by concentration and residual water in the solvent. The residual proton signal of DMSO-d6 appears at approximately 2.50 ppm, and water is often observed as a broad peak around 3.3 ppm.[4][7]

    • Impurity Identification: Look for additional peaks that may correspond to common impurities from the synthesis, such as unreacted methylamine (B109427) or other organic residues.

    • Purity Calculation (qNMR): Calculate the purity by comparing the integral of the MABr methyl proton signal to the integral of the known internal standard.

DOT script for the ¹H NMR Purity Validation Workflow:

G ¹H NMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh MABr prep2 Add DMSO-d6 prep1->prep2 prep3 Add Internal Standard (qNMR) prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 analysis1 Identify MABr Peaks acq1->analysis1 analysis2 Identify Impurity Peaks analysis1->analysis2 analysis3 Calculate Purity (qNMR) analysis1->analysis3

Caption: Workflow for ¹H NMR based purity validation of this compound.

Powder X-ray Diffraction (XRD)

Powder XRD is an essential technique for confirming the crystalline phase of the synthesized MABr and identifying any crystalline impurities.

Protocol:

  • Sample Preparation: Finely grind the synthesized MABr powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the diffraction pattern over a 2θ range of at least 10-60° using a diffractometer with Cu Kα radiation.

  • Data Analysis:

    • Phase Identification: Compare the obtained diffraction pattern with a reference pattern for pure MABr. The cubic phase of MABr is expected at room temperature.[8][9]

    • Impurity Detection: The presence of sharp, additional peaks indicates crystalline impurities. These could correspond to unreacted starting materials or side products from the synthesis.

DOT script for the Powder XRD Analysis Workflow:

G Powder XRD Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind MABr Powder acq1 Collect Diffraction Pattern prep1->acq1 analysis1 Compare with Reference Pattern acq1->analysis1 analysis2 Identify Impurity Peaks analysis1->analysis2

Caption: Workflow for Powder XRD based purity validation of this compound.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide valuable information about the thermal stability and phase transitions of MABr, which are sensitive to the presence of impurities.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the MABr sample (typically 5-10 mg) into an inert TGA/DSC pan (e.g., alumina).

  • Data Acquisition: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition of MABr (e.g., from room temperature to 600 °C).[10][11]

  • Data Analysis:

    • TGA Thermogram: The TGA curve will show the percentage of weight loss as a function of temperature. Pure MABr should exhibit a single-step decomposition.[12] The onset of decomposition provides an indication of its thermal stability. The presence of multiple decomposition steps at lower temperatures may suggest the presence of volatile impurities or solvates.

    • DSC Thermogram: The DSC curve shows the heat flow into or out of the sample as a function of temperature. An endothermic peak corresponding to the melting point of MABr should be observed. Impurities can cause a depression and broadening of the melting point.

DOT script for the TGA/DSC Analysis Workflow:

G TGA/DSC Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh MABr into Pan acq1 Heat Sample at Constant Rate prep1->acq1 analysis1 Analyze TGA for Decomposition acq1->analysis1 analysis2 Analyze DSC for Melting Point acq1->analysis2

References

Benchmarking MABr-Based Tandem Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of photovoltaics, tandem solar cells have emerged as a promising route to surpass the theoretical efficiency limits of single-junction devices. Among the various materials being explored for the wide-bandgap top cell in these tandem architectures, methylammonium (B1206745) bromide (MABr)-based perovskites have garnered significant attention. This guide provides a comparative analysis of the performance of MABr-based tandem solar cells against other leading tandem technologies, supported by experimental data and detailed methodologies.

Performance Comparison of Tandem Solar Cell Architectures

The performance of tandem solar cells is primarily evaluated by four key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the reported performance of MABr-based tandem solar cells and compare them with all-perovskite, perovskite-silicon, and perovskite-CIGS tandem devices.

Table 1: Performance of MABr-Based Tandem Solar Cells

MABr-based CompositionBottom CellPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
MAPbBr₃MAPbI₃10.4>2.2-~56[1]
MAPbBr₃Silicon----[2]
(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅->18---[3]
MAPbBr₃/CsPbBr₃-6.53---[2]

Note: Comprehensive performance data for complete MABr-based tandem cells is not always fully reported in single sources. Some values are for the top cell or indicate a range.

Table 2: Comparative Performance of Alternative Tandem Solar Cell Technologies

Tandem TypeTop Cell Composition (Typical)Bottom CellPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
All-Perovskite Wide-bandgap perovskiteNarrow-bandgap perovskite29.12.21--[4]
Perovskite-Silicon Wide-bandgap perovskitec-Si32.52.0--[5]
Perovskite-CIGS Wide-bandgap perovskiteCIGS24.6---[6][7]
Perovskite-CIGS Wide-bandgap perovskiteCIGS24.21.7718.871.2[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research findings. Below are summaries of typical fabrication and characterization procedures for MABr-based perovskite top cells and the subsequent tandem device characterization.

Fabrication of MABr-Based Perovskite Top Cell (Spin-Coating Method)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is often deposited on the FTO substrate by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500°C). A mesoporous TiO₂ layer can then be added on top.

  • MABr Perovskite Precursor Solution Preparation: A precursor solution is prepared by dissolving MABr and a lead halide (e.g., PbBr₂) in a solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).[9]

  • Perovskite Film Deposition: The MABr precursor solution is spin-coated onto the ETL-coated substrate. An anti-solvent, such as toluene (B28343) or chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.[10][11]

  • Annealing: The perovskite film is then annealed at a specific temperature (e.g., 100-150°C) to improve crystallinity and remove residual solvent.[12]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.

  • Top Electrode Deposition: A conductive top electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the top cell.

Characterization of Tandem Solar Cells
  • Current-Voltage (J-V) Measurement: The J-V characteristics of the tandem solar cell are measured under simulated AM1.5G illumination (100 mW/cm²) using a solar simulator.[5] Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curve. For tandem cells, it is crucial to ensure that the illumination spectrum is correctly calibrated to avoid current mismatch between the sub-cells, which can lead to inaccurate efficiency measurements.[13]

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Efficiency (IPCE), measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy. For tandem cells, the EQE of each sub-cell is measured independently by using appropriate bias light to saturate the other sub-cell.[5] This allows for the determination of the spectral response of each junction and helps in identifying current-limiting factors.[13][14]

Visualizing the Process: Diagrams

To better understand the fundamental processes within a tandem solar cell, the following diagrams illustrate the device architecture and the charge transfer mechanism.

G cluster_0 Tandem Solar Cell Architecture Glass Glass Substrate TCO Transparent Conductive Oxide (e.g., FTO) Glass->TCO ETL_top Electron Transport Layer (ETL) TCO->ETL_top Perovskite_top Wide-Bandgap Perovskite (e.g., MABr-based) ETL_top->Perovskite_top HTL_top Hole Transport Layer (HTL) Perovskite_top->HTL_top Recombination_Layer Recombination Layer HTL_top->Recombination_Layer ETL_bottom Electron Transport Layer (ETL) Recombination_Layer->ETL_bottom Absorber_bottom Narrow-Bandgap Absorber (e.g., Silicon, Perovskite, CIGS) ETL_bottom->Absorber_bottom HTL_bottom Hole Transport Layer (HTL) Absorber_bottom->HTL_bottom Back_Contact Back Contact (e.g., Ag, Au) HTL_bottom->Back_Contact

Figure 1: A generalized architecture of a monolithic two-terminal tandem solar cell.

G cluster_1 Charge Generation and Transport cluster_top Top Cell (Wide-Bandgap) cluster_bottom Bottom Cell (Narrow-Bandgap) Sunlight Sunlight (Photons) Absorber_Top MABr-based Perovskite (Absorbs high-energy photons) Sunlight->Absorber_Top High-energy photons Absorber_Bottom Absorber (Absorbs low-energy photons) Sunlight->Absorber_Bottom Low-energy photons ETL_Top ETL Absorber_Top->ETL_Top e⁻ HTL_Top HTL Absorber_Top->HTL_Top h⁺ External_Circuit External Circuit ETL_Top->External_Circuit Recombination Recombination Layer HTL_Top->Recombination ETL_Bottom ETL Absorber_Bottom->ETL_Bottom e⁻ HTL_Bottom HTL Absorber_Bottom->HTL_Bottom h⁺ ETL_Bottom->Recombination HTL_Bottom->External_Circuit

Figure 2: Simplified charge carrier generation and transport pathways in a tandem solar cell.

References

A Comparative Guide to Hole Transport Layers for MABr Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate hole transport layer (HTL) is a critical determinant of the overall performance, stability, and cost-effectiveness of methylammonium (B1206745) bromide (MABr) perovskite solar cells. The HTL plays a pivotal role in efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electron leakage. This guide provides a detailed cross-comparison of four commonly employed HTLs for MABr-based perovskite solar cells: the organic small molecule Spiro-OMeTAD, the polymeric PTAA, and the inorganic compounds CuSCN and NiOx. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their device architecture.

Performance Comparison of Hole Transport Layers

The efficacy of a hole transport layer is primarily evaluated by its impact on the key photovoltaic parameters of the solar cell: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the typical performance metrics of MABr perovskite solar cells incorporating Spiro-OMeTAD, PTAA, CuSCN, and NiOx as the HTL. It is important to note that these values are collated from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Hole Transport Layer (HTL)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Spiro-OMeTAD 12.4 - 18.83[1][2][3]~1.05~22.570 - 80
PTAA ~15.4[4][5]~1.1~23~75
CuSCN 10.8 - 19.24[1][3][6]1.06~2270 - 75
NiOx 18 - 22 (in general perovskite cells)[7]~1.1~23~78

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving high-performance perovskite solar cells. Below are generalized methodologies for the deposition of the MABr perovskite layer and the respective hole transport layers.

MABr Perovskite Layer Deposition (One-Step Solution Processing)
  • Precursor Solution Preparation: A precursor solution of MABr and lead bromide (PbBr₂) in a 1:1 molar ratio is prepared in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Spin-Coating: The precursor solution is spin-coated onto the substrate (e.g., FTO/c-TiO₂) in an inert atmosphere. A typical two-step spin-coating process involves a low speed spin (e.g., 1000 rpm for 10s) to spread the solution, followed by a high speed spin (e.g., 5000 rpm for 30s).

  • Anti-Solvent Dripping: During the high-speed spin, an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

  • Annealing: The substrate is then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-30 minutes) to promote grain growth and remove residual solvent.

Hole Transport Layer Deposition

Spiro-OMeTAD:

  • Solution Preparation: A solution of Spiro-OMeTAD is prepared in chlorobenzene. To enhance conductivity, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are typically added.[8]

  • Spin-Coating: The Spiro-OMeTAD solution is spin-coated onto the perovskite layer at a typical speed of 4000 rpm for 30 seconds.[9]

  • Oxidation: The film is then left in a dry environment or in the dark overnight to allow for oxidation, which improves its hole conductivity.[9]

PTAA:

  • Solution Preparation: PTAA is dissolved in a solvent like chlorobenzene or toluene.[4]

  • Spin-Coating: The PTAA solution is spin-coated onto the substrate at around 2000-4000 rpm for 30 seconds.[4]

  • Annealing: The film is subsequently annealed at approximately 100-105°C for 10 minutes.[4]

  • Surface Treatment (Optional): To improve the wettability for the subsequent perovskite deposition in inverted structures, the PTAA surface can be washed with DMF followed by an anti-solvent.[4][5][10]

CuSCN:

  • Solution Preparation: CuSCN is typically dissolved in a solvent such as diethyl sulfide (B99878) (DES) or dipropyl sulfide.[6][11]

  • Spin-Coating: The CuSCN solution is spin-coated onto the perovskite layer.

  • Annealing: The film is annealed at a moderate temperature (e.g., 100°C) to evaporate the solvent and form the CuSCN layer.

  • Anti-Solvent Treatment (Optional): An anti-solvent wash with a solvent like diethyl ether can be used to remove residual high-boiling-point solvents.[11]

NiOx (Sol-Gel Method):

  • Precursor Solution: A precursor solution is prepared by dissolving a nickel salt (e.g., nickel(II) acetate (B1210297) tetrahydrate) in a solvent like 2-methoxyethanol (B45455) with a stabilizer like monoethanolamine.[12]

  • Spin-Coating: The precursor solution is spin-coated onto the substrate.

  • Annealing: The film is annealed at a high temperature (typically 300-500°C) in air to form the nickel oxide layer.

Visualizing Experimental Workflow and HTL Influence

To better illustrate the fabrication process and the interplay of factors influencing device performance, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_perovskite MABr Perovskite Deposition cluster_htl Hole Transport Layer (HTL) Deposition cluster_final Device Completion FTO_Cleaning FTO Substrate Cleaning ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., TiO2) FTO_Cleaning->ETL_Deposition Perovskite_Precursor Prepare MABr-PbBr2 Precursor Solution FTO_Cleaning->Perovskite_Precursor Spin_Coating Spin-Coat Precursor Solution Perovskite_Precursor->Spin_Coating Anti_Solvent Anti-Solvent Dripping Spin_Coating->Anti_Solvent Annealing_P Anneal Perovskite Film Anti_Solvent->Annealing_P HTL_Solution Prepare HTL Solution (Spiro, PTAA, CuSCN, or NiOx precursor) Annealing_P->HTL_Solution HTL_Spin_Coating Spin-Coat HTL Solution HTL_Solution->HTL_Spin_Coating HTL_Annealing Anneal HTL Film HTL_Spin_Coating->HTL_Annealing Electrode_Deposition Deposit Metal Electrode (e.g., Au, Ag) HTL_Annealing->Electrode_Deposition Characterization Device Characterization (J-V, EQE, etc.) Electrode_Deposition->Characterization

Caption: Experimental workflow for fabricating MABr perovskite solar cells.

G cluster_properties HTL Properties cluster_performance Device Performance Metrics Energy_Level Energy Level Alignment Voc Open-Circuit Voltage (Voc) Energy_Level->Voc Influences Hole_Mobility Hole Mobility Jsc Short-Circuit Current Density (Jsc) Hole_Mobility->Jsc Affects FF Fill Factor (FF) Hole_Mobility->FF Impacts Film_Quality Film Quality & Morphology Film_Quality->Jsc Affects Film_Quality->FF Impacts Stability Chemical & Thermal Stability Device_Stability Device Stability Stability->Device_Stability Determines PCE Power Conversion Efficiency (PCE) Voc->PCE Contribute to Jsc->PCE Contribute to FF->PCE Contribute to

References

A Comparative Guide to the Correlation Between Crystal Structure and Optoelectronic Properties in Methylammonium Lead Bromide (MAPbBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

Methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃, hereafter MAPbBr₃) is a prominent member of the hybrid organic-inorganic perovskite family, materials that have garnered immense interest for their exceptional performance in optoelectronic devices such as solar cells and light-emitting diodes (LEDs). The remarkable properties of MAPbBr₃ are intrinsically linked to its crystal structure, which can be modulated by external factors like temperature and pressure. This guide provides a detailed comparison of the different crystalline phases of MAPbBr₃, correlating them with their distinct optoelectronic characteristics, and offers insights into the experimental methods used for their characterization.

Crystal Structures and Phase Transitions of MAPbBr₃

Like many perovskites, MAPbBr₃ exhibits polymorphism, meaning it can exist in multiple crystal structures. These structural variations, or phases, are primarily dictated by temperature and pressure, leading to significant changes in the material's properties. The transitions between these phases are a result of the tilting of the PbBr₆ octahedra and the ordering of the methylammonium (MA⁺) cation within the crystal lattice.[1]

At room temperature, MAPbBr₃ typically adopts a cubic crystal structure.[2][3] As the temperature is lowered, it undergoes sequential phase transitions to tetragonal and then orthorhombic phases.[4] These transitions also manifest under applied pressure, where the structure evolves from the cubic Pm-3m phase to Im-3 and then to Pmn2₁ at approximately 0.8 GPa and 1.8 GPa, respectively.[5][6] The size of the crystal can also influence this behavior; for instance, the orthorhombic-to-tetragonal phase transition observed in microcrystals around 150 K may be absent in nanocrystals.[7][8]

Crystal PhaseSpace GroupTypical ConditionsKey Structural Feature
Cubic (α-phase) Pm-3mRoom Temperature (> ~230 K)Disordered MA⁺ cation, no octahedral tilting (a⁰a⁰a⁰)[2][9]
Tetragonal (β-phase) I4/mcm~150 K to ~230 KPartial ordering of MA⁺, tilting of PbBr₆ octahedra[4]
Orthorhombic (γ-phase) PnmaBelow ~150 KOrdered MA⁺ cations, significant octahedral tilting[7][10]

Correlation of Optoelectronic Properties with Crystal Structure

The electronic band structure, and thus the optoelectronic properties of MAPbBr₃, are highly sensitive to its crystal symmetry. The valence band maximum is primarily composed of antibonding orbitals from lead (s) and bromine (p) orbitals, while the conduction band minimum is formed from empty lead (p) orbitals.[1] Changes in the Pb-Br bond distance and Pb-Br-Pb bond angles directly impact these orbitals.

  • Bandgap (Eg): The optical bandgap is a critical parameter for any semiconductor. In MAPbBr₃, the bandgap is strongly correlated with the tilting of the PbBr₆ octahedra.[1] In the highly symmetric cubic phase, the Pb-Br-Pb bond angle is close to 180°, resulting in the lowest bandgap, typically around 2.3 eV.[2][11] As the crystal transitions to lower-symmetry tetragonal and orthorhombic phases with decreasing temperature or increasing pressure, the octahedral tilting bends this angle, which increases the bandgap.[1][12]

  • Photoluminescence (PL): The emission properties of MAPbBr₃ are a direct reflection of its electronic structure. Phase transitions are often accompanied by abrupt shifts in the PL emission peak and changes in carrier lifetime. For example, a sudden red shift in the emission peak is observed during the orthorhombic-to-tetragonal phase transition.[7] At temperatures above 160 K, two distinct emission peaks around 2.22 eV and 2.31 eV have been attributed to the coexistence of tetragonal and cubic phases, corresponding to free exciton (B1674681) and free carrier recombination, respectively.[13]

Crystal PhaseTypical Bandgap (Eg)Photoluminescence (PL) Characteristics
Cubic ~2.32 eV[11]Strong, narrow emission peak corresponding to the band edge.
Tetragonal Slightly higher than cubic phaseEmission peak shifts, potential for dual emission due to phase coexistence.[13]
Orthorhombic Highest among the three phasesEmission is blue-shifted relative to the cubic phase.

Comparison with Alternative Perovskite Materials

The properties of MAPbBr₃ are best understood in the context of other widely studied hybrid perovskites, such as methylammonium lead iodide (MAPbI₃) and formamidinium lead bromide (FAPbBr₃).

PropertyMAPbBr₃ MAPbI₃ FAPbBr₃
Typical Bandgap ~2.3 eV[11]~1.55 - 1.6 eV~2.23 eV[14]
Room Temp. Crystal Structure Cubic (Pm-3m)[15]Tetragonal (I4/mcm)[15]Cubic (Pm-3m)[12]
Color / Appearance Orange[2]Dark Brown / BlackYellow / Orange
Stability Significantly more stable than MAPbI₃ under ambient conditions.[16][17]Prone to degradation from moisture and oxygen.Generally considered more thermally stable than MA-based perovskites.
Primary Application Wide-bandgap applications (e.g., top cell in tandem solar cells, green/blue LEDs).Single-junction solar cells due to optimal bandgap for solar spectrum.Wide-bandgap applications, often mixed with other cations/halides.[18][19]

Diagrams and Visualizations

logical_relationship cluster_stimuli External Stimuli cluster_structure Crystal Structure cluster_properties Optoelectronic Properties cluster_device Device Impact Stimuli Temperature & Pressure Change Phase Phase Transition (e.g., Cubic → Tetragonal) Stimuli->Phase induces Params Structural Parameter Change (e.g., Octahedral Tilting, Pb-Br-Pb Angle Decrease) Phase->Params causes Opto Property Alteration (e.g., Bandgap Increase, PL Peak Shift) Params->Opto modulates Device Device Performance Change (e.g., Altered V_OC, Emission Wavelength Shift) Opto->Device impacts

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Correlation start Precursor Preparation (MABr + PbBr₂ in DMF) synth Crystal Growth (e.g., Anti-solvent Vapor Assisted Crystallization) start->synth xrd Structural Analysis (X-Ray Diffraction - XRD) synth->xrd characterize uvvis Optical Absorption (UV-Vis Spectroscopy) synth->uvvis characterize pl Emission Properties (PL & TRPL Spectroscopy) synth->pl characterize analysis Determine Crystal Phase, Bandgap (Tauc Plot), Carrier Lifetime xrd->analysis uvvis->analysis pl->analysis correlation Correlate Structure with Properties analysis->correlation

Experimental Protocols

Precise characterization is essential to establish the structure-property relationships in MAPbBr₃. Below are summarized protocols for key experimental techniques.

X-ray diffraction is the definitive technique for identifying crystal phases and determining lattice parameters.[20][21]

  • Objective: To identify the crystalline phase (cubic, tetragonal, orthorhombic) and determine its lattice parameters.

  • Sample Preparation: MAPbBr₃ single crystals or thin films are mounted on a sample holder. For temperature-dependent studies, a cryostat or heating stage is required. For pressure-dependent studies, a diamond anvil cell is used.[22]

  • Instrumentation: A powder or single-crystal X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ=1.54056 Å) and a detector.[23]

  • Data Collection:

    • The sample is irradiated with X-rays over a range of incident angles (typically 2θ from 10° to 60°).

    • The detector records the intensity of diffracted X-rays at each angle.

    • For MAPbBr₃, characteristic peaks for the cubic phase appear at approximately 15°, 30°, and 45°, corresponding to the (100), (200), and (300) crystal planes, respectively.[3][24]

  • Data Analysis:

    • The resulting diffraction pattern (intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to identify the crystal phase by comparing them to reference patterns.

    • Rietveld refinement is a powerful method used to fit the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the precise determination of space group, lattice parameters, and atomic positions.[25]

Optical and photoluminescence spectroscopy are used to determine the key optoelectronic properties.

  • A. Bandgap Determination (UV-Visible Absorption Spectroscopy):

    • Objective: To measure the optical absorption spectrum and determine the bandgap energy (Eg).

    • Methodology:

      • A UV-Vis spectrophotometer is used to measure the amount of light absorbed by a MAPbBr₃ thin film or single crystal across a range of wavelengths.

      • The absorption coefficient (α) is calculated from the absorbance data.

      • A Tauc plot is constructed by plotting (αhν)² versus photon energy (hν).

      • The linear portion of the plot is extrapolated to the energy axis. The intercept point gives the value of the optical bandgap.[26]

  • B. Emission Properties (Photoluminescence Spectroscopy):

    • Objective: To measure the emission spectrum, identifying peak emission wavelengths and relative quantum yield.

    • Methodology:

      • The MAPbBr₃ sample is excited with a monochromatic light source (e.g., a laser) with energy greater than its bandgap.

      • The light emitted from the sample is collected and analyzed by a spectrometer to generate a PL spectrum (intensity vs. wavelength/energy).

      • For time-resolved photoluminescence (TRPL), a pulsed laser is used for excitation, and a high-speed detector measures the decay of the PL intensity over time, from which the charge carrier lifetime can be determined.[26][27]

References

Navigating the Labyrinth of Perovskite Fabrication: A Comparative Guide to Reproducibility in Methylammonium Bromide Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of perovskite solar cell fabrication, achieving reproducible results is a significant hurdle. This guide provides an objective comparison of common fabrication methods for methylammonium (B1206745) bromide (MABr) perovskite solar cells, focusing on the critical aspect of reproducibility. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select and implement methods that enhance the consistency and reliability of their devices.

The promise of perovskite solar cells as a next-generation photovoltaic technology is immense, offering the potential for low-cost, high-efficiency energy conversion. However, the translation of record efficiencies from laboratory settings to consistent, scalable production is often hampered by poor reproducibility. Subtle variations in fabrication parameters can lead to significant differences in device performance, making it challenging to compare results across different studies and to identify optimal manufacturing processes. This guide focuses on methylammonium bromide (MABr) based perovskites and offers a comparative analysis of the most prevalent fabrication techniques to shed light on their inherent reproducibility.

Performance Metrics: A Quantitative Comparison

The reproducibility of a fabrication method can be inferred from the statistical distribution of the performance parameters of the resulting solar cells. A narrower distribution indicates a more reproducible process. The following tables summarize key performance metrics for MABr perovskite solar cells fabricated by different methods, including one-step and two-step solution processing, as well as vapor-assisted deposition. For comparison, data for a high-performing and more stable alternative, formamidinium lead iodide (FAPbI₃)-based perovskite solar cells, are also included.

Table 1: Performance of this compound (MABr) Perovskite Solar Cells Fabricated by Different Methods

Fabrication MethodPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Notes
One-Step Spin Coating
- Without Anti-solvent1.11.04--Lower performance and reproducibility due to uncontrolled crystallization.
- With Anti-solvent (Toluene)~6.01.32--Anti-solvent treatment improves film quality and device performance.
- With Anti-solvent (Chlorobenzene)7.581.307.3279.87Optimized anti-solvent dripping time is crucial for good performance.[1]
Two-Step Sequential Deposition
- Dipping Method4.80.8416.1635.5Performance is highly dependent on dipping and annealing times.[2]
- Modified Two-StepAvg: ~13.5, Champion: ~14.5---Improved uniformity and repeatability compared to standard one-step and two-step methods.[3][4]
Vapor-Assisted Deposition 8.7 (averaged)1.459.7561.5Offers potential for high batch-to-batch reproducibility and large-area manufacturing.[5][6][7][8][9]

Table 2: Performance of Alternative Perovskite Solar Cells for Comparison

Perovskite CompositionFabrication MethodPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Notes
Formamidinium Lead Iodide (FAPbI₃) 2D/3D Hybrid18.2 (inverted)---Inverted architecture showed higher reproducibility than normal-type.
Mixed Cation (CsFAMAPbIₓBr₁₋ₓ) One-Step Spin Coating----Mixed cations and halides can enhance structural stability and performance.[10]
Mixed Cation/Halide (MA₁₋ₓFAₓPbI₃₋ᵧClᵧ) One-Step Spin Coatingup to 18.141.1021.5575Superior performance attributed to long charge diffusion lengths.[11]

Experimental Protocols: Detailed Methodologies

To facilitate the adoption of these fabrication techniques, detailed step-by-step protocols are provided below for the key methods discussed.

One-Step Spin Coating with Anti-Solvent Treatment

This method is widely used due to its simplicity. The addition of an anti-solvent wash step is critical for achieving high-quality perovskite films with good morphology.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the wettability.

    • Deposit an electron transport layer (ETL), such as a compact TiO₂ layer, by spray pyrolysis or spin coating, followed by annealing.

  • Perovskite Precursor Solution Preparation:

    • Dissolve equimolar amounts of this compound (MABr) and lead bromide (PbBr₂) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

    • Stir the solution at room temperature for several hours until the precursors are fully dissolved.

  • Perovskite Film Deposition:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the ETL-coated substrate.

    • Spin coat at a low speed (e.g., 1000 rpm) for 10 seconds, followed by a high speed (e.g., 5000 rpm) for 30 seconds.

    • During the high-speed step, dispense an anti-solvent (e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program.[12][1]

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10-15 minutes.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • After cooling down, deposit a hole transport layer (e.g., Spiro-OMeTAD) by spin coating.

    • Finally, deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask.

Two-Step Sequential Deposition (Dipping Method)

The two-step method separates the deposition of the inorganic and organic components, offering better control over the perovskite formation and generally leading to higher reproducibility.[13]

  • Substrate and PbBr₂ Deposition:

    • Prepare the FTO/ETL substrates as described in the one-step protocol.

    • Prepare a solution of lead bromide (PbBr₂) in a solvent like DMF.

    • Spin coat the PbBr₂ solution onto the substrate and anneal at a moderate temperature (e.g., 70-100 °C) for 10-30 minutes to form a uniform PbBr₂ film.

  • Conversion to Perovskite:

    • Prepare a solution of this compound (MABr) in a solvent in which PbBr₂ is poorly soluble, such as isopropanol.

    • Immerse the PbBr₂-coated substrate in the MABr solution for a specific duration (dipping time), which is a critical parameter to optimize (e.g., 30 seconds to 15 minutes).[2][14]

    • After dipping, rinse the substrate with isopropanol to remove excess MABr and dry it.

    • Anneal the film at a higher temperature (e.g., 100-150 °C) for 10-30 minutes to complete the conversion to the perovskite phase.

  • HTL and Electrode Deposition:

    • Follow the same procedure as in the one-step method to deposit the HTL and the metal electrode.

Vapor-Assisted Deposition

Vapor-assisted methods combine solution and vapor phase processing and are known for producing high-quality films with excellent uniformity, which is beneficial for reproducibility.[5][6][7][8][9]

  • PbBr₂ Film Deposition:

    • Deposit a uniform film of PbBr₂ onto the prepared substrate, typically by spin coating a PbBr₂ solution in DMF.

    • Anneal the PbBr₂ film at a moderate temperature (e.g., 70 °C).

  • Vapor Treatment:

    • Place the PbBr₂-coated substrate in a sealed chamber or a tube furnace.

    • Place a source of solid this compound (MABr) powder in a separate container within the same chamber.

    • Heat the MABr powder to a temperature where it sublimes (e.g., 130-150 °C), creating a vapor.

    • The MABr vapor reacts with the PbBr₂ film, converting it to methylammonium lead bromide perovskite. The conversion time and temperature are critical parameters to control.

  • HTL and Electrode Deposition:

    • After the conversion is complete and the substrate has cooled down, proceed with the deposition of the HTL and the metal electrode as previously described.

Visualizing the Fabrication Workflows

To provide a clearer understanding of the logical flow and key decision points in each fabrication process, the following diagrams have been generated using the DOT language.

One_Step_Fabrication cluster_prep Substrate Preparation cluster_perovskite Perovskite Deposition (One-Step) cluster_completion Device Completion sub_clean Clean FTO Substrate etl_dep Deposit ETL sub_clean->etl_dep precursor_prep Prepare MABr/PbBr2 Precursor Solution spin_coat Spin Coat Precursor precursor_prep->spin_coat anti_solvent Anti-solvent Wash spin_coat->anti_solvent anneal Anneal anti_solvent->anneal htl_dep Deposit HTL anneal->htl_dep electrode_dep Deposit Electrode htl_dep->electrode_dep

Caption: Workflow for one-step spin coating fabrication of MABr perovskite solar cells.

Two_Step_Fabrication cluster_prep Substrate Preparation cluster_perovskite Perovskite Deposition (Two-Step) cluster_completion Device Completion sub_clean Clean FTO Substrate etl_dep Deposit ETL sub_clean->etl_dep pbbr2_dep Deposit PbBr2 Film etl_dep->pbbr2_dep mabr_dip Dip in MABr Solution pbbr2_dep->mabr_dip anneal Anneal mabr_dip->anneal htl_dep Deposit HTL anneal->htl_dep electrode_dep Deposit Electrode htl_dep->electrode_dep

Caption: Workflow for two-step sequential deposition of MABr perovskite solar cells.

Vapor_Assisted_Fabrication cluster_prep Substrate Preparation cluster_perovskite Perovskite Deposition (Vapor-Assisted) cluster_completion Device Completion sub_clean Clean FTO Substrate etl_dep Deposit ETL sub_clean->etl_dep pbbr2_dep Deposit PbBr2 Film etl_dep->pbbr2_dep mabr_vapor Expose to MABr Vapor pbbr2_dep->mabr_vapor anneal Anneal mabr_vapor->anneal htl_dep Deposit HTL anneal->htl_dep electrode_dep Deposit Electrode htl_dep->electrode_dep

Caption: Workflow for vapor-assisted deposition of MABr perovskite solar cells.

Factors Influencing Reproducibility

The choice of fabrication method is a primary determinant of reproducibility, but several other factors play a crucial role across all techniques.

Factors_Influencing_Reproducibility cluster_environment Environmental Control cluster_precursor Precursor Properties cluster_process Process Parameters reproducibility Reproducibility of MABr Perovskite Solar Cells humidity Humidity humidity->reproducibility temperature Temperature temperature->reproducibility atmosphere Atmosphere (N2 vs. Air) atmosphere->reproducibility purity Precursor Purity purity->reproducibility stoichiometry Stoichiometry stoichiometry->reproducibility solvent Solvent System solvent->reproducibility spin_speed Spin Speeds & Times spin_speed->reproducibility annealing Annealing Profile (Temp & Time) annealing->reproducibility anti_solvent_timing Anti-solvent Dripping Time anti_solvent_timing->reproducibility

Caption: Key factors influencing the reproducibility of MABr perovskite solar cell fabrication.

Controlling the ambient humidity and temperature during fabrication is paramount, as moisture can degrade the perovskite material. The purity and stoichiometry of the precursor materials, as well as the choice of solvents, directly impact the crystallization process and film quality. Finally, precise control over process parameters such as spin coating speeds, annealing temperatures and durations, and the timing of anti-solvent application is essential for achieving consistent results. Two-step methods, by decoupling the deposition of the inorganic and organic components, offer more control over these parameters, which generally translates to improved reproducibility compared to one-step methods. Vapor-based methods can offer even greater control and uniformity, making them promising for scalable and highly reproducible manufacturing.

References

A Comparative Guide to the Long-Term Stability of Encapsulated Methylammonium Bromide Perovskite Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of Methylammonium Bromide (MABr) perovskite devices is a critical factor hindering their widespread commercialization. Encapsulation is a key strategy to protect these sensitive devices from environmental stressors such as moisture and heat, thereby extending their operational lifetime. This guide provides a comparative analysis of different encapsulation methods for MABr perovskite solar cells, supported by experimental data from standardized stability tests.

Comparison of Encapsulation Methods

The choice of encapsulation material and technique significantly impacts the long-term stability of MABr perovskite devices. Below is a summary of common encapsulation strategies and their performance under accelerated aging tests.

Encapsulation MethodEncapsulant Material(s)Key FeaturesReported Stability Performance
Glass-Glass Glass, Butyl Rubber (edge sealant)Hermetic seal, excellent moisture barrier.Considered a highly effective method for preventing moisture ingress and improving overall stability.
Glass-Polymer Glass, Ethylene Vinyl Acetate (EVA) or Polyolefin (POE)Lighter weight and potentially better heat dissipation than glass-glass.[1]EVA can release acetic acid, which is detrimental to perovskite stability.[1][2] Polyolefins are chemically more compatible with perovskites.[2]
Thin-Film Encapsulation (TFE) Alumina (Al₂O₃), other inorganic layersFlexible and lightweight.Al₂O₃ thin films have shown improved stability compared to some organic cover materials.[3]
Polymer Encapsulation Polyisobutylene (PIB), Surlyn®, UV-curable epoxyLow-cost and versatile application methods.PIB has been shown to be an effective moisture barrier.[4] Surlyn® has a high elastic modulus which can lead to delamination under thermal cycling.[4]

Experimental Protocols for Stability Testing

Standardized testing protocols are crucial for evaluating and comparing the long-term stability of encapsulated perovskite devices. The International Electrotechnical Commission (IEC) 61215 and the International Summit on Organic Photovoltaic Stability (ISOS) provide widely accepted testing standards.

Damp Heat Test (Based on IEC 61215)

This test assesses the device's resilience to a combination of high temperature and high humidity.

Objective: To evaluate the durability of the encapsulation and the perovskite device against moisture penetration and heat-induced degradation.

Procedure:

  • Initial Characterization: Measure the initial power conversion efficiency (PCE) and other relevant photovoltaic parameters of the encapsulated device under standard test conditions (STC).

  • Exposure: Place the device in an environmental chamber set to 85°C and 85% relative humidity.

  • Duration: Maintain these conditions for a total of 1000 hours.

  • Pass/Fail Criteria: A device is considered to have passed the test if the degradation in its maximum power output is not more than 5% of the initial value.[5]

Thermal Cycling Test (Based on IEC 61215)

This test evaluates the ability of the device to withstand repeated temperature fluctuations.

Objective: To assess the mechanical integrity of the device and its components, particularly the interconnects and sealant materials, under thermal stress.

Procedure:

  • Initial Characterization: Measure the initial photovoltaic parameters of the encapsulated device at STC.

  • Cycling: Subject the device to a specified number of temperature cycles, typically 200.[6] Each cycle consists of ramping the temperature from -40°C to +85°C and then back down.[6]

  • Dwell Time: The device is held at each temperature extreme for a minimum of 10 minutes.[6]

  • Ramp Rate: The rate of temperature change should not exceed 100°C per hour.

  • Final Measurement: After the completion of the cycles, measure the final photovoltaic parameters.

  • Pass/Fail Criteria: Similar to the damp heat test, a minimal degradation in performance is required to pass.

Continuous Illumination Test (Based on ISOS-L-2)

This test evaluates the stability of the device under prolonged exposure to light, which can induce photo-degradation.

Objective: To assess the intrinsic stability of the perovskite material and the overall device under operational light stress.

Procedure:

  • Initial Characterization: Measure the initial photovoltaic parameters of the encapsulated device.

  • Illumination: Place the device under a solar simulator providing continuous illumination, typically at 1-sun intensity (100 mW/cm²).

  • Temperature Control: Maintain the device at a constant elevated temperature, such as 65°C or 85°C, to accelerate degradation.[7]

  • Atmosphere: The test is typically conducted in an inert atmosphere (e.g., nitrogen) to isolate the effects of light and heat from atmospheric degradation.

  • Monitoring: Continuously monitor the photovoltaic parameters of the device over time.

  • Data Analysis: Report the evolution of the device's parameters, often in terms of the time it takes for the efficiency to drop to 80% of its initial value (T80).

Degradation Pathways and Stability Mechanisms

Understanding the degradation pathways of MABr perovskites is essential for developing effective encapsulation strategies.

MABr This compound (CH3NH3PbBr3) Decomposition Reversible Decomposition: CH3NH3PbBr3 ⇌ CH3NH2 + HBr + PbBr2 MABr->Decomposition Irreversible_Decomposition Irreversible Decomposition: CH3NH3PbBr3 → NH3 + CH3Br + PbBr2 MABr->Irreversible_Decomposition Moisture Moisture (H2O) Moisture->MABr Hydration & Decomposition Heat Heat (Δ) Heat->MABr Accelerates Decomposition Ion_Migration Ion Migration (Br⁻, MA⁺) Heat->Ion_Migration Increases Rate Light Light (hν) Light->MABr Photo-induced Degradation Light->Ion_Migration Induces Degradation Device Degradation Decomposition->Degradation Irreversible_Decomposition->Degradation Ion_Migration->Degradation

Degradation pathways of MABr perovskite devices.

MABr perovskites are known to be more stable than their iodide counterparts (MAPbI₃).[8] This enhanced stability is partly attributed to the predominance of a reversible decomposition reaction.[8] However, under prolonged exposure to environmental stressors, irreversible degradation pathways can become more prominent. Encapsulation serves to mitigate these degradation processes by:

  • Blocking Moisture Ingress: A hermetic seal prevents water molecules from reaching the perovskite layer, thus inhibiting hydration and subsequent decomposition.

  • Preventing Escape of Volatiles: Encapsulation can trap volatile decomposition products like methylamine (B109427) (CH₃NH₂), which can promote the reverse reaction and healing of the perovskite structure.

  • Providing Mechanical Stability: A robust encapsulation can minimize stress on the device during thermal cycling, preventing delamination and cracking.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for the long-term stability testing of encapsulated MABr devices.

Start Device Fabrication (MABr Perovskite) Encapsulation Encapsulation (e.g., Glass-Glass, Polymer) Start->Encapsulation Initial_Char Initial Characterization (PCE, J-V, etc.) Encapsulation->Initial_Char Damp_Heat Damp Heat Test (85°C, 85% RH) Initial_Char->Damp_Heat Thermal_Cycling Thermal Cycling Test (-40°C to 85°C) Initial_Char->Thermal_Cycling Light_Soaking Continuous Illumination Test (1-Sun, Elevated Temp.) Initial_Char->Light_Soaking Interim_Char Interim Characterization Damp_Heat->Interim_Char Periodic Final_Char Final Characterization Damp_Heat->Final_Char After 1000h Thermal_Cycling->Interim_Char Periodic Thermal_Cycling->Final_Char After 200 cycles Light_Soaking->Interim_Char Continuous Monitoring Light_Soaking->Final_Char At T80 Interim_Char->Damp_Heat Interim_Char->Thermal_Cycling Interim_Char->Light_Soaking Analysis Data Analysis & Lifetime Estimation Final_Char->Analysis

Workflow for stability testing of encapsulated devices.

References

Safety Operating Guide

Proper Disposal of Methylammonium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methylammonium (B1206745) bromide (MABr) is a compound frequently utilized in the fabrication of perovskite solar cells and other optoelectronic devices. As with any laboratory chemical, its proper handling and disposal are paramount to ensure the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of methylammonium bromide, in line with established safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Impervious gloves, such as nitrile or chloroprene.[1][3][4]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing.[3][4]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect surplus or contaminated this compound powder in its original container or a designated, compatible, and sealable hazardous waste container.[5][8]

  • Contaminated Materials: Any disposable materials that have come into contact with this compound, such as gloves, weigh boats, or paper towels, must be treated as hazardous waste and collected in a separate, clearly labeled container.[9]

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as waste is added. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards.[8]

  • No Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases.[5][10]

Step 2: On-Site Storage

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be away from general traffic and clearly marked.

  • Container Integrity: Ensure waste containers are kept tightly closed except when adding waste to prevent the release of dust or vapors.[8]

  • Secondary Containment: Use secondary containment, such as a tray or bin, for liquid waste solutions containing this compound to prevent spills.[8]

Step 3: Professional Disposal

  • Licensed Disposal Company: The primary and recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal company.[5] These companies are equipped to handle and treat chemical waste in an environmentally responsible manner.

  • Incineration: An approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This should only be performed by a certified waste management facility.

  • Institutional Procedures: Arrange for the pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12] They will manage the final disposal according to regulatory requirements.

Step 4: Container Decontamination

  • Empty Containers: Empty containers that held this compound must be handled like the product itself.[12][5]

  • Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water). The first rinseate is considered hazardous waste and must be collected for proper disposal.[8] Subsequent rinses may also need to be collected depending on institutional policies.

  • Disposal of Rinsed Containers: Once thoroughly rinsed and dried, and with all labels defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with institutional guidelines.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal start Generate MABr Waste (Solid, Solution, or Contaminated PPE) collect Collect in a Labeled, Closed Hazardous Waste Container start->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store inspect Inspect Container Regularly for Leaks and Proper Labeling store->inspect contact_ehs Contact Institutional EHS for Waste Pickup inspect->contact_ehs disposal_co Transfer to Licensed Hazardous Waste Disposal Company contact_ehs->disposal_co end Waste Properly Disposed disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Methylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides immediate, essential information for the safe handling and disposal of Methylammonium bromide (MABr), a compound frequently used in perovskite solar cell fabrication and optoelectronic device development. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses. Must be compliant with NIOSH (US) or EN 166 (EU) standards.Protects against dust particles and chemical splashes, preventing serious eye irritation.[2][3]
Skin Protection Impervious gloves (e.g., nitrile) and a flame-resistant lab coat or chemical-resistant suit.[4][5]Prevents skin irritation upon contact.[2] Contaminated clothing should be removed and washed before reuse.[1][6]
Respiratory Protection A NIOSH-approved P2 or P95 filter respirator should be used when dust is generated or when working outside of a fume hood.[4]Protects against inhalation of dust particles, which can cause respiratory tract irritation.[2]
Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize exposure and maintain the integrity of the chemical.

Pre-Operational Checks:

  • Verify Equipment: Ensure a chemical fume hood, eyewash station, and safety shower are readily accessible and operational.[6][7]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers before starting work.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before handling.

Handling Procedure:

  • Work in a Controlled Environment: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] The compound should be stored under an inert gas like nitrogen in a tightly sealed container.

  • Don PPE: Wear all required PPE as specified in Table 1.

  • Weighing and Transfer: To prevent the generation of dust, handle the powder carefully and avoid rapid movements.[4] Use anti-static weighing paper or boats.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Clean all equipment and the work area to remove any residual contamination.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[7]

  • Contaminated Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard symbols.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[8]

  • Licensed Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[4][7] One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[7]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram outlines the key steps and decision points.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid MABr C->D E Prepare Solution (if required) D->E F Conduct Experiment E->F G Clean Work Area & Equipment F->G J Segregate Waste (Solid, Liquid, Sharps) F->J H Remove PPE G->H I Wash Hands Thoroughly H->I K Label Hazardous Waste Containers J->K L Store in Satellite Accumulation Area K->L M Arrange Pickup by Licensed Hazardous Waste Disposal Company L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.